GDP-Fucose-Cy5
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H79N11O25P2S2 |
|---|---|
Molecular Weight |
1456.4 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |
InChI Key |
WXSWLKALKUJDGB-BPPNBVOHSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism and Application of GDP-Fucose-Cy5 in Fucosylation Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of GDP-Fucose-Cy5, a fluorescent analog of the natural fucose donor, guanosine diphosphate-fucose (GDP-fucose), in fucosylation assays. Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and development. Aberrant fucosylation is a hallmark of various diseases, most notably cancer, making the enzymes that catalyze this reaction, fucosyltransferases (FUTs), attractive targets for therapeutic intervention.
Core Principle: Fluorescent Labeling of Glycoconjugates
The fundamental principle behind fucosylation assays utilizing this compound is the enzymatic transfer of the Cy5-labeled fucose moiety from the this compound donor substrate to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide. This reaction is catalyzed by a specific fucosyltransferase. The incorporation of the intensely fluorescent Cy5 dye into the acceptor molecule allows for sensitive detection and quantification of fucosyltransferase activity and the resulting fucosylated product.
The Cy5 fluorophore is a red-emitting cyanine dye with an excitation maximum around 649 nm and an emission maximum around 671 nm.[1] The fluorescent dye is conjugated to the C6 position of the fucose sugar, a modification that has been shown to be well-tolerated by a variety of fucosyltransferases, including FUT2, FUT6, FUT7, FUT8, and FUT9.[2][3] This allows for the direct and sensitive detection of fucosylated products on various platforms, such as SDS-PAGE gels and cell surfaces.[2][4]
Mechanism of Action
The enzymatic reaction follows a sequential, ordered Bi-Bi mechanism, typical for many glycosyltransferases. The fucosyltransferase first binds to the this compound donor substrate. This is followed by the binding of the acceptor substrate to the enzyme-donor complex. The enzyme then catalyzes the transfer of the Cy5-fucosyl group to a specific hydroxyl group on the acceptor molecule, forming a new glycosidic bond. Finally, the fucosylated acceptor and the GDP by-product are released from the enzyme. The enzyme is then free to catalyze another reaction cycle.
The transition state of this reaction is thought to involve a charged, sp2-hybridized oxocarbenium ion-like character at the anomeric carbon of the fucose. The presence of the bulky Cy5 dye at the C6 position of the fucose does not appear to significantly hinder the catalytic process for many FUTs, although it is always advisable to validate its use for a specific enzyme of interest.
Applications in Research and Drug Development
The use of this compound in fucosylation assays has several key applications:
-
Enzyme Activity Assays: To measure the activity of specific fucosyltransferases.
-
Inhibitor Screening: To identify and characterize inhibitors of fucosyltransferases for drug development.
-
Substrate Specificity Studies: To determine the preferred acceptor substrates for a given fucosyltransferase.
-
Detection of Fucosylated Glycoproteins: To identify and visualize fucosylated proteins in complex biological samples.
-
Cell Surface Labeling: To study the dynamics of cell surface fucosylation in living cells.
Quantitative Data Summary
The following tables summarize quantitative data obtained from fucosylation assays.
| Parameter | Enzyme | Substrate/Inhibitor | Value | Assay Method | Reference |
| IC50 | Helicobacter pylori α(1,3)-Fucosyltransferase (FucT) | GDP | 0.25 ± 0.10 mM | Fluorescence-based inhibition assay |
| Analyte | Sample Type | Condition | Fucosylation Level (%) | Assay Method | Reference |
| Transferrin | Serum | Healthy Control (0-32 years) | 7.9 ± 1.7 | Mass Spectrometry of Tryptic Glycopeptides | |
| Transferrin | Serum | SLC35C1-CDG Patient | Nearly Null | Mass Spectrometry of Tryptic Glycopeptides |
Experimental Protocols
In Vitro Fucosylation Assay for SDS-PAGE Analysis
This protocol describes a typical in vitro fucosylation reaction to label a glycoprotein with this compound for subsequent analysis by SDS-PAGE.
Materials:
-
Purified fucosyltransferase (e.g., FUT8, FUT9)
-
Acceptor glycoprotein (e.g., asialofetuin, antibodies)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Acceptor glycoprotein: 1-5 µg
-
This compound: 0.2 nmol
-
Fucosyltransferase: 0.2-0.5 µg
-
Assay Buffer: to a final volume of 30 µL
-
-
Negative Control: Prepare a parallel reaction mixture without the fucosyltransferase to control for non-enzymatic labeling.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes. Longer incubation times may increase labeling, but this should be optimized.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Denature the samples by heating at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the Cy5-labeled glycoproteins using a fluorescent gel imager with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm). The total protein can be visualized by Coomassie blue or silver staining.
Fucosyltransferase Inhibition Assay
This protocol outlines a method to screen for fucosyltransferase inhibitors using a fluorescence-based readout. This specific example is adapted from an assay measuring the inhibition of H. pylori FucT by GDP.
Materials:
-
Purified fucosyltransferase (FucT)
-
GDP-fucose
-
Acceptor substrate (e.g., a fluorescently tagged oligosaccharide like MU-β-LacNAc)
-
Test inhibitor (e.g., GDP)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5 or 25 mM HEPES, pH 7.0)
-
Reaction-stopping solution (e.g., containing EDTA)
-
Hydrolysis enzymes (e.g., β-galactosidase and N-acetylhexosaminidase) to release the fluorophore from the un-fucosylated acceptor.
-
Fluorescence plate reader
Procedure:
-
Inhibitor Incubation: In a microplate well, pre-incubate the fucosyltransferase with varying concentrations of the test inhibitor for 5 minutes at room temperature.
-
Reaction Initiation: Add a "glycosylation mix" containing the acceptor substrate and GDP-fucose to initiate the fucosylation reaction. Incubate for 10 minutes at room temperature.
-
Reaction Termination and Signal Development: Add a "hydrolysis mix" containing a chelating agent (e.g., EDTA) to stop the fucosyltransferase reaction, and glycosidases that will cleave the un-fucosylated acceptor to release a fluorescent signal. Incubate for 5 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the released fluorophore. The degree of inhibition is inversely proportional to the fluorescence signal.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for an in vitro fucosylation assay using this compound.
Caption: Biosynthetic pathways of GDP-fucose, the natural donor for fucosylation.
Caption: Logical flow for determining enzyme inhibition using a fucosylation assay.
References
The Role of Fucosyltransferases in the Incorporation of GDP-Fucose-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic incorporation of the fluorescent substrate analog GDP-Fucose-Cy5 by fucosyltransferases (FUTs). It details the substrate specificities of various FUTs, provides in-depth experimental protocols for labeling glycoconjugates, and presents quantitative data to facilitate experimental design and interpretation. This document is intended to serve as a valuable resource for researchers in glycobiology, cell biology, and drug development who are interested in studying fucosylation and developing assays for fucosyltransferase activity.
Introduction to Fucosylation and Fluorescent Labeling
Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] The enzymes responsible for this modification are fucosyltransferases, which catalyze the transfer of fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule such as a glycoprotein or glycolipid.[2] Given the importance of fucosylation in health and disease, robust methods for its detection and quantification are essential.
The use of fluorescently labeled donor substrates, such as this compound, offers a powerful tool for studying fucosyltransferase activity and visualizing fucosylated glycans.[3] this compound is a fluorescent analog of the natural donor substrate where a Cy5 fluorophore is conjugated to the C6 position of the fucose.[4] This modification allows for the direct and sensitive detection of fucosylation events in vitro and in cellular contexts.
Fucosyltransferase Specificity for this compound
Several members of the fucosyltransferase family have been shown to utilize this compound as a substrate, albeit with varying efficiencies and specificities. This allows for the targeted labeling of different glycan structures. The specificities of some key fucosyltransferases are summarized below:
-
FUT2: This enzyme introduces Cy5-Fucose to terminal Galactose (Gal) residues.
-
FUT6 and FUT9: These fucosyltransferases add Cy5-Fucose to the N-acetylglucosamine (GlcNAc) residue within lactosamine structures, which can be found on both N- and O-glycans.
-
FUT7: FUT7 is known to transfer fucose to sialylated lactosamine structures.
-
FUT8: This enzyme is responsible for core fucosylation, attaching Cy5-Fucose to the innermost GlcNAc residue of N-glycans. For FUT8 to recognize its substrate, an unmodified β1,2-linked GlcNAc on the α3 arm of the N-glycan is crucial.
-
Protein O-fucosyltransferases (POFUTs): Studies with other fucose analogs suggest that POFUTs may be relatively tolerant of modifications to the GDP-fucose donor.
The ability of these enzymes to incorporate this compound enables the specific fluorescent labeling of a wide range of glycoconjugates, facilitating their detection and analysis.
Quantitative Analysis of this compound Incorporation
While comprehensive kinetic data for this compound across all fucosyltransferases is not extensively published, the available information and experimental protocols suggest that the incorporation is efficient enough for robust labeling. The following table summarizes typical reactant concentrations used in in-vitro fucosylation assays, providing a starting point for experimental optimization.
| Component | Recommended Concentration/Amount | Reference |
| Acceptor Glycoprotein | 0.1 to 5 µg | |
| This compound | 0.2 nmol (in a 30 µL reaction) | |
| Fucosyltransferase (e.g., FUT8, FUT9) | 0.5 µg | |
| Assay Buffer | 25 mM Tris, 10 mM MnCl₂, pH 7.5 | |
| Incubation Temperature | 37 °C | |
| Incubation Time | 30 - 60 minutes |
It is important to note that the optimal conditions may vary depending on the specific fucosyltransferase, the acceptor substrate, and the desired level of labeling. Therefore, titration of the enzyme and substrates is recommended to determine the optimal experimental parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to label and detect fucosylated glycoproteins.
In Vitro Labeling of Glycoproteins with this compound
This protocol describes a general method for the enzymatic labeling of a purified glycoprotein with this compound.
Materials:
-
Purified glycoprotein of interest (acceptor substrate)
-
Recombinant human fucosyltransferase (e.g., FUT8, FUT9)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Protein sample loading dye (e.g., 4X Laemmli buffer)
-
SDS-PAGE gels
-
Fluorescent gel imager with far-red detection capabilities (Excitation: ~649 nm, Emission: ~671 nm)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components:
-
Sample glycoprotein: 1-5 µg
-
GDP-Cy5-Fucose: 0.2 nmol
-
Fucosyltransferase: 0.2 - 0.5 µg
-
Assay Buffer: to a final volume of 30 µL
-
-
Negative Control: Prepare a negative control reaction by omitting the fucosyltransferase. This is crucial to ensure that the observed fluorescence is due to enzymatic incorporation.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes. Longer incubation times may slightly increase labeling but often not significantly.
-
Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Fluorescence Imaging: Image the gel using a fluorescent imager equipped with a laser and filter set suitable for Cy5 detection (e.g., excitation at 649 nm and emission at 671 nm).
-
(Optional) Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a trichloroethanol-based stain) to visualize all protein bands and confirm equal loading.
Preparation of Fluorophore-Conjugated GDP-Fucose
For researchers interested in generating their own fluorescently labeled GDP-fucose, a common method involves copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry).
Materials:
-
GDP-Azido-Fucose (GDP-N₃-Fucose)
-
Alkyne-conjugated fluorophore (e.g., Cy5-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Ascorbic acid
-
HiTrap® Q HP column or similar anion exchange column
-
Elution buffer (e.g., 25 mM Tris, pH 7.5 with a NaCl gradient)
Procedure:
-
Reaction Mixture: Mix equivalent amounts of GDP-N₃-Fucose and the alkyne-conjugated fluorophore (e.g., 5 mM each).
-
Catalyst Addition: Add CuSO₄ to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 2 hours.
-
Purification: Purify the fluorophore-conjugated GDP-fucose using an anion exchange column (e.g., HiTrap® Q HP). Elute the product using a linear gradient of NaCl in the elution buffer.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and fucosyltransferases.
Caption: General enzymatic reaction of fucosylation using this compound.
Caption: Standard experimental workflow for in vitro glycoprotein labeling.
Caption: Specificity of different fucosyltransferases for glycan acceptors.
Conclusion
This compound is a versatile and effective tool for the study of fucosylation. Its successful incorporation by a range of fucosyltransferases allows for the specific fluorescent labeling of diverse glycoconjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at investigating the roles of fucosyltransferases and fucosylation in biological systems. The continued development and application of such chemical biology tools will undoubtedly lead to a deeper understanding of the complex world of glycobiology and may pave the way for novel therapeutic strategies targeting fucosylation pathways.
References
An In-Depth Technical Guide to the Fucose Salvage Pathway for Glycan Labeling
For Researchers, Scientists, and Drug Development Professionals
Fucosylation is a critical post-translational modification where fucose is added to glycans, influencing a wide array of biological processes from cell adhesion and signaling to immune responses.[1] The dysregulation of fucosylation is a known hallmark of various diseases, including cancer, making the pathways involved in fucose metabolism attractive targets for therapeutic intervention and the development of diagnostic tools.[1][2] This guide provides a comprehensive overview of the fucose salvage pathway and its application in metabolic glycan labeling, a powerful technique for studying and manipulating fucosylation.
The GDP-Fucose Biosynthetic Pathways
In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized through two primary routes: the de novo pathway and the salvage pathway.[3][4]
-
The De Novo Pathway: This is the main route, accounting for approximately 90% of the cellular GDP-fucose pool. It synthesizes GDP-L-fucose from GDP-D-mannose in the cytosol through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3).
-
The Salvage Pathway: This pathway provides a secondary mechanism for GDP-fucose synthesis, contributing about 10% of the total pool under normal conditions. It utilizes free L-fucose derived from extracellular sources or from the lysosomal degradation of endogenous glycoconjugates. The salvage pathway is a two-step process that first involves the phosphorylation of L-fucose to L-fucose-1-phosphate by fucokinase (FCSK). Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) converts L-fucose-1-phosphate into GDP-L-fucose.
The interplay between these two pathways is crucial for maintaining cellular fucosylation homeostasis. Studies have shown a mutual regulatory relationship between the enzymes of the de novo and salvage pathways.
Metabolic Glycan Labeling with Fucose Analogs
The fucose salvage pathway can be exploited for metabolic glycan labeling. This technique involves introducing chemically modified fucose analogs into cells. These analogs are taken up by the cell and processed by the salvage pathway enzymes, leading to their incorporation into newly synthesized glycoconjugates. The chemical modifications are typically small, bioorthogonal functional groups, such as azides or alkynes, which do not interfere with the natural metabolic process. Once incorporated, these "chemical reporters" can be selectively targeted with complementary probes for visualization, purification, or quantification.
This "click chemistry" approach allows for the specific detection of fucosylated glycans in various contexts, from cell lysates to living organisms. Peracetylated forms of fucose analogs are often used to enhance cell permeability.
Quantitative Data Summary
The efficiency of metabolic labeling depends on several factors, including the specific fucose analog used, its concentration, and the incubation time. The choice of analog can also influence which types of fucosylated glycans are labeled due to varying substrate specificities of fucosyltransferases.
Table 1: Common Fucose Analogs and Typical Experimental Conditions
| Fucose Analog | Bioorthogonal Group | Typical Concentration | Typical Incubation Time | Key Features |
|---|---|---|---|---|
| Peracetylated 6-Azidofucose (Ac46AzFuc) | Azide | 50-100 µM | 24-72 hours | Reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC). |
| Peracetylated 6-Alkynylfucose (Ac46AlkFuc) | Alkyne | 25-100 µM | 24-72 hours | Reacts with azides in the presence of a copper(I) catalyst (CuAAC). Some analogs like 6-Alk-Fuc can inhibit the FX enzyme, reducing endogenous fucosylation. |
| Peracetylated 7-Alkynylfucose (Ac47AlkFuc) | Alkyne | ~100 µM | 24-72 hours | Generally tolerated by most fucosyltransferases. |
| 6-Thiofucose | Thiol | Variable | Variable | Reacts with maleimides; not a click chemistry reaction. |
| 2-Deoxy-2-fluoro-L-fucose (2FFuc) | Fluoro | Variable | Variable | Acts as a potent metabolic inhibitor of fucosylation. |
Table 2: Comparative Labeling Efficiency of Fucose Analogs
| Cell Line | Analog | Relative Labeling Efficiency | Notes |
|---|---|---|---|
| Neuro2A | 6-Alk-Fuc | +++ | Efficiently labels various glycoproteins. |
| Neuro2A | 7-Alk-Fuc | + | Less efficient than 6-Alk-Fuc in this cell line. |
| Neuro2A | 6-Az-Fuc | ++++ | Higher labeling efficiency than alkynyl analogs in this cell line, but can exhibit cytotoxicity. |
| HEK-293T | Tetra-O-acetylated Fucose | High | Significant incorporation at concentrations as low as 20 µM. |
| CHO RMD | Tetra-O-acetylated Fucose | High | Effective in cells with a blocked de novo fucose synthesis pathway. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the incorporation of a peracetylated fucose analog into glycans in cultured mammalian cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated fucose analog stock solution (e.g., Ac46AzFuc in DMSO)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Metabolic Labeling: The next day, dilute the fucose analog stock solution directly into the cell culture medium to the desired final concentration (typically 50-100 µM). Prepare a negative control by treating a separate batch of cells with an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type, the rate of glycan turnover, and experimental goals.
-
Harvesting:
-
Adherent cells: Wash cells twice with ice-cold PBS, then detach using trypsin or a cell scraper.
-
Suspension cells: Pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
The harvested cell pellets can now be used for downstream applications, such as cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Detection of Labeled Glycans via CuAAC on Cell Lysates
This protocol details the detection of azide-labeled glycans in cell lysates using an alkyne-functionalized probe (e.g., biotin-alkyne for western blotting).
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-functionalized detection probe (e.g., biotin-alkyne)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant.
-
Prepare Click Reaction Master Mix: In a microfuge tube, combine the cell lysate, detection probe, CuSO4, and THPTA ligand.
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration is typically around 1.5 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Analysis: The biotinylated proteins can now be analyzed by SDS-PAGE and western blotting using streptavidin-HRP.
Applications and Fucosylation Inhibitors
Understanding and manipulating the fucose salvage pathway has significant implications for drug development. Since altered fucosylation is linked to diseases like cancer, inhibitors of this pathway are of great interest.
Mechanisms of Inhibition:
-
Competitive Inhibition: Fucose analogs can compete with natural substrates for the active sites of enzymes in the pathway. For instance, 2F-Peracetyl fucose acts as a competitive inhibitor for fucosyltransferases.
-
Feedback Inhibition: Some analogs, once metabolized to their GDP-fucose form, can act as feedback inhibitors of the de novo pathway enzyme GMD.
-
Chain Termination/Altered Function: Incorporation of certain analogs can lead to non-functional glycans or alter their biological activity.
Conclusion
The fucose salvage pathway is not only a key component of cellular glycan metabolism but also a versatile tool for biological research and drug development. Metabolic labeling using fucose analogs provides a powerful method to visualize, identify, and quantify fucosylated glycoconjugates, offering deep insights into their roles in health and disease. The continued development of novel fucose analogs and inhibitors promises to further enhance our ability to study and therapeutically target the complex world of fucosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Biosynthesis of GDP-Fucose: A Technical Guide for Researchers
An In-depth Examination of the Core Pathway, Enzyme Kinetics, and Experimental Analysis for Drug Development Professionals, Researchers, and Scientists.
Guanosine diphosphate (GDP)-fucose is a crucial nucleotide sugar that serves as the activated donor for fucosyltransferases, enzymes that catalyze the addition of fucose to a wide array of glycoconjugates. This post-translational modification, known as fucosylation, is pivotal in numerous physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. In mammalian cells, the majority of GDP-fucose is synthesized through the de novo pathway. This guide provides a detailed technical overview of this essential metabolic route, its regulation, quantitative parameters, and key experimental protocols for its investigation.
The Core Pathway: From GDP-Mannose to GDP-Fucose
The de novo biosynthesis of GDP-fucose is a two-step enzymatic process that occurs in the cytosol, converting GDP-mannose into GDP-L-fucose.[1][2] This pathway is responsible for producing approximately 90% of the total cellular pool of GDP-fucose.[3]
The inaugural and rate-limiting step is the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[4][5] This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD) , which utilizes NADP+ as a cofactor.
The second and final stage involves a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase , also known as GDP-L-fucose synthase (GFS) or in humans, TSTA3/FX. This enzyme first catalyzes the epimerization of the intermediate at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the 4'-keto group to a hydroxyl group, yielding the final product, GDP-L-fucose.
Pathway Regulation
Quantitative Data
A thorough understanding of the de novo GDP-fucose biosynthesis pathway necessitates the analysis of quantitative data, including enzyme kinetics and intracellular metabolite concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | ~28 | 0.42 | |
| GDP-mannose 4,6-dehydratase (GMD) | Porcine Thyroid | GDP-mannose | 3.3 | Not Reported | |
| GDP-L-fucose synthase (GFS/FX/TSTA3) | Human (recombinant) | GDP-4-keto-6-deoxy-D-mannose | Not Reported | Rate-limiting step is product release (~0.5 s⁻¹) |
Note: For human GDP-L-fucose synthase, the catalytic steps are significantly faster than the release of the product, GDP-L-fucose, making product dissociation the rate-determining step of the overall reaction.
Table 2: Intracellular GDP-Fucose Concentrations
| Cell Line | Condition | GDP-fucose (µM) | Reference |
| HeLa | Unsupplemented | ~10-20 | |
| HepG2 | Unsupplemented | ~10-20 | |
| CHO | Unsupplemented | ~10-20 | |
| HeLa | + 50 µM Fucose | Does not significantly increase | |
| HepG2 | + 50 µM Fucose | Does not significantly increase | |
| CHO | + 50 µM Fucose | Does not significantly increase |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC
This protocol outlines a method for the extraction and quantification of intracellular GDP-fucose from cultured cells using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solution: 75% ethanol
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide sugar separation
-
Mobile phase A: e.g., 100 mM potassium phosphate buffer, pH 6.0
-
Mobile phase B: e.g., 100 mM potassium phosphate buffer, pH 6.0, with 20% methanol
-
GDP-fucose standard
Methodology:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
Extraction: Resuspend the cell pellet in 1 mL of ice-cold 75% ethanol. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells and precipitate macromolecules.
-
Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Drying: Carefully transfer the supernatant to a new microcentrifuge tube and dry completely using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of mobile phase A.
-
HPLC Analysis:
-
Inject a known volume (e.g., 20 µL) of the reconstituted extract onto the HPLC column.
-
Separate the nucleotide sugars using a suitable gradient of mobile phase B. For example, a linear gradient from 0% to 100% mobile phase B over 30 minutes.
-
Detect the eluting compounds by monitoring absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the GDP-fucose standard.
-
Identify the GDP-fucose peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of GDP-fucose in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the GDP-fucose amount to the initial cell number or total protein content.
-
Protocol 2: Continuous Spectrophotometric Assay for GMD Activity
This protocol describes a continuous enzyme-coupled spectrophotometric assay to measure the activity of GDP-mannose 4,6-dehydratase (GMD) by monitoring the production of the intermediate GDP-4-keto-6-deoxy-D-mannose. The formation of the 4-keto group leads to an increase in absorbance at 340 nm.
Materials:
-
Purified recombinant GMD or cell lysate containing GMD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
GDP-mannose stock solution (e.g., 10 mM)
-
NADP+ stock solution (e.g., 20 mM)
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:
-
850 µL of Assay Buffer
-
50 µL of 10 mM GDP-mannose (final concentration: 0.5 mM)
-
50 µL of 20 mM NADP+ (final concentration: 1.0 mM)
-
-
Temperature Equilibration: Mix the contents of the cuvette by gentle pipetting and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified GMD enzyme or cell lysate (e.g., 50 µL). The final volume should be 1 mL.
-
Data Acquisition: Immediately after adding the enzyme, mix by inverting the cuvette (sealed with parafilm) and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the steepest part of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:
-
A is the change in absorbance per minute (ΔA₃₄₀/min)
-
ε (epsilon) is the molar extinction coefficient for GDP-4-keto-6-deoxy-D-mannose at 340 nm (approximately 6220 M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the change in concentration of the product per minute.
-
-
Enzyme activity (in µmol/min or Units) can be calculated as: Activity (U) = (ΔA₃₄₀/min * Reaction Volume (L)) / (ε * Path Length (cm))
-
Conclusion
The de novo biosynthesis of GDP-fucose is a fundamental pathway with significant implications for cell biology and disease. A detailed understanding of its enzymes, kinetics, and regulation is paramount for the development of novel therapeutics targeting fucosylation-dependent processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricacies of this pathway and its role in health and disease. Future investigations may focus on the development of specific inhibitors for GMD and FX/TSTA3 as potential therapeutic agents for a range of conditions, from inflammatory disorders to cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning of human GDP-mannose 4,6-dehydratase and reconstitution of GDP-fucose biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Intracellular Pools and Metabolism of GDP-Fucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine diphosphate (GDP)-L-fucose is an activated nucleotide sugar that serves as the essential donor substrate for all fucosylation reactions in mammals. Fucosylation, the enzymatic addition of a fucose monosaccharide to glycoconjugates, is a critical post-translational modification that profoundly influences a multitude of cellular processes. These include cell-cell recognition, signal transduction, immune responses, and inflammation.[1][2] Dysregulation of fucosylation is implicated in various pathological conditions, most notably in cancer progression and metastasis, making the metabolic pathways that govern the intracellular availability of GDP-fucose a key area of interest for therapeutic intervention and drug development.[2][3] This guide provides a comprehensive overview of GDP-fucose metabolism, its regulation, and detailed methodologies for its study.
GDP-Fucose Metabolism: Synthesis, Transport, and Regulation
In mammalian cells, the cytosolic pool of GDP-fucose is maintained through two primary biosynthetic pathways: the de novo pathway and the salvage pathway.[4]
The De Novo Synthesis Pathway
The de novo pathway is the principal source of cellular GDP-fucose, estimated to contribute approximately 90% of the total pool under normal physiological conditions. This pathway converts GDP-D-mannose, derived from glucose or mannose, into GDP-L-fucose through a two-enzyme, three-step process occurring in the cytosol.
-
Step 1: Dehydration. The first committed step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). GMD converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose. This reaction involves the NADP⁺-dependent oxidation at the C4 position, followed by dehydration.
-
Step 2 & 3: Epimerization and Reduction. A single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein or TSTA3), catalyzes the final two steps. It first facilitates epimerization at C3 and C5 of the intermediate, followed by an NADPH-dependent reduction at the C4 position to yield the final product, GDP-L-fucose.
The Salvage Pathway
The salvage pathway provides an alternative route for GDP-fucose synthesis, utilizing free L-fucose from either extracellular sources (e.g., diet) or intracellular turnover of fucosylated glycoconjugates in the lysosome. While contributing a smaller fraction to the total GDP-fucose pool (around 10%), this pathway is crucial and can compensate for defects in the de novo pathway.
-
Step 1: Phosphorylation. Free L-fucose is phosphorylated by fucokinase (FCSK) to generate L-fucose-1-phosphate.
-
Step 2: Guanylylation. L-fucose-1-phosphate is subsequently converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).
Intracellular Transport
Once synthesized in the cytosol, GDP-fucose must be transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER), where most fucosyltransferases reside.
-
Golgi Transport: The primary transporter of GDP-fucose from the cytosol into the Golgi lumen is the solute carrier family 35 member C1 (SLC35C1). This protein functions as an antiporter, exchanging cytosolic GDP-fucose for luminal GMP. Mutations in the SLC35C1 gene are the cause of Leukocyte Adhesion Deficiency type II (LAD II), a rare congenital disorder of glycosylation, underscoring its critical role.
-
ER Transport: The mechanism for GDP-fucose transport into the ER is less clear. While O-fucosylation occurs in the ER, and thus requires a supply of GDP-fucose, a dedicated ER transporter in mammals has not been definitively identified. Evidence suggests that at least one other transport mechanism must exist, as cells lacking SLC35C1 can still perform some fucosylation.
Regulation of GDP-Fucose Pools
The intracellular concentration of GDP-fucose is tightly regulated to meet cellular demands without causing toxicity.
-
Feedback Inhibition: The de novo pathway is subject to allosteric feedback inhibition. The final product, GDP-L-fucose, directly inhibits the activity of GMD, the first enzyme in the pathway. This is a primary mechanism for maintaining homeostasis; when GDP-fucose levels are high (e.g., from an influx of exogenous fucose feeding the salvage pathway), the de novo pathway is suppressed.
-
Substrate Availability: The synthesis of GDP-fucose is also dependent on the availability of precursors like GDP-mannose. However, studies have shown that increasing the concentration of mannose does not necessarily lead to a proportional increase in GDP-fucose, suggesting that feedback inhibition is the dominant regulatory mechanism.
-
Compartmentalization: Emerging evidence suggests that GDP-fucose may exist in distinct, non-homogeneous intracellular pools, with the origin of the fucose (de novo vs. salvage) potentially influencing its subsequent utilization by different fucosyltransferases. This hypothesis proposes that localized concentrations of GDP-fucose near specific enzymes could create functional channels, though the precise mechanisms remain under investigation.
Quantitative Data on Intracellular GDP-Fucose Pools
The concentration of GDP-fucose can vary significantly between cell types and under different experimental conditions, such as supplementation with exogenous fucose.
| Cell Line | Condition | GDP-Fucose Concentration (µM) | Method of Quantification | Reference |
| HEK293T | Wildtype, Basal | ~15-20 | HPLC | |
| HEK293T | Wildtype, +5 mM Fucose (24h) | ~100-120 | HPLC | |
| HEK293T | SLC35C1 KO, Basal | ~15-20 | HPLC | |
| HEK293T | SLC35C1 KO, +5 mM Fucose (24h) | ~250-300 | HPLC | |
| HepG2 | Wildtype, Basal | ~10-15 | HPLC | |
| C1TSTA3KO | +1 mM Fucose | ~2000-3000 | HPLC | |
| Various | Not Specified | 10-10,000 nM range detectable | Time-resolved fluorescence assay |
Note: Concentrations are approximate, derived from graphical data in some references, and intended for comparative purposes.
Experimental Protocols
Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC
This protocol outlines a method for extracting and quantifying GDP-fucose from cultured mammalian cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured mammalian cells (e.g., 1-5 x 10⁶ cells per sample)
-
Cold Phosphate-Buffered Saline (PBS)
-
Extraction Buffer: Cold 75% Acetonitrile / 25% Water
-
GDP-Fucose standard (for standard curve)
-
Internal standard (optional, e.g., UDP-arabinose)
-
HPLC system with an anion-exchange or reverse-phase column and UV detector (254 nm or 262 nm)
Methodology:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 500 µL of ice-cold Extraction Buffer to the cell pellet or plate. Scrape cells (if adherent) and transfer the suspension to a microcentrifuge tube.
-
Lysis: Vortex the suspension vigorously for 1 minute and incubate on ice for 10 minutes to ensure cell lysis and protein precipitation.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nucleotide sugars, to a new clean tube.
-
Drying: Dry the supernatant completely using a vacuum centrifuge (SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of HPLC mobile phase A or sterile water.
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate nucleotide sugars using a gradient elution program appropriate for the column (e.g., a gradient of a high-salt buffer for anion-exchange).
-
Detect GDP-fucose by monitoring absorbance at 254 nm or 262 nm.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of the GDP-fucose standard.
-
Identify the GDP-fucose peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the concentration by integrating the peak area and comparing it to the standard curve. Normalize the result to the initial cell number or total protein content.
-
References
Methodological & Application
Application Notes and Protocols for In Vitro Glycoprotein Labeling using GDP-Fucose-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of glycoproteins and glycolipids, playing a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses. The ability to specifically label and detect fucosylated glycans is essential for understanding their function and for the development of novel therapeutics. GDP-Fucose-Cy5 is a fluorescent analog of guanosine diphosphate fucose (GDP-Fucose) that serves as a donor substrate for fucosyltransferases (FUTs). This allows for the direct and sensitive fluorescent labeling of fucosylated glycoproteins in vitro, facilitating their detection and quantification.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro glycoprotein labeling experiments.
Principle of the Assay
The in vitro labeling of glycoproteins with this compound is based on an enzymatic reaction catalyzed by a fucosyltransferase. The fucosyltransferase recognizes and specifically transfers the Cy5-labeled fucose moiety from the this compound donor substrate to an acceptor glycan on the target glycoprotein. The resulting glycoprotein is covalently labeled with the Cy5 fluorophore, which can be detected using standard fluorescence imaging techniques.[3][4]
Applications
-
Fluorescent Labeling of Glycoproteins: Directly label purified glycoproteins or glycoproteins in complex biological samples for subsequent analysis.
-
Detection of Fucosyltransferase Activity: Assess the activity and specificity of different fucosyltransferases by monitoring the incorporation of Cy5-fucose onto a known acceptor substrate.
-
Quantification of Fucosylation: Determine the level of fucosylation on a specific glycoprotein.
-
Characterization of Glycan Structures: In conjunction with specific fucosyltransferases, elucidate the presence of specific glycan epitopes that can be fucosylated.
-
Drug Discovery and Development: Screen for inhibitors or modulators of fucosyltransferases, which are potential therapeutic targets in various diseases, including cancer and inflammation.
Required Materials
Reagents:
-
This compound
-
Target glycoprotein(s)
-
Recombinant fucosyltransferase (e.g., FUT8, FUT9)
-
Assay Buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
Protein Sample Loading Dye
-
SDS-PAGE gels
-
Coomassie Blue or other protein stain
-
Deionized water
Equipment:
-
Incubator or water bath (37°C)
-
Electrophoresis system
-
Fluorescent gel imager with far-red fluorescence channel (Excitation: ~649 nm, Emission: ~671 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Protocol 1: Standard In Vitro Glycoprotein Labeling
This protocol outlines the general procedure for labeling a purified glycoprotein with this compound.
1. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube as described in the table below. It is recommended to prepare a master mix if multiple reactions are being performed.
-
Include a negative control reaction that omits the fucosyltransferase to ensure that the labeling is enzyme-dependent.
| Component | Volume | Final Concentration/Amount |
| Target Glycoprotein | Variable | 0.1 - 5 µg |
| This compound | Variable | 0.2 nmol |
| Fucosyltransferase | Variable | 0.5 µg |
| 10X Assay Buffer | 3 µL | 1X |
| Deionized Water | Up to 30 µL | - |
| Total Volume | 30 µL |
2. Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 60 minutes.
3. Reaction Termination:
-
Stop the reaction by adding an appropriate volume of protein sample loading dye (e.g., 10 µL of 4X loading dye).
-
Heat the samples at 95-100°C for 5 minutes.
4. Analysis:
-
Separate the labeled glycoprotein by SDS-PAGE.
-
Visualize the fluorescently labeled glycoprotein using a gel imager equipped with a Cy5 filter set.
-
After fluorescence imaging, the gel can be stained with Coomassie Blue or a similar protein stain to visualize the total protein.
Protocol 2: Enhancing Labeling Efficiency
For glycoproteins that may have existing fucose residues or sialic acid caps that could hinder labeling, the following pre-treatment steps can be performed.
1. Removal of Existing Fucose (Defucosylation):
-
To increase the number of available sites for Cy5-fucose labeling, existing fucose residues can be removed using α-L-Fucosidase.
-
Incubate the glycoprotein with α-L-Fucosidase in its recommended buffer (typically active at a lower pH, e.g., pH 4.5) prior to the labeling reaction.
-
After the fucosidase treatment, adjust the buffer conditions to be optimal for the fucosyltransferase reaction (e.g., pH 7.5 with MnCl₂).
2. Removal of Sialic Acids (Desialylation):
-
Some fucosyltransferases, like FUT9, do not recognize sialylated lactosamine.
-
To improve labeling with such enzymes, pre-treat the glycoprotein with a neuraminidase (sialidase) to remove terminal sialic acids.
-
The neuraminidase treatment can often be performed in the same buffer as the subsequent fucosyltransferase reaction.
Data Presentation
Table 1: Quantitative Parameters for In Vitro Labeling
| Parameter | Value | Reference |
| Target Glycoprotein Amount | 0.1 - 5 µg | |
| This compound Amount | 0.2 nmol | |
| Fucosyltransferase Amount | 0.5 µg | |
| Final Reaction Volume | 30 µL | |
| Incubation Temperature | 37 °C | |
| Incubation Time | 60 minutes | |
| Cy5 Excitation Wavelength | ~649 nm | |
| Cy5 Emission Wavelength | ~671 nm |
Table 2: Fucosyltransferase Specificity
| Fucosyltransferase | Substrate Specificity | Reference |
| FUT2 | Transfers fucose to terminal Galactose residues. | |
| FUT6 | Transfers fucose to the GlcNAc residue in both lactosamine and sialyllactosamine structures. | |
| FUT7 | Transfers fucose specifically to the GlcNAc residue in sialyllactosamine structures. | |
| FUT8 | Transfers fucose to the innermost GlcNAc residue of N-glycans (core fucosylation). | |
| FUT9 | Transfers fucose to the GlcNAc residue in terminal lactosamine structures. |
Visualizations
Caption: Workflow for in vitro glycoprotein labeling.
Caption: Fucosyltransferase-mediated labeling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inactive enzyme | Ensure proper storage and handling of the fucosyltransferase. Test enzyme activity with a positive control substrate. |
| Incompatible fucosyltransferase/glycan structure | Verify that the chosen fucosyltransferase can recognize the glycan structures present on the target glycoprotein. Refer to Table 2 for specificities. | |
| Existing fucosylation or sialylation | Pre-treat the glycoprotein with α-L-Fucosidase or neuraminidase as described in Protocol 2. | |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and reagent concentrations. | |
| High background fluorescence | Non-specific binding of this compound | Ensure the negative control (no enzyme) shows minimal signal. If not, consider purification of the labeled glycoprotein after the reaction (e.g., gel filtration) to remove unincorporated probe. |
| Contaminants in the sample | Use highly purified glycoprotein samples. |
Conclusion
The this compound protocol provides a robust and sensitive method for the in vitro labeling of fucosylated glycoproteins. By selecting the appropriate fucosyltransferase and optimizing reaction conditions, researchers can effectively label, detect, and quantify fucosylation on a wide range of glycoproteins. This methodology is a valuable tool for basic research and for the development of diagnostics and therapeutics targeting glycan-mediated biological processes.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Surface Glycan Imaging with GDP-Fucose-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in a myriad of biological processes including cell adhesion, signaling, and immune responses. The ability to visualize and quantify fucosylated glycans on the cell surface is essential for understanding their function in both health and disease, and for the development of novel therapeutics. GDP-Fucose-Cy5 is a fluorescently labeled nucleotide sugar that serves as a powerful tool for the direct and sensitive imaging of fucosylated glycans in live cells and in vitro.
This document provides detailed application notes and protocols for the use of this compound in cell surface glycan imaging. It is intended for researchers, scientists, and drug development professionals who wish to employ this technique in their studies.
Principle of Detection:
This compound is a substrate for fucosyltransferases (FUTs), enzymes that catalyze the transfer of fucose from GDP-fucose to acceptor glycans on glycoproteins and glycolipids.[1][2] By introducing this compound to cells or in vitro assays, the Cy5 fluorophore is covalently incorporated into the glycan structures. The intense fluorescence of Cy5 allows for the direct visualization and quantification of fucosylation events using fluorescence microscopy or other fluorescence-based detection methods.[3] This method of metabolic glycoengineering allows for the labeling of glycans in their native cellular context.[4]
Product Information
| Property | Value |
| Product Name | Guanosine Diphosphate-Fucose-Cyanine5 (this compound) |
| Molecular Formula | C₅₃H₆₇N₁₁O₂₅P₂S₂ |
| Appearance | Lyophilized solid |
| Excitation Wavelength | ~649 nm[3] |
| Emission Wavelength | ~671 nm |
| Storage | Store at -20°C, protected from light |
Biological Pathway: Fucosylation
The incorporation of fucose into glycans is primarily managed by two pathways: the de novo synthesis pathway and the salvage pathway. This compound is utilized by the salvage pathway.
Application 1: In Vitro Glycoprotein Labeling
This protocol is designed for the enzymatic labeling of purified glycoproteins or other acceptor molecules in a cell-free system.
Experimental Workflow: In Vitro Labeling
Materials
-
This compound
-
Purified glycoprotein (e.g., asialofetuin)
-
Recombinant fucosyltransferase (e.g., FUT8, FUT9)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
SDS-PAGE reagents
-
Fluorescence gel imager with Cy5 excitation/emission filters
-
Protein stain (e.g., Coomassie Brilliant Blue)
Protocol
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components. It is recommended to prepare a master mix if multiple reactions are being performed.
| Component | Final Concentration/Amount |
| Purified Glycoprotein | 1-5 µg |
| Recombinant Fucosyltransferase | 0.1-0.5 µg |
| This compound | 0.1-1 µM |
| 10X Assay Buffer | 1X |
| Nuclease-free water | to final volume |
| Total Volume | 20-50 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. For kinetic studies, time points can be taken at various intervals.
-
Reaction Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: a. Separate the reaction products by SDS-PAGE. b. Visualize the fluorescently labeled glycoproteins using a gel imager equipped with a Cy5 filter set (Excitation: ~650 nm, Emission: ~670 nm). c. After imaging, stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the total protein content and confirm equal loading.
Controls
-
Negative Control 1 (No Enzyme): Omit the fucosyltransferase from the reaction to ensure that labeling is enzyme-dependent.
-
Negative Control 2 (No this compound): Omit this compound to check for any background fluorescence from the protein or other reaction components.
-
Positive Control: Use a glycoprotein known to be a substrate for the chosen fucosyltransferase.
Application 2: Live Cell Imaging of Cell Surface Glycans
This protocol describes the metabolic labeling and imaging of fucosylated glycans on the surface of live cultured cells.
Experimental Workflow: Live Cell Imaging
Materials
-
This compound
-
Cultured cells of interest
-
Cell culture medium appropriate for the cell line
-
Imaging plates or coverslips
-
Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer
-
Fluorescence microscope with a Cy5 filter set and environmental chamber (for long-term imaging)
-
(Optional) Nuclear stain (e.g., Hoechst 33342) or other cellular markers
Protocol
-
Cell Seeding: Seed cells onto imaging-quality glass-bottom dishes or coverslips at a density that will allow for individual cell imaging. Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.
-
Metabolic Labeling: a. Prepare a stock solution of this compound in nuclease-free water or a suitable buffer. b. Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for each cell type. c. Replace the existing medium with the labeling medium containing this compound.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal incubation time will vary depending on the cell type and the turnover rate of its surface glycans.
-
Washing: a. Gently aspirate the labeling medium. b. Wash the cells 2-3 times with pre-warmed PBS or a suitable imaging buffer to remove any unincorporated this compound.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a Cy5 filter set. c. (Optional) For co-localization studies, cells can be co-stained with other live-cell compatible fluorescent dyes, such as a nuclear stain.
Controls
-
Unlabeled Control: Cells cultured in the absence of this compound to determine the level of background autofluorescence.
-
Competition Control: Co-incubate cells with this compound and an excess of unlabeled GDP-Fucose. A significant reduction in the Cy5 signal would indicate specific incorporation through the fucosylation pathway.
Data Presentation
Fucosyltransferase Activity with this compound (Hypothetical Data)
| Fucosyltransferase | Acceptor Substrate | Relative Labeling Efficiency (%) | Notes |
| FUT2 | Terminal Galactose | +++ | Introduces Cy5-Fucose to terminal Gal residues. |
| FUT6 | N-acetyllactosamine | ++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |
| FUT7 | N-acetyllactosamine | ++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |
| FUT8 | Core N-glycan GlcNAc | ++ | Introduces Cy5-Fucose to the innermost GlcNAc of N-glycans. |
| FUT9 | N-acetyllactosamine | +++++ | Introduces Cy5-Fucose to the GlcNAc residue in lactosamine structures. |
This table presents hypothetical relative efficiencies based on known substrate specificities. Actual efficiencies may vary depending on experimental conditions.
Recommended Labeling Conditions for Different Cell Lines (Example)
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Expected Signal Intensity |
| HEK293T | 1 - 5 | 24 - 48 | Moderate to High |
| HeLa | 2 - 10 | 48 - 72 | Moderate |
| Jurkat | 5 - 15 | 48 - 72 | Low to Moderate |
| CHO | 1 - 5 | 24 - 48 | High |
These are starting recommendations. Optimal conditions should be determined for each specific cell line and experimental setup.
Troubleshooting
Logical Troubleshooting Workflow
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive this compound | Ensure proper storage at -20°C and protection from light. Prepare fresh stock solutions. |
| Low fucosyltransferase activity | Use a fresh enzyme aliquot. Confirm enzyme activity with a positive control substrate. | |
| Low fucosylation in the cell line | Choose a cell line known to have high levels of fucosylation or transfect with a fucosyltransferase. | |
| Insufficient incubation time or concentration | Optimize the concentration of this compound and the incubation time. | |
| Incorrect imaging settings | Ensure the correct filter set for Cy5 is being used and optimize the exposure time. | |
| High Background | Incomplete removal of unincorporated probe | Increase the number and duration of washing steps. |
| This compound concentration is too high | Perform a titration to find the optimal concentration with the best signal-to-noise ratio. | |
| Cellular autofluorescence | Image an unlabeled control to assess the level of autofluorescence and subtract it from the labeled samples. |
References
Application Note: Fucosyltransferase Activity Assay Using GDP-Fucose-Cy5
Introduction
Fucosylation is a crucial post-translational modification where a fucose sugar is added to glycans, proteins, or lipids. This process is catalyzed by fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule.[1] Aberrant fucosylation is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and microbial infections, making FUTs significant targets for drug discovery and development.[1] This application note describes a robust and sensitive fluorescence-based assay for measuring the activity of various fucosyltransferases using a cyanine 5 (Cy5)-labeled GDP-fucose donor substrate.
The assay relies on the enzymatic transfer of Cy5-labeled fucose from GDP-Fucose-Cy5 to a suitable acceptor substrate by a fucosyltransferase. The resulting fucosylated product is fluorescently labeled, allowing for easy detection and quantification. This method provides a direct and non-radioactive alternative for studying enzyme kinetics, screening for inhibitors, and characterizing the substrate specificity of different FUTs.[2][3]
Principle of the Assay
The core of this assay is the fucosyltransferase-catalyzed reaction where a Cy5-labeled fucose moiety is transferred from the donor substrate, this compound, to a specific acceptor substrate. The acceptor can be a glycoprotein, glycolipid, or a specific oligosaccharide. The incorporation of the Cy5 fluorophore into the acceptor substrate allows for the detection of the product using methods such as SDS-PAGE with fluorescence imaging or other fluorescence-based detection platforms. The intensity of the fluorescent signal is directly proportional to the fucosyltransferase activity.
Materials and Methods
Reagents and Buffers
| Reagent/Buffer | Component | Concentration |
| Assay Buffer | Tris-HCl, pH 7.5 | 25 mM |
| Manganese Chloride (MnCl₂) | 10 mM | |
| Enzyme | Recombinant Fucosyltransferase (e.g., FUT8, FUT9) | 0.2 - 0.5 µg |
| Donor Substrate | This compound | 0.2 nmol |
| Acceptor Substrate | Glycoprotein (e.g., Fetuin, Asialofetuin) | 1 - 5 µg |
| Stop Solution | 4X SDS-PAGE Loading Buffer | 1X final concentration |
Experimental Workflow
The general workflow for the fucosyltransferase activity assay is depicted below.
Caption: General workflow for the fucosyltransferase activity assay.
Protocols
Protocol 1: Fucosyltransferase Activity Assay using a Glycoprotein Acceptor
This protocol describes the measurement of fucosyltransferase activity using a glycoprotein, such as fetal bovine fetuin, as the acceptor substrate.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Assay Buffer (to a final volume of 30 µL)
-
Acceptor Substrate (1-5 µg of glycoprotein)[2]
-
Fucosyltransferase (0.2 - 0.5 µg)
-
-
Prepare a negative control reaction by omitting the fucosyltransferase.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 0.2 nmol of this compound to the reaction mixture.
-
Gently mix the components.
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme and should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.
-
-
Analysis:
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled glycoprotein product using a fluorescent gel imager with excitation and emission wavelengths appropriate for Cy5 (approximately 649 nm and 671 nm, respectively).
-
The gel can also be stained with a total protein stain (e.g., Coomassie Blue or silver stain) to visualize all protein bands.
-
Protocol 2: Assay for Screening Fucosyltransferase Inhibitors
This protocol can be adapted to screen for potential inhibitors of fucosyltransferases.
-
Pre-incubation with Inhibitor:
-
Set up the reaction mixture as described in Protocol 1, Step 1.
-
Add the potential inhibitor at various concentrations to the reaction tubes.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Reaction and Analysis:
-
Initiate the reaction by adding this compound and proceed with the incubation and analysis steps as described in Protocol 1.
-
A decrease in the fluorescent signal of the product compared to a control without the inhibitor indicates inhibitory activity.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation
Table 1: Typical Reaction Components for Fucosyltransferase Assay
| Component | Stock Concentration | Volume per Reaction | Final Concentration/Amount |
| Assay Buffer (2X) | 50 mM Tris, 20 mM MnCl₂ | 15 µL | 25 mM Tris, 10 mM MnCl₂ |
| Acceptor Substrate | 1 mg/mL | 1-5 µL | 1-5 µg |
| Fucosyltransferase | 0.1 mg/mL | 2-5 µL | 0.2-0.5 µg |
| This compound | 100 µM | 2 µL | ~6.7 µM (0.2 nmol) |
| Nuclease-free water | - | Up to 30 µL | - |
| Total Volume | 30 µL |
Signaling Pathway and Logical Relationships
The enzymatic reaction catalyzed by fucosyltransferase is a key step in the biosynthesis of various glycan structures. For example, the synthesis of Lewis X and sialyl Lewis X structures involves the sequential action of several glycosyltransferases, including fucosyltransferases.
Caption: Simplified pathway of Lewis antigen biosynthesis.
Conclusion
The fucosyltransferase activity assay using this compound provides a sensitive, specific, and non-radioactive method for studying these important enzymes. The protocols outlined in this application note can be readily adapted for various research applications, including enzyme characterization, inhibitor screening, and investigating the role of fucosylation in biological systems. The use of a fluorescent donor substrate simplifies the detection process and allows for higher throughput compared to traditional methods.
References
Application Notes and Protocols for Live-Cell Imaging with GDP-Fucose-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N-glycans, O-glycans, and glycolipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses. Altered fucosylation is a known hallmark of various diseases, most notably cancer, making the visualization and quantification of this process in living cells a powerful tool for both basic research and therapeutic development.
GDP-Fucose-Cy5 is a fluorescent analog of guanosine diphosphate fucose (GDP-Fucose), the universal donor substrate for fucosyltransferases (FUTs). This probe enables the direct, one-step fluorescent labeling of fucosylated glycans in living cells. By bypassing the salvage pathway, this compound is directly utilized by FUTs within the Golgi apparatus, providing a specific and efficient method for visualizing fucosylation dynamics in real-time. The Cy5 fluorophore, a bright, far-red dye, offers the advantage of minimal autofluorescence from biological samples, leading to enhanced image clarity and contrast.[1]
Fucosylation Signaling Pathway
In mammalian cells, GDP-Fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This is the principal route for GDP-Fucose synthesis, starting from GDP-Mannose. The conversion is a two-step enzymatic process catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[2]
-
Salvage Pathway: This pathway utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates. Fucose is phosphorylated by fucose kinase (FUK) and then converted to GDP-Fucose by GDP-fucose pyrophosphorylase (FPGT).
Once synthesized in the cytoplasm, GDP-Fucose is transported into the Golgi apparatus by a specific transporter (SLC35C1).[3] Inside the Golgi, various fucosyltransferases (FUTs) catalyze the transfer of fucose from GDP-Fucose to acceptor glycans on proteins and lipids. This compound directly enters this final stage of the pathway.
Experimental Workflow for Live-Cell Imaging
The general workflow for live-cell imaging with this compound involves several key stages, from cell preparation to image acquisition and analysis. A crucial and often challenging step is the delivery of the charged this compound molecule across the cell membrane into the cytoplasm.
Application Notes
Advantages of this compound:
-
Direct Labeling: As a direct substrate for fucosyltransferases, it provides a more direct readout of fucosylation activity compared to metabolic labeling with fucose analogs, which rely on the salvage pathway.
-
High Specificity: The enzymatic incorporation by FUTs ensures high specificity for fucosylated glycans.
-
Far-Red Fluorophore: Cy5's excitation and emission in the far-red spectrum (approx. 649 nm and 671 nm, respectively) minimizes cellular autofluorescence, resulting in a high signal-to-noise ratio.[1]
-
Live-Cell Compatibility: Enables the study of dynamic fucosylation processes in real-time within a physiological context.
Potential Applications:
-
Cancer Research: Investigate aberrant fucosylation in cancer cell lines and patient-derived organoids.
-
Drug Discovery: Screen for inhibitors of fucosyltransferases or compounds that modulate the fucosylation pathway.
-
Immunology: Study the role of fucosylation in immune cell trafficking and activation.
-
Developmental Biology: Visualize the spatio-temporal dynamics of fucosylation during embryonic development, as demonstrated in zebrafish models.[4]
Experimental Protocols
Note: The following protocol is a general guideline. Optimal conditions, particularly probe concentration, delivery method, and incubation time, must be determined empirically for each cell type and experimental setup.
1. Materials
-
This compound (lyophilized powder)
-
Adherent mammalian cell line of interest
-
Appropriate complete cell culture medium
-
Imaging-grade glass-bottom dishes or plates
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Chosen delivery reagent/system (e.g., electroporation cuvettes, microinjection needles, cell-penetrating peptides)
-
Fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2) and a Cy5 filter set.
2. Cell Preparation
-
The day before the experiment, seed cells onto imaging-grade glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Incubate cells overnight under standard culture conditions (37°C, 5% CO2).
3. Probe Preparation and Delivery
-
Probe Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Probe Delivery: this compound is a charged molecule and does not readily cross the cell membrane. An appropriate delivery method is critical.
-
Microinjection: Directly inject the probe into the cytoplasm. This method is precise but low-throughput.
-
Electroporation: Use an electroporator to transiently permeabilize the cell membrane, allowing the probe to enter. This is a higher-throughput method but can affect cell viability.
-
Bead Loading: Incubate cells with micro-scale glass beads and the probe. Agitation causes transient membrane damage, allowing probe entry.
-
Cell-Penetrating Peptides (CPPs) or other permeabilizing agents: These can be used to facilitate the uptake of charged molecules. This approach is less invasive but may require optimization of the CPP and its concentration.
-
4. Labeling and Incubation
-
Immediately following the chosen delivery method, replace the medium with fresh, pre-warmed complete culture medium.
-
Incubate the cells for a period ranging from 1 to 24 hours to allow for the enzymatic incorporation of this compound into glycans. The optimal incubation time is a critical parameter to determine experimentally.
-
During incubation, protect the cells from light to prevent photobleaching of the Cy5 dye.
5. Imaging
-
Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any extracellular probe and reduce background fluorescence.
-
Add fresh imaging medium to the dish.
-
Transfer the dish to the pre-warmed, environmentally controlled stage of the fluorescence microscope.
-
Acquire images using a Cy5 filter set.
-
Minimize light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and the shortest exposure time that provide a good signal-to-noise ratio.
Quantitative Data and Recommended Parameters
The following table summarizes key quantitative parameters for live-cell imaging with this compound. Note that values for concentration and incubation time are suggested starting points and require optimization.
| Parameter | Recommended Value / Range | Notes |
| This compound Stock Conc. | 1 - 10 mM in sterile water | Aliquot and store at -20°C or -80°C, protected from light. |
| Final Working Concentration | 0.1 - 10 µM (Requires Optimization) | Start with a concentration in the low micromolar range and perform a dose-response experiment to find the optimal balance between signal and potential cytotoxicity. |
| Incubation Time | 1 - 24 hours (Requires Optimization) | The optimal time depends on the rate of fucosylation in the specific cell type. A time-course experiment is recommended. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
| Cy5 Excitation Wavelength | ~649 nm | |
| Cy5 Emission Wavelength | ~671 nm | |
| Microscope Filter Set | Standard Cy5 filter cube | Typically includes an excitation filter around 620-650 nm and an emission filter around 660-710 nm. |
| Objective | High numerical aperture (NA) oil or water immersion objective (e.g., 40x, 63x) | For high-resolution imaging. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Inefficient probe delivery. | Optimize the chosen delivery method (e.g., adjust electroporation voltage, increase CPP concentration). Confirm delivery with a control molecule. |
| Insufficient incubation time. | Increase the incubation time. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours). | |
| Low fucosylation rate in the cell line. | Use a positive control cell line known to have high fucosylation. | |
| Probe degradation. | Ensure proper storage of the stock solution. Avoid repeated freeze-thaw cycles. | |
| High Background | Incomplete removal of extracellular probe. | Perform additional gentle washes with pre-warmed imaging medium before imaging. |
| Non-specific binding. | Reduce the probe concentration. Include a control where cells are incubated with the probe but without a delivery mechanism. | |
| Cell Death/Toxicity | Delivery method is too harsh. | Reduce the severity of the delivery method (e.g., lower electroporation voltage, use a lower concentration of permeabilizing agent). |
| Probe concentration is too high. | Perform a toxicity assay (e.g., with a live/dead stain) at different probe concentrations. | |
| Rapid Photobleaching | Excessive light exposure. | Reduce excitation light intensity and exposure time. Use an antifade reagent compatible with live-cell imaging. |
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Live Zebrafish Glycan via Single-step Metabolic Labeling with Fluorophore-tagged Nucleotide Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Protein Fucosylation with GDP-Fucose-Cy5
Introduction
Protein fucosylation, the enzymatic addition of a fucose sugar to proteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of various diseases, such as cancer and inflammation, making the enzymes responsible, fucosyltransferases (FUTs), attractive targets for drug development.[1] GDP-Fucose-Cy5 is a fluorescent analog of the natural fucose donor, guanosine diphosphate-fucose (GDP-fucose). This probe allows for the direct, sensitive, and quantitative labeling of fucosylated glycoproteins in vitro.[2][3] It is utilized by various fucosyltransferases to transfer a Cy5-labeled fucose molecule onto target glycoproteins, enabling their detection and quantification via fluorescence imaging.
Principle of the Method
The assay relies on the activity of fucosyltransferases, which catalyze the transfer of fucose from the this compound donor substrate to a specific acceptor molecule, typically a glycoprotein. The fluorescent dye Cy5 is conjugated to the fucose molecule, allowing the resulting fucosylated protein to be visualized and quantified using standard fluorescence detection methods following separation by SDS-PAGE. The intensity of the fluorescent signal is proportional to the amount of fucosylation. This method provides a direct and robust way to measure fucosyltransferase activity and assess the fucosylation status of specific proteins.
Biochemical Pathways of GDP-Fucose Synthesis
In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway, which accounts for the majority of GDP-fucose production, converts GDP-mannose into GDP-fucose in the cytoplasm. The salvage pathway utilizes free fucose, derived from extracellular sources or lysosomal degradation of glycoconjugates, to synthesize GDP-fucose. Both pathways produce the necessary substrate for fucosyltransferases located in the Golgi apparatus.
Caption: GDP-Fucose synthesis via de novo and salvage pathways.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Labeling of Glycoproteins
This protocol details the direct fluorescent labeling of a sample protein using this compound and a fucosyltransferase.
Materials:
-
This compound (e.g., R&D Systems, Cat# ES301)
-
Sample protein (0.1 to 5 µg)
-
Recombinant Fucosyltransferase (e.g., rhFUT8 or rhFUT9, 0.5 µg)
-
Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5
-
Protein Sample Loading Dye (e.g., 4X SDS-PAGE sample buffer)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining the components in the order listed in Table 1. Prepare a negative control reaction by omitting the fucosyltransferase enzyme.
-
Incubation: Gently mix the components and incubate the reaction at 37°C for 60 minutes. Longer incubation times may be tested but may not significantly increase labeling.
-
Stop Reaction: Stop the reaction by adding an appropriate volume of protein sample loading dye (e.g., 10 µL of 4X dye for a 30 µL reaction).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Proceed to Analysis: The samples are now ready for analysis by SDS-PAGE and fluorescence imaging. Store samples at -20°C if not used immediately.
Caption: Workflow for in vitro enzymatic fucosylation.
Protocol 2: SDS-PAGE and Fluorescence Imaging
Materials:
-
SDS-PAGE gels and running buffer
-
Fluorescent Imager with a far-red channel (Excitation ~649 nm, Emission ~671 nm for Cy5)
-
Protein stain (e.g., Coomassie Blue or a total protein stain like TCE)
Procedure:
-
Electrophoresis: Load the denatured samples onto an SDS-PAGE gel and run according to standard procedures to separate the proteins by size.
-
Fluorescence Imaging: After electrophoresis, image the gel using a fluorescent imager equipped with filters appropriate for Cy5 (far-red channel). The fucosylated protein will appear as a fluorescent band.
-
Total Protein Staining: To confirm protein loading, stain the same gel with a total protein stain like Coomassie Blue or use a stain-free gel system (e.g., TCE imaging).
-
Quantification: Quantify the fluorescence intensity of the band corresponding to the target protein using image analysis software. Normalize the fluorescence signal to the total protein signal from the Coomassie or TCE stain to determine the relative fucosylation level.
Data Presentation
Quantitative Data Tables
The following tables provide recommended starting conditions for the enzymatic reaction and examples of fucosyltransferase specificities to guide experimental design.
Table 1: Recommended In Vitro Fucosylation Reaction Components
| Component | Stock Concentration | Volume for 30 µL Reaction | Final Amount/Reaction |
|---|---|---|---|
| Sample Protein | 1 mg/mL | 1 - 5 µL | 1 - 5 µg |
| This compound | 0.1 nmol/µL | 2 µL | 0.2 nmol |
| Fucosyltransferase | 0.5 mg/mL | 1 µL | 0.5 µg |
| Assay Buffer (10X) | 250 mM Tris, 100 mM MnCl₂ | 3 µL | 1X |
| Nuclease-free H₂O | - | Up to 30 µL | - |
Table 2: Examples of Fucosyltransferase (FUT) Substrate Specificity
| Fucosyltransferase | Recognizes Glycan Structure | Example Substrate | Citation |
|---|---|---|---|
| FUT2 | Terminal Galactose (Gal) | Asialofetuin | |
| FUT6 | Lactosamine (LN) & Sialyllactosamine (sLN) | Fetuin, Asialofetuin | |
| FUT7 | Sialyllactosamine (sLN) | Fetuin | |
| FUT8 | Innermost N-glycan core GlcNAc | N-glycans on various glycoproteins |
| FUT9 | Terminal Lactosamine (LN) | Asialofetuin | |
Complementary Methods and Workflows
While direct enzymatic labeling is a powerful tool, other methods can provide complementary information on protein fucosylation.
Metabolic Labeling of Fucosylated Glycoproteins
This approach allows for the study of fucosylation in living cells. Cells are cultured with a fucose analog bearing a bioorthogonal handle, like an alkyne (e.g., FucAl). This analog is metabolized through the salvage pathway and incorporated into cellular glycoproteins. After incorporation, the alkyne handle can be reacted with an azide-bearing probe (e.g., Azide-Cy5) via click chemistry for detection and analysis.
Caption: Workflow for metabolic labeling of fucosylated proteins.
Mass Spectrometry for Protein Identification
Following in-gel fluorescence scanning, the identified fluorescent band can be excised and analyzed by mass spectrometry (MS) to confirm the protein's identity and potentially map the site of fucosylation.
Caption: Workflow for MS-based identification of labeled proteins.
Troubleshooting and Considerations
-
Low Labeling Signal: If labeling is weak, consider pretreating the sample protein with a neuraminidase. Some fucosyltransferases, like FUT9, do not efficiently recognize sialylated glycans, and removing terminal sialic acids can expose the underlying acceptor sites.
-
Enzyme Self-Labeling: Some fucosyltransferases may exhibit self-labeling (autofucosylation), which will appear as a fluorescent band at the molecular weight of the FUT enzyme. Always run a negative control without the sample protein to assess the extent of self-labeling.
-
Optimization: The provided protocols are guidelines. Parameters such as incubation time, enzyme concentration, and substrate concentration may need to be optimized for specific protein-enzyme pairs.
References
Application Notes and Protocols for SDS-PAGE Analysis of Proteins Labeled with GDP-Fucose-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to proteins and lipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. The dysregulation of fucosylation has been implicated in various diseases, most notably in cancer, making the study of fucosylated proteins a key area of research in diagnostics and therapeutics.
GDP-Fucose-Cy5 is a fluorescent analog of guanosine diphosphate-fucose (GDP-Fucose), the universal donor substrate for fucosyltransferases. This reagent allows for the direct and sensitive detection of fucosylated glycoproteins. By enzymatically transferring Fucose-Cy5 to a target protein, researchers can visualize and quantify fucosylation events using standard laboratory techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence imaging. This method provides a powerful tool for studying the activity of fucosyltransferases, identifying their substrates, and screening for potential inhibitors.
These application notes provide detailed protocols for the enzymatic labeling of proteins with this compound and their subsequent analysis by SDS-PAGE.
Data Presentation
Quantitative Analysis of this compound Labeling and Detection
The following tables summarize key quantitative parameters associated with the use of this compound for protein labeling and subsequent SDS-PAGE analysis. These values are estimates based on available data for Cy5-labeled proteins and fluorescent GDP-fucose analogs and may vary depending on the specific protein, fucosyltransferase, and experimental conditions.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | 50 - 90% | Efficiency is dependent on enzyme concentration, substrate accessibility, and incubation time. Labeling efficiency of fluorescent fucose analogs can be cell-type dependent.[1] |
| Detection Limit (In-Gel) | 0.1 - 5 ng/band | Sensitivity is influenced by the imaging system, gel matrix, and degree of labeling. In-gel fluorescence with Cy5 can detect proteins in the low nanogram to picogram range.[2] |
| Dynamic Range | > 3 orders of magnitude | In-gel fluorescence detection typically offers a wider linear dynamic range compared to traditional staining methods like Coomassie Blue. |
| Molecular Weight Shift | ~1-2 kDa | The addition of this compound (MW ~1.4 kDa) will result in a discernible upward shift in the protein's apparent molecular weight on an SDS-PAGE gel. Glycosylated proteins may migrate slower than their predicted molecular weight.[3] |
Comparison of In-Gel Fluorescence and Western Blotting for Cy5-Labeled Proteins
| Feature | In-Gel Fluorescence (this compound) | Western Blotting (with anti-Cy5 or anti-protein antibody) |
| Speed | Faster (no transfer or antibody incubation steps) | Slower (requires membrane transfer, blocking, and antibody incubations) |
| Sensitivity | High (picogram to low nanogram range) | High (can be comparable or slightly more sensitive depending on the antibody) |
| Quantitative Accuracy | Generally more accurate and reproducible due to fewer steps and a wider linear range. | Can be quantitative, but prone to more variability due to transfer efficiency and antibody affinity. |
| Multiplexing | Can be combined with other fluorescent labels for multiplex analysis. | Possible with different secondary antibodies conjugated to distinct fluorophores. |
| Confirmation of Labeling | Directly visualizes the labeled protein. | Can confirm the presence of the labeled protein and the tag/protein itself. |
Experimental Protocols
Protocol 1: General Enzymatic Labeling of a Glycoprotein with this compound
This protocol provides a general procedure for the in vitro labeling of a target glycoprotein using a fucosyltransferase and this compound.
Materials:
-
Target glycoprotein (e.g., purified antibody, recombinant protein)
-
This compound
-
Fucosyltransferase (e.g., FUT8, POFUT1, or other relevant enzyme)
-
Fucosyltransferase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
Nuclease-free water
-
SDS-PAGE loading buffer (4X)
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the labeling reaction mixture as follows. It is recommended to set up a negative control reaction without the fucosyltransferase.
-
Target Glycoprotein: 1-5 µg
-
This compound: 0.2 nmol
-
Fucosyltransferase: 0.5 µg
-
Fucosyltransferase Reaction Buffer (10X): 3 µL
-
Nuclease-free water: to a final volume of 30 µL
-
-
Incubation: Gently mix the components and incubate the reaction at 37°C for 1 to 2 hours. Protect the reaction from light due to the light-sensitive nature of Cy5.
-
Stopping the Reaction: Terminate the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.
-
Denaturation: Heat the sample at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load the entire sample onto a polyacrylamide gel. Include a pre-stained protein ladder and a lane with the unlabeled target protein as a control.
-
Electrophoresis: Run the gel according to standard procedures.
-
In-Gel Fluorescence Imaging: Immediately after electrophoresis, image the gel using a fluorescence imager equipped with a Cy5 filter set (Excitation: ~650 nm, Emission: ~670 nm).
-
(Optional) Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands, including the unlabeled control and the fucosyltransferase.
Protocol 2: Specific Labeling of a Core Fucosylation Site using FUT8
This protocol is tailored for the analysis of core fucosylation on N-glycans, a modification catalyzed by α1,6-fucosyltransferase (FUT8).
Materials:
-
Target glycoprotein with accessible N-glycans (e.g., IgG antibody)
-
This compound
-
Recombinant human FUT8
-
FUT8 Reaction Buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100)
-
Other reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: Assemble the reaction in a microcentrifuge tube. Include a negative control without FUT8.
-
Target Glycoprotein (e.g., IgG): 2 µg
-
This compound: 0.5 nmol
-
Recombinant human FUT8: 1 µg
-
FUT8 Reaction Buffer (10X): 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix gently and incubate at 37°C for 3 hours, protected from light.
-
Analysis: Stop the reaction and proceed with SDS-PAGE and in-gel fluorescence imaging as described in Protocol 1 (steps 3-8).
Protocol 3: O-Fucosylation of an EGF Domain-containing Protein using POFUT1
This protocol is designed for the specific labeling of O-fucose on Epidermal Growth Factor (EGF) domains, a reaction catalyzed by Protein O-fucosyltransferase 1 (POFUT1).
Materials:
-
Target protein containing one or more EGF domains (e.g., recombinant Notch fragment)
-
This compound
-
Recombinant human POFUT1
-
POFUT1 Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 10 mM MnCl₂, 5 mM AMP, 1% Triton X-100)
-
Other reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: Prepare the labeling reaction in a microcentrifuge tube, including a no-enzyme control.
-
EGF domain-containing protein: 5 µg
-
This compound: 1 nmol
-
Recombinant human POFUT1: 2 µg
-
POFUT1 Reaction Buffer (10X): 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the components and incubate at 37°C for 4 hours, protected from light.
-
Analysis: Terminate the reaction and analyze the products by SDS-PAGE and in-gel fluorescence imaging as outlined in Protocol 1 (steps 3-8).
Visualizations
Experimental Workflow
Caption: Workflow for this compound Labeling and SDS-PAGE Analysis.
Signaling Pathways
Fucosylation plays a crucial role in modulating key signaling pathways implicated in development and disease.
O-fucosylation of Notch receptors by POFUT1 is essential for proper Notch signaling, which governs cell fate decisions.
Caption: Role of O-fucosylation in the Notch signaling pathway.
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) by FUT8 can modulate its signaling activity, impacting cell proliferation and survival.
Caption: Modulation of EGFR signaling by core fucosylation.
References
Illuminating Cell Surface Fucosylation: Applications of GDP-Fucose-Cy5 Labeling in Flow Cytometry
Introduction
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of various diseases, most notably cancer, where it contributes to metastasis and drug resistance. Consequently, the enzymes that catalyze this modification, fucosyltransferases (FUTs), have emerged as promising therapeutic targets.
This application note details the use of Guanosine Diphosphate-Fucose-Cy5 (GDP-Fucose-Cy5), a fluorescent analog of the natural FUT substrate, for the sensitive and quantitative analysis of cell surface fucosylation by flow cytometry. This powerful technique enables researchers, scientists, and drug development professionals to investigate the intricate role of fucosylation in health and disease, screen for FUT inhibitors, and characterize the efficacy of novel therapeutics.
This compound is a valuable tool that can be enzymatically transferred to cell surface glycans by exogenous fucosyltransferases, allowing for direct and robust fluorescent labeling. The Cy5 dye, a far-red fluorophore, offers the advantage of minimal spectral overlap with the autofluorescence of most biological samples, thereby enhancing the signal-to-noise ratio and providing superior sensitivity.
Applications
The primary applications of this compound labeling in conjunction with flow cytometry include:
-
Quantification of Cell Surface Fucosylation: Assess the relative levels of fucosylated glycans on the surface of different cell types or under various experimental conditions.
-
Fucosyltransferase (FUT) Activity Assays: Measure the activity of specific FUTs on live cells by providing their target glycan structures and quantifying the incorporation of Cy5-fucose.
-
High-Throughput Screening of FUT Inhibitors: Efficiently screen compound libraries for potential inhibitors of fucosyltransferases by measuring the reduction in Cy5-fucose incorporation.
-
Characterization of Cancer Cell Glycophenotypes: Profile the fucosylation status of cancer cells, which is often altered and contributes to malignant phenotypes.
-
Analysis of Cell Adhesion and Signaling: Investigate the role of fucosylated ligands in cell-cell interactions, such as the binding of selectins to their carbohydrate ligands.
Data Presentation
The quantitative data obtained from flow cytometry experiments using this compound can be effectively summarized in tables to facilitate comparison and interpretation. Key parameters to present include the Mean Fluorescence Intensity (MFI), the percentage of labeled cells, and, for inhibitor studies, the half-maximal inhibitory concentration (IC50).
| Cell Line | Treatment | Fucosyltransferase | MFI of Cy5-Positive Population | % of Cy5-Positive Cells |
| Jurkat | Vehicle Control | FUT7 | 1500 ± 120 | 95 ± 3 |
| Jurkat | Inhibitor A (10 µM) | FUT7 | 750 ± 80 | 50 ± 5 |
| HL-60 | Vehicle Control | FUT9 | 2500 ± 200 | 98 ± 2 |
| HL-60 | Inhibitor B (5 µM) | FUT9 | 1200 ± 150 | 60 ± 7 |
| CHO | Wild-Type | Endogenous FUTs | 300 ± 40 | 15 ± 4 |
| CHO | FUT6-transfected | Endogenous + FUT6 | 3500 ± 300 | 90 ± 5 |
Table 1: Example of Quantitative Data for Cell Surface Fucosylation Analysis. MFI values represent the geometric mean ± standard deviation from three independent experiments.
| Inhibitor | Fucosyltransferase | IC50 (µM) |
| Compound X | FUT7 | 2.5 ± 0.3 |
| Compound Y | FUT7 | 15.2 ± 1.8 |
| Compound Z | FUT9 | 0.8 ± 0.1 |
Table 2: Example of IC50 Values for Fucosyltransferase Inhibitors Determined by Flow Cytometry. IC50 values were calculated from dose-response curves of MFI versus inhibitor concentration.
Experimental Protocols
Protocol 1: Live Cell Surface Fucosylation Labeling for Flow Cytometry
This protocol describes the enzymatic labeling of live cells with this compound for subsequent analysis by flow cytometry.
Materials:
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT7, FUT8, or FUT9)
-
Live cells in suspension (1 x 10^6 cells per sample)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, and 10 mM MnCl₂
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: a. Harvest cells and wash once with ice-cold PBS. b. Count the cells and resuspend in ice-cold Assay Buffer at a concentration of 1 x 10^7 cells/mL. c. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Labeling Reaction: a. Prepare a labeling master mix containing:
- This compound (final concentration 10 µM)
- Recombinant Fucosyltransferase (final concentration 0.5-1 µg/mL)
- Assay Buffer to the final reaction volume (e.g., 50 µL) b. Add the appropriate volume of the labeling master mix to each tube of cells. c. For a negative control, prepare a reaction mix without the fucosyltransferase. d. Gently mix and incubate for 60 minutes at 37°C.
-
Washing: a. Stop the reaction by adding 1 mL of ice-cold Wash Buffer to each tube. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Carefully aspirate the supernatant. d. Repeat the wash step two more times.
-
Flow Cytometry Analysis: a. Resuspend the cell pellet in 300-500 µL of Wash Buffer. b. Acquire the samples on a flow cytometer equipped with a laser that can excite Cy5 (e.g., 633 nm or 640 nm laser). c. Collect the emission in the appropriate far-red channel (e.g., 660/20 nm bandpass filter). d. Analyze the data using appropriate flow cytometry software, gating on the live cell population and quantifying the Mean Fluorescence Intensity (MFI) of the Cy5 signal.
Protocol 2: Fucosyltransferase Inhibitor Screening by Flow Cytometry
This protocol outlines a method for screening potential FUT inhibitors using the this compound labeling assay.
Materials:
-
Same as Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Preparation: Follow step 1 from Protocol 1.
-
Inhibitor Pre-incubation: a. Add the desired concentrations of the test compounds to the cell suspensions. For a dose-response curve, a serial dilution is recommended. b. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration. c. Gently mix and pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.
-
Labeling Reaction: a. Prepare a labeling master mix as described in Protocol 1, step 2a. b. Add the labeling master mix to each tube containing the pre-incubated cells and inhibitors. c. Gently mix and incubate for 60 minutes at 37°C.
-
Washing and Analysis: a. Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for this compound labeling and flow cytometry analysis.
Caption: Simplified pathway of selectin ligand biosynthesis and function.
Application Notes and Protocols for Labeling Core Fucose on N-glycans with FUT8 and GDP-Fucose-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core fucosylation, the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is a critical post-translational modification that plays a significant role in various biological processes, including cell signaling, immune response, and cancer progression.[1][2] The enzyme responsible for this modification is α1,6-fucosyltransferase (FUT8).[1][2] Understanding the extent of core fucosylation on glycoproteins is crucial for elucidating their function and for the development of therapeutic antibodies, where the absence of core fucose can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC).
These application notes provide a detailed protocol for the enzymatic labeling of core fucose on N-glycans using recombinant FUT8 and a fluorescently tagged fucose donor, Guanosine 5'-diphospho-L-fucose-Cy5 (GDP-Fucose-Cy5). This method allows for the sensitive detection and relative quantification of core fucosylation on purified glycoproteins.
Principle of the Method
The labeling strategy relies on the enzymatic activity of FUT8 to transfer a Cy5-labeled fucose from the donor substrate, this compound, to the core GlcNAc of N-glycans on a target glycoprotein. The resulting fluorescently labeled glycoprotein can then be detected and analyzed using various techniques such as SDS-PAGE and fluorescence imaging.
Data Presentation
Table 1: Kinetic Parameters of Human FUT8
This table summarizes the kinetic parameters of recombinant human FUT8 with its donor substrate GDP-Fucose and a model acceptor substrate. The data is compiled from multiple studies to provide a comprehensive overview of the enzyme's activity.
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| GDP-Fucose | 4.2 - 7.5 | 24.6 | 7.8 x 104 | |
| Asialo-agalacto-biantennary glycopeptide (A2SGP) | 12 | - | - | |
| Biantennary complex N-glycan (G0) | 26 ± 5 | 2.6 ± 0.1 | 1.7 x 103 |
Note: Kinetic parameters can vary depending on the specific assay conditions and the acceptor substrate used.
Table 2: Substrate Specificity of FUT8
FUT8 exhibits a high degree of specificity for its acceptor N-glycan substrates. The presence of a terminal GlcNAc on the α1,3-mannose arm is a critical recognition motif. This table provides a summary of FUT8's activity towards different N-glycan structures.
| N-glycan Structure | Description | FUT8 Activity | Reference |
| High Mannose (e.g., Man5GlcNAc2) | Precursor N-glycan with multiple mannose residues. | Low to moderate, dependent on protein context. | |
| Complex, biantennary (G0) | Processed N-glycan with terminal GlcNAc on both arms. | High | |
| Complex, biantennary, galactosylated (G1/G2) | G0 structure with one or two galactose residues added. | Low to negligible. | |
| Paucimannose | Truncated mannose structures. | Low, but can be fucosylated in certain protein contexts. |
Experimental Protocols
Materials and Reagents
-
Recombinant Human FUT8 (e.g., R&D Systems, Cat. No. 5768-GT)
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This compound (e.g., MedChemExpress, Cat. No. HY-D2278)
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Glycoprotein of interest (purified)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Stop Solution: 4X Laemmli Sample Buffer
-
Deionized water (ddH₂O)
-
SDS-PAGE gels and running buffer
-
Fluorescence imaging system with appropriate filters for Cy5 (Excitation/Emission: ~649/670 nm)
Protocol for Labeling Core Fucose with FUT8 and this compound
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Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
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Glycoprotein of interest: 1-5 µg
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Recombinant FUT8: 0.5 µg
-
This compound: 1 µM final concentration
-
Assay Buffer: to a final volume of 30 µL
-
-
Prepare a negative control reaction by omitting the FUT8 enzyme.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically for your specific glycoprotein.
-
-
Stopping the Reaction:
-
Add 10 µL of 4X Laemmli Sample Buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Analysis by SDS-PAGE:
-
Load the entire reaction mixture onto a suitable polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Fluorescence Imaging:
-
After electrophoresis, visualize the gel using a fluorescence imager equipped with a Cy5 filter set.
-
The presence of a fluorescent band at the expected molecular weight of your glycoprotein in the reaction lane (and its absence in the negative control) indicates successful labeling of core fucose.
-
-
(Optional) Protein Staining:
-
After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain) to visualize all protein bands and confirm equal loading.
-
Protocol for Purification of Labeled Glycoprotein (Optional)
For downstream applications that require a purified labeled glycoprotein, the following spin column-based method can be used to remove unincorporated this compound.
-
Equilibrate Spin Column:
-
Select a spin column with a molecular weight cutoff appropriate for your glycoprotein (e.g., 10 kDa).
-
Equilibrate the column with Assay Buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the completed labeling reaction mixture onto the equilibrated spin column.
-
-
Centrifugation:
-
Centrifuge the column according to the manufacturer's protocol. The labeled glycoprotein will be retained in the column, while the smaller, unincorporated this compound will pass through.
-
-
Washing:
-
Wash the column with Assay Buffer to remove any remaining free dye. Repeat this step 2-3 times.
-
-
Elution:
-
Elute the purified, labeled glycoprotein from the column using an appropriate buffer.
-
Mandatory Visualizations
Caption: FUT8-mediated core fucosylation pathway in the Golgi apparatus and its downstream cellular effects.
Caption: Experimental workflow for labeling core fucose on N-glycans with FUT8 and this compound.
References
Materials required for a GDP-Fucose-Cy5 labeling experiment.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the fluorescent labeling of glycoproteins using GDP-Fucose-Cy5. This technique enables the sensitive detection and analysis of fucosylated glycoproteins, which play crucial roles in various biological processes, including cell adhesion, signaling, and cancer progression.
Introduction
Fucosylation is a critical post-translational modification where a fucose sugar is added to N-glycans, O-glycans, or lipids. This process is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which utilize Guanosine Diphosphate-Fucose (GDP-Fucose) as the fucose donor. The use of fluorescently tagged GDP-Fucose, such as this compound, allows for the direct and sensitive labeling of fucosylated biomolecules. This enables researchers to study the dynamics of fucosylation, identify fucosylated proteins, and develop high-throughput screening assays.
Cy5 is a bright and photostable cyanine dye that fluoresces in the far-red region of the spectrum (excitation ~649 nm, emission ~671 nm), minimizing background fluorescence from biological samples.
Materials Required
A successful this compound labeling experiment requires specific reagents and equipment. The following table summarizes the necessary materials.
| Material | Purpose | Typical Specifications/Notes |
| This compound | Fluorescent fucose donor | Store at -20°C, protected from light. |
| Recombinant Fucosyltransferase (FUT) | Enzyme to catalyze the labeling reaction | e.g., FUT8 (for core fucosylation) or FUT9. Enzyme activity and substrate specificity should be considered. Store at -80°C. |
| Target Glycoprotein | The protein to be labeled | Purified protein in a buffer free of primary amines (e.g., Tris). |
| Reaction Buffer | Provides optimal conditions for the FUT | Typically 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂.[1] |
| Nuclease-free Water | For preparing solutions and dilutions | |
| Protein Gel Electrophoresis System | To separate labeled protein from free dye | SDS-PAGE system with appropriate power supply. |
| Fluorescence Gel Imager | To visualize the Cy5-labeled protein | Capable of imaging in the far-red spectrum (Cy5 channel). |
| Purification Column/Resin | To remove unreacted this compound | e.g., Gel filtration columns (Sephadex G-25) or spin columns.[2][3] |
| Optional: α-L-Fucosidase | To remove existing fucose for maximal labeling | Requires a specific buffer (e.g., pH 4.5 with Mg²⁺).[1] |
| Optional: Neuraminidase | To remove sialic acid for certain FUTs (e.g., FUT9) | To improve labeling efficiency on highly sialylated glycoproteins.[1] |
Experimental Protocols
Enzymatic Labeling of Glycoprotein with this compound
This protocol describes the direct enzymatic transfer of Cy5-labeled fucose to a target glycoprotein.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Target Glycoprotein: 1-5 µg
-
This compound: 0.2 nmol
-
Recombinant Fucosyltransferase: 0.5 µg
-
10x Reaction Buffer: 3 µL (final concentration: 25 mM Tris, 10 mM MnCl₂, pH 7.5)
-
Nuclease-free Water: to a final volume of 30 µL
-
-
Negative Control: Prepare a parallel reaction without the fucosyltransferase to control for non-enzymatic labeling.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes. Protect the reaction from light.
-
Stopping the Reaction: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
Purification of the Labeled Glycoprotein
It is crucial to remove the unreacted this compound before downstream analysis to reduce background signal.
Method: Spin Column Chromatography
-
Column Preparation: Equilibrate a spin column (e.g., with a molecular weight cutoff of 10 kDa) by washing it with the reaction buffer according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer.
-
Sample Loading: Load the entire reaction mixture onto the center of the spin column resin.
-
Centrifugation: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).
-
Elution: The purified, labeled glycoprotein will be in the flow-through. The smaller, unreacted this compound will be retained by the column resin.
-
Storage: Store the purified labeled protein at -20°C or -80°C for long-term storage.
Analysis of the Labeled Glycoprotein by SDS-PAGE
-
Gel Preparation: Prepare or use a pre-cast polyacrylamide gel of an appropriate percentage to resolve your target protein.
-
Sample Loading: Load the purified labeled protein sample and the negative control onto the gel. Also, load a pre-stained protein ladder to determine the molecular weight.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Fluorescence Imaging: After electrophoresis, visualize the gel using a fluorescence imager with the appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm). A band corresponding to the molecular weight of your target protein should be visible in the lane with the labeled sample and absent in the negative control lane.
-
(Optional) Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize all proteins, including the unlabeled target protein and the fucosyltransferase.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Fucosylation
The enzymatic transfer of fucose from the donor substrate GDP-Fucose to an acceptor glycoprotein is the final step in the fucosylation pathway. GDP-fucose itself is synthesized through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free fucose from the extracellular environment or from glycoprotein turnover.
References
Troubleshooting & Optimization
Low fluorescence signal in GDP-Fucose-Cy5 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in GDP-Fucose-Cy5 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Guanosine Diphosphate (GDP)-Fucose-Cy5 is a fluorescent analog of GDP-fucose, the universal donor substrate for fucosyltransferases (FUTs).[1][2] The Cy5 cyanine dye is conjugated to the fucose sugar, allowing for fluorescent detection after the fucose moiety is transferred to an acceptor molecule.[3][4] Its primary applications include:
-
Fluorescent labeling of glycoproteins, glycolipids, and free glycans.[5]
-
Detection and quantification of fucosylation levels on specific glycans.
-
In-gel fluorescence analysis of fucosyltransferase activity.
-
Live-cell glycan imaging.
Q2: What are the spectral properties of this compound?
This compound exhibits fluorescence in the far-red spectrum. The specific excitation and emission maxima are crucial for setting up imaging and detection instruments correctly.
| Property | Wavelength (nm) |
| Maximum Excitation | ~649 nm |
| Maximum Emission | ~671 nm |
Troubleshooting Low Fluorescence Signal
A weak or absent fluorescent signal is a common challenge in enzymatic assays involving fluorescently labeled substrates. This guide addresses potential causes and solutions categorized by the experimental stage.
Category 1: Issues with Reagents and Enzyme Activity
Q3: My fluorescent signal is consistently low or absent. How can I check if my fucosyltransferase enzyme is active?
Low or no enzyme activity is a primary suspect for failed fucosylation.
-
Enzyme Storage and Handling : Ensure the enzyme has been stored at the correct temperature (typically ≤ -20°C) and has not undergone multiple freeze-thaw cycles, which can denature the protein.
-
Confirm Activity : Use a standard, non-fluorescent assay to confirm the enzyme's catalytic activity. A widely used method is the GDP-Glo™ Glycosyltransferase Assay, which colorimetrically or luminometrically detects the amount of GDP produced in the reaction.
-
Increase Enzyme Concentration : As a test, try increasing the enzyme concentration in your reaction. While not always cost-effective for routine experiments, it can help determine if the initial enzyme amount was the limiting factor.
-
Check Buffer Composition : Fucosyltransferases often require specific co-factors, most commonly divalent cations like Manganese (Mn²⁺). Verify that your reaction buffer contains the necessary components at the correct concentrations and pH (typically pH 7.2-7.5).
Q4: How can I verify the integrity and concentration of my this compound stock?
The quality of the fluorescent donor substrate is critical.
-
Proper Storage : this compound should be stored lyophilized at ≤ -20°C, protected from light and moisture. Once reconstituted in a solvent like DMF or DMSO, it should be stored in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Spectrophotometric Analysis : You can measure the absorbance of your stock solution to confirm the concentration of the Cy5 dye. This helps rule out degradation or incorrect initial concentration.
-
Potential for Degradation : Be aware that the conjugation of the bulky Cy5 dye to GDP-fucose can sometimes affect the compound's stability or its recognition by the enzyme.
Category 2: Experimental Conditions and Protocol
Q5: The fucosylation reaction is not working. What are the optimal reaction conditions?
Even with active components, suboptimal reaction conditions can lead to poor results. A typical starting point for an in-vitro fucosylation reaction is detailed below.
| Component | Recommended Concentration/Amount | Notes |
| Acceptor Substrate | 0.1 to 5 µg (for proteins) | The nature and purity of the acceptor are critical. Some FUTs have very specific acceptor requirements. |
| This compound | 0.2 nmol (approx. 6.7 µM in 30 µL) | The donor-to-acceptor ratio may need optimization. A kinetic analysis of a similar fluorescent GDP-Fucose analog showed a Kₘ of 0.94 µM for human FUT-VI. |
| Fucosyltransferase | 0.5 µg | This may need to be optimized based on the specific activity of your enzyme preparation. |
| Reaction Buffer | 25 mM Tris, 10 mM MnCl₂, pH 7.5 | The buffer composition, particularly the cation concentration and pH, is crucial for enzyme activity. |
| Incubation | 37°C for 30-60 minutes | Longer incubation times may slightly increase labeling but often not significantly. |
Q6: Could something in my sample be inhibiting the reaction or quenching the Cy5 fluorescence?
Yes, components in the reaction mixture or the local environment of the dye can significantly reduce the fluorescent signal.
-
Fluorescence Quenching : This process decreases fluorescence intensity. Common causes include:
-
Environmental Quenchers : The presence of certain metal ions (e.g., Cu²⁺, Fe³⁺) or molecules like tryptophan in your buffer or sample can quench Cy5 fluorescence.
-
Self-Quenching (High DOL) : If your acceptor molecule becomes labeled with too many Cy5 molecules in close proximity, they can quench each other. This is more common in applications with a high degree of labeling (DOL).
-
FRET : If another molecule with an appropriate absorption spectrum is near the Cy5, Förster Resonance Energy Transfer can occur, quenching the Cy5 signal. For example, other cyanine dyes like Cy5.5 or Cy7 can act as FRET acceptors for Cy5.
-
Reducing Agents : The phosphine TCEP, a common reducing agent, is known to strongly quench Cy5 fluorescence by forming a covalent adduct.
-
-
Enzyme Inhibitors : Your sample may contain inhibitors of the fucosyltransferase. Consider purifying your acceptor substrate further to remove potential contaminants.
Category 3: Data Acquisition and Instrumentation
Q7: I've run the reaction and separated the products on a gel, but the signal is very weak on the imager. What should I check?
Issues with the imaging setup are a frequent cause of poor signal detection.
-
Incorrect Wavelength Settings : Ensure your fluorescent imager is set to the correct excitation and emission wavelengths for Cy5 (Ex: ~649 nm, Em: ~671 nm). Using the wrong laser or filter set is a common mistake.
-
Detector Settings : Increase the detector gain or exposure time on your imager. Be cautious, as excessively high settings can also increase background noise, lowering the signal-to-noise ratio.
-
Photobleaching : Cy5, like all fluorophores, is susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to high-intensity light. Minimize the sample's exposure to the excitation light and use the lowest laser power that still provides a detectable signal.
Experimental Protocols
General Protocol for Enzymatic Labeling of a Glycoprotein with this compound
This protocol provides a general framework for labeling a target glycoprotein using a fucosyltransferase and this compound, followed by analysis via SDS-PAGE.
-
Reaction Assembly : In a microcentrifuge tube, combine the following reagents on ice. Prepare a master mix for multiple reactions if possible to ensure consistency.
-
Target Glycoprotein (Acceptor): 1-5 µg
-
10X Reaction Buffer (250 mM Tris, 100 mM MnCl₂, pH 7.5): 3 µL
-
This compound (e.g., from a 20 µM stock): 1 µL (final amount 0.2 nmol)
-
Fucosyltransferase (e.g., from a 0.1 µg/µL stock): 5 µL (final amount 0.5 µg)
-
Nuclease-Free Water: to a final volume of 30 µL
-
-
Negative Control : Prepare a parallel reaction that includes all components except the fucosyltransferase. This is crucial to identify any non-enzymatic labeling or background signal.
-
Incubation : Gently mix the reactions and incubate at 37°C for 60 minutes.
-
Stopping the Reaction : Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer.
-
Analysis : Heat the samples at 95°C for 5 minutes, then load them onto an SDS-PAGE gel.
-
Imaging : After electrophoresis, image the gel using a fluorescent imager equipped with a laser and filter set appropriate for Cy5 (e.g., far-red channel).
-
Protein Staining (Optional) : After fluorescent imaging, the gel can be stained with a total protein stain (e.g., Coomassie blue) to visualize all protein bands and confirm that the acceptor protein was loaded correctly.
Visual Guides
Diagrams of Key Processes
Caption: Enzymatic transfer of Cy5-Fucose to an acceptor glycoprotein.
Caption: Troubleshooting workflow for low this compound signal.
Caption: Common causes of Cy5 fluorescence quenching.
References
High background noise with GDP-Fucose-Cy5 staining.
Welcome to the technical support center for GDP-Fucose-Cy5 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise and achieve optimal staining results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: this compound is a fucose analog conjugated to the cyanine dye Cy5. It serves as a substrate for fucosyltransferases (FUTs), enzymes that transfer the fucose sugar onto glycans on the surface of cells or on purified glycoproteins.[1][2][3] This allows for the fluorescent labeling and subsequent visualization of fucosylated glycans, which play crucial roles in various biological processes, including cell adhesion and signaling.[2]
Q2: What are the common causes of high background noise in this compound staining?
A2: High background noise in fluorescence staining can originate from several sources. These include, but are not limited to:
-
Excessive concentration of this compound or fucosyltransferase: Using too much of either reagent can lead to non-specific binding and increased background.[4]
-
Insufficient washing: Inadequate washing steps may not effectively remove unbound this compound, leading to a high background signal.
-
Non-specific binding of the Cy5 dye: The Cy5 dye itself can sometimes bind non-specifically to certain cell types or cellular components.
-
Cellular autofluorescence: Some cell types naturally fluoresce, which can contribute to the overall background signal.
-
Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells or tissues can result in higher background.
Q3: How can I be sure that the signal I am seeing is specific to fucosylation?
A3: To ensure the specificity of your staining, it is crucial to include proper negative controls in your experiment. A key control is a reaction mixture that contains all components, including the this compound, but omits the fucosyltransferase enzyme. In the absence of the enzyme, there should be no specific transfer of the fucose-Cy5 to the glycans, and therefore, a significantly lower fluorescent signal.
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to troubleshooting high background noise in your this compound staining experiments.
Problem: High and uniform background across the entire sample.
| Potential Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test serial dilutions. |
| Insufficient washing. | Increase the number and duration of washing steps after the labeling reaction. Consider adding a mild detergent, such as Tween-20, to the wash buffer to help remove non-specifically bound probe. |
| Suboptimal blocking. | Ensure that a proper blocking step is included before the labeling reaction. Common blocking agents include Bovine Serum Albumin (BSA) or casein. The choice of blocking agent may need to be optimized for your specific cell or tissue type. |
Problem: Punctate or speckled background.
| Potential Cause | Suggested Solution |
| Aggregation of this compound. | Before use, briefly centrifuge the this compound solution to pellet any aggregates and use the supernatant for your reaction. You can also try filtering the solution. |
| Precipitation of reagents in the reaction buffer. | Ensure all components of the reaction buffer are fully dissolved and at the correct pH. Prepare fresh buffers for each experiment. |
Problem: High background in specific cell types (e.g., immune cells).
| Potential Cause | Suggested Solution |
| Non-specific binding of Cy5 dye. | The Cy5 dye has been reported to bind non-specifically to certain cell types, such as monocytes and macrophages. Consider using a specialized blocking buffer or additives designed to reduce non-specific dye binding. |
| Fc receptor-mediated binding. | If working with cells that express Fc receptors, consider using an Fc receptor blocking agent in your blocking buffer. |
Experimental Protocols
General Protocol for Cell Surface Fucosylation Labeling
This protocol provides a general framework for labeling cell surface glycans using this compound and a fucosyltransferase. Optimization of concentrations and incubation times may be necessary for your specific experimental setup.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Wash the cells twice with a phosphate-buffered saline (PBS) solution.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at room temperature to reduce non-specific binding.
-
-
Labeling Reaction:
-
Prepare the reaction mixture in an appropriate assay buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5). The final concentrations of the components should be optimized, but a good starting point is:
-
This compound: 5-20 µM
-
Fucosyltransferase (e.g., FUT8): 0.5 µg per reaction
-
Acceptor (cells)
-
-
Remove the blocking buffer and add the labeling reaction mixture to the cells.
-
Incubate at 37°C for 1-2 hours. Protect from light.
-
-
Washing:
-
Remove the labeling reaction mixture.
-
Wash the cells three to four times with PBS, with each wash lasting at least 5 minutes, to remove unbound this compound.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for the Cy5 dye (Excitation/Emission: ~649/671 nm).
-
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for the key reagents in a this compound labeling experiment. It is highly recommended to perform a titration for each reagent to determine the optimal concentration for your specific application.
| Reagent | Recommended Starting Concentration | Titration Range | Reference |
| This compound | 0.2 nmol per reaction | 0.05 - 0.5 nmol | |
| Fucosyltransferase (e.g., FUT8, FUT9) | 0.5 µg per reaction | 0.1 - 1.0 µg | |
| Sample Protein/Cells | 0.1 to 5 µg (for in-vitro) | Varies with cell type and density |
Visualizations
Experimental Workflow for this compound Staining
A generalized workflow for cell surface glycan labeling with this compound.
Signaling Pathway: Enzymatic Fucosylation
Enzymatic transfer of Cy5-labeled fucose to an acceptor glycan by a fucosyltransferase.
Troubleshooting Decision Tree for High Background Noise
A decision tree to systematically troubleshoot high background noise.
References
Technical Support Center: Optimizing GDP-Fucose-Cy5 for Cell Labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing GDP-Fucose-Cy5 concentration in cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for cell labeling?
A1: this compound is a fluorescent analog of Guanosine Diphosphate (GDP)-Fucose, which is a substrate for enzymes called fucosyltransferases (FUTs).[1] These enzymes transfer the fucose sugar, now tagged with a Cy5 fluorophore, onto specific glycan structures on the surface of living cells.[2] This process allows for direct and specific fluorescent labeling of cellular glycans for visualization and analysis. The Cy5 fluorophore is excited around 649 nm and emits light at approximately 670-680 nm, which is beneficial for reducing background autofluorescence from cells and tissues.[][4]
Q2: Which fucosyltransferase enzyme should I use with this compound?
A2: The choice of fucosyltransferase (FUT) depends on the specific glycan structure you intend to target. A commonly used enzyme is α1,6-fucosyltransferase (FUT8), which catalyzes the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a modification known as core fucosylation. The activity of FUT8 can be assayed using GDP-fucose substrates. Other FUTs can be used to label different glycan epitopes.
Q3: Can this compound labeling affect cell viability?
A3: While direct enzymatic labeling is generally less perturbing than metabolic labeling, high concentrations of reagents or prolonged incubation times can potentially affect cell health. It is crucial to perform a concentration-dependent viability assay to determine the optimal concentration of this compound and the fucosyltransferase that provides a strong signal without inducing cytotoxicity.
Q4: How can I be sure the fluorescence I'm seeing is from specific labeling?
A4: A critical step is to run proper negative controls. The most important control is a reaction mixture that includes the cells and this compound but omits the fucosyltransferase enzyme. In the absence of the enzyme, no specific transfer of Cy5-fucose should occur, resulting in minimal cell fluorescence. This control helps differentiate specific enzymatic labeling from non-specific binding of the fluorescent substrate.
Experimental Protocols and Data
Protocol: Direct Enzymatic Cell Surface Labeling
This protocol provides a starting point for labeling cell surface glycans using this compound and a fucosyltransferase. Parameters should be optimized for specific cell types and experimental goals.
1. Reagent Preparation:
-
Cell Culture: Culture cells to be labeled to approximately 80-90% confluency.
-
Labeling Buffer: Prepare a physiologically compatible buffer (e.g., HBSS or PBS with 1 mM CaCl2 and 1 mM MgCl2). The pH should be stable around 7.0-7.5.
-
This compound Stock: Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM. Store aliquots at -80°C, protected from light.
-
Fucosyltransferase Stock: Prepare a stock solution of your chosen fucosyltransferase (e.g., FUT8) according to the manufacturer's instructions.
2. Cell Preparation:
-
Gently detach adherent cells using a non-enzymatic cell dissociation solution to preserve surface proteins. For suspension cells, proceed directly.
-
Wash the cells twice with ice-cold Labeling Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Labeling Buffer and determine the cell density using a cell counter. Adjust the concentration to 1 x 10^6 cells/mL.
3. Labeling Reaction:
-
In a microcentrifuge tube, combine the cell suspension with the fucosyltransferase and this compound. Refer to Table 1 for starting concentrations.
-
Set up a negative control reaction without the fucosyltransferase.
-
Incubate the reaction at 37°C for 45-60 minutes. Protect from light.
4. Washing and Analysis:
-
Stop the reaction by adding 1 mL of ice-cold Labeling Buffer.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step two more times to remove unbound this compound.
-
Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Data Presentation
Table 1: Recommended Starting Concentrations for Optimization
| Reagent | Starting Concentration | Optimization Range | Purpose |
| Cells | 1 x 10^6 cells/mL | 0.5 - 2 x 10^6 cells/mL | Ensure sufficient material for detection. |
| This compound | 10 µM | 1 - 50 µM | Titrate to find the balance between signal and background. |
| Fucosyltransferase (e.g., FUT8) | 0.5 µg per reaction | 0.1 - 2 µg per reaction | Ensure efficient enzymatic transfer of the label. |
| Incubation Time | 60 minutes | 30 - 90 minutes | Optimize for maximum labeling without affecting cell health. |
Table 2: Example of a this compound Titration Experiment
Data below is illustrative and will vary based on cell type, enzyme activity, and instrument settings.
| This compound (µM) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) | Notes |
| 0 (No Enzyme Control) | 50 | >98% | Establishes baseline autofluorescence and non-specific binding. |
| 1 | 800 | >98% | Signal is detectable but may be weak. |
| 5 | 3500 | >95% | Strong signal with minimal background increase. |
| 10 | 7200 | >95% | Often a good starting point for strong, specific labeling. |
| 25 | 9500 | 90% | Signal begins to plateau; potential for increased background. |
| 50 | 9800 | 85% | Minimal signal gain with a noticeable drop in viability. |
Visual Guides: Workflows and Logic
Caption: Experimental workflow for direct enzymatic cell labeling.
Troubleshooting Guide
Problem: No or Weak Fluorescent Signal
Q: I've completed the protocol, but my cells show little to no Cy5 signal on the flow cytometer. What went wrong?
A: Several factors could lead to a weak or absent signal. Consider the following possibilities:
-
Inactive Fucosyltransferase: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity in a cell-free assay if possible.
-
Insufficient Acceptor Glycans: The cell type you are using may not express sufficient levels of the target glycan structure for the enzyme.
-
Sub-optimal Reagent Concentrations: The concentration of this compound or the enzyme may be too low. Systematically increase the concentration of each reagent one at a time.
-
Incorrect Buffer Composition: Fucosyltransferases are sensitive to pH and ionic strength. Verify the pH of your labeling buffer and ensure it is within the optimal range for the enzyme.
Caption: Troubleshooting logic for weak or no signal issues.
Problem: High Background Fluorescence
Q: My negative control (no enzyme) is almost as bright as my labeled sample. How can I reduce this background?
A: High background can obscure your specific signal and is often caused by non-specific binding of this compound to the cell surface or plasticware.
-
Optimize this compound Concentration: Using too high a concentration is a common cause of background signal. Titrate the concentration downwards to find a point where the specific signal is high, but the background is low.
-
Increase Wash Steps: Add one or two additional wash steps after the labeling reaction to more thoroughly remove any unbound fluorescent substrate.
-
Include a Blocking Agent: Adding a small amount of a blocking protein like BSA (0.1%) to your labeling and wash buffers can sometimes help reduce non-specific binding.
-
Check for Autofluorescence: Ensure you are using appropriate instrument settings and, if necessary, a channel to measure and subtract cellular autofluorescence.
Problem: Significant Cell Death or Altered Morphology
Q: After labeling, many of my cells are dead according to a viability stain. What is causing this toxicity?
A: Cell death indicates that some aspect of the labeling protocol is too harsh for your cells.
-
Reagent Toxicity: Perform a titration of both this compound and the fucosyltransferase separately to identify if either reagent is toxic at the concentration used.
-
Incubation Time: Reduce the incubation time. While longer incubations might increase signal, they can also stress the cells.
-
Buffer Conditions: Ensure your buffer is sterile and osmotically balanced. Perform the entire procedure on ice if your cells are particularly sensitive, though this will reduce enzyme efficiency.
-
Handling Stress: Minimize physical stress on the cells. Use gentle pipetting and appropriate centrifugation speeds.
Caption: Cell surface glycan fucosylation pathway.
References
Technical Support Center: Improving GDP-Fucose-Cy5 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered when using GDP-Fucose-Cy5 for in vivo studies. This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to diagnose and resolve issues related to cell permeability and signal detection.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very weak or no Cy5 signal in my cells after incubation with this compound?
A1: A weak or absent signal is the most common issue and can stem from several factors:
-
Poor Cell Permeability: this compound is a large, negatively charged molecule and generally does not passively cross the cell membrane.
-
Low Intracellular GDP-Fucose Pool: Even if some probe enters, the endogenous pool of GDP-fucose might be too low for efficient incorporation by fucosyltransferases.
-
Suboptimal Imaging Settings: Incorrect laser lines, filters, or detector settings for Cy5 can lead to poor signal detection.
-
Photobleaching: Cy5 is susceptible to photobleaching, especially with high laser power and long exposure times.[1]
-
Reagent Degradation: Ensure the this compound has been stored correctly and has not degraded.
Q2: I see a fluorescent signal, but it's localized to the cell surface and not intracellular.
A2: This is often due to non-specific binding of the fluorescently labeled probe to the cell surface. This can be exacerbated by:
-
High Probe Concentration: Using an excessive concentration of this compound can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing steps after incubation can leave unbound probe attached to the cell exterior.
-
Hydrophobic Interactions: The Cy5 dye can sometimes mediate non-specific binding to cell surface proteins or lipids.
Q3: The background fluorescence in my images is very high, obscuring the specific signal.
A3: High background can be caused by several factors:
-
Excess Unbound Probe: Similar to the issue of surface localization, insufficient washing is a primary cause.
-
Autofluorescence: Some cell types or culture media exhibit natural fluorescence, which can interfere with the Cy5 signal.
-
Non-specific Intracellular Accumulation: The probe may be sequestered in vesicles or other compartments without being metabolically incorporated.
-
Antibody-related issues in co-staining: If using antibodies, non-specific binding of primary or secondary antibodies can contribute to background.
Q4: Can I improve the uptake of this compound by simply increasing its concentration and incubation time?
A4: While optimizing concentration and incubation time is important, simply increasing them indefinitely is often counterproductive. High concentrations can lead to cytotoxicity and increased non-specific binding. Prolonged incubation might not significantly improve uptake due to the inherent impermeability of the cell membrane to the probe and could lead to probe degradation. A titration experiment is recommended to find the optimal balance for your specific cell type.
Q5: Are there alternative methods to deliver this compound into cells?
A5: Yes, several methods can be employed to overcome the cell permeability barrier:
-
Cell Permeabilization: Using mild detergents or chemical agents to transiently permeabilize the cell membrane.
-
Electroporation: Applying an electrical field to create temporary pores in the cell membrane.
-
Lipid-based Transfection Reagents: Encapsulating the probe in liposomes to facilitate fusion with the cell membrane.
-
Metabolic Labeling with Precursors: A more indirect but highly effective method involves using a cell-permeable fucose analog (e.g., an azido- or alkynyl-fucose) which is metabolically converted to its GDP-fucose derivative inside the cell and incorporated into glycans. The fluorescent tag (e.g., a Cy5-alkyne or -azide) is then attached via click chemistry.
Troubleshooting Guides
Problem 1: Weak or No Intracellular Signal
| Possible Cause | Recommended Solution |
| Poor cell permeability of this compound | - Implement a cell delivery protocol such as mild permeabilization or electroporation (see Experimental Protocols section).- Consider an indirect metabolic labeling approach with a smaller, cell-permeable fucose analog followed by click chemistry. |
| Insufficient intracellular fucose metabolism | - Supplement the culture medium with L-fucose (e.g., 1-5 mM for 24 hours) prior to adding the probe to boost the fucose salvage pathway and increase the likelihood of incorporation.[2][3] |
| Suboptimal probe concentration | - Perform a concentration titration of this compound (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell type that balances signal with potential toxicity. |
| Inadequate incubation time | - Optimize the incubation time (e.g., 1 to 24 hours). Shorter times may be sufficient with active delivery methods, while longer times may be needed for passive uptake strategies. |
| Incorrect imaging parameters | - Ensure you are using the correct laser line for Cy5 excitation (typically around 633-650 nm) and an appropriate emission filter (around 660-700 nm).- Increase detector gain or exposure time, but be mindful of increasing background noise. |
| Photobleaching | - Reduce laser power to the minimum required for a detectable signal.- Decrease exposure time and use signal averaging if necessary.- Use an anti-fade mounting medium if imaging fixed cells. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess unbound probe | - Increase the number and duration of washing steps with pre-warmed, fresh culture medium or PBS after incubation with the probe. |
| Non-specific binding to cell surface | - Reduce the concentration of this compound used for labeling.- Include a blocking agent like BSA in your washing buffer. |
| Cellular autofluorescence | - Image an unstained control sample under the same conditions to determine the level of autofluorescence.- If autofluorescence is high in the Cy5 channel, consider using a dye with a different spectral profile. |
| Probe aggregation | - Centrifuge the this compound stock solution before diluting it in the culture medium to remove any aggregates. |
Quantitative Data Presentation
Table 1: Comparison of Delivery Methods for Nucleotide-Sugar Probes
| Delivery Method | Principle | Efficiency | Cell Viability | Advantages | Disadvantages |
| Passive Incubation | Direct addition of the probe to the culture medium. | Very Low | High | Simple, non-invasive. | Inefficient for charged, large molecules like this compound. |
| Mild Permeabilization (e.g., Digitonin) | Use of a mild detergent to create transient pores in the plasma membrane. | Moderate | Moderate to High | Relatively simple, can be effective for a range of molecules. | Requires careful optimization to avoid cytotoxicity; can lead to loss of intracellular components. |
| Electroporation | Application of an electrical field to create temporary pores in the cell membrane. | High | Variable | Highly efficient, rapid delivery. | Can cause significant cell death if not optimized; requires specialized equipment. |
| Lipid-based Transfection | Encapsulation of the probe in lipid nanoparticles that fuse with the cell membrane. | Moderate to High | Moderate | Can be highly efficient for nucleic acids; potential for targeting. | Can be cytotoxic; efficiency varies greatly with cell type and reagent. |
| Metabolic Labeling (Indirect) | Use of a small, cell-permeable precursor that is metabolized and then labeled via click chemistry. | High | High | Highly efficient and specific; low cytotoxicity. | Two-step process; requires bioorthogonal functional groups on the probe and precursor. |
Table 2: Recommended Starting Conditions for Fucose Supplementation
| Parameter | Recommended Range | Notes |
| L-Fucose Concentration | 0.1 mM - 10 mM | A concentration of 5 mM is a common starting point. |
| Incubation Time | 12 - 48 hours | 24 hours is often sufficient to see a significant increase in intracellular GDP-fucose levels. |
| Cell Type | Optimal conditions are cell-type dependent and should be empirically determined. |
Experimental Protocols
Protocol 1: Improving this compound Uptake via Mild Permeabilization
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Prepare Reagents:
-
Prepare a stock solution of Digitonin (e.g., 1 mg/mL in DMSO).
-
Prepare the this compound labeling solution in pre-warmed culture medium at the desired final concentration (e.g., 10 µM).
-
-
Permeabilization and Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Add Digitonin to a final concentration of 1-5 µg/mL.
-
Incubate for 1-5 minutes at 37°C. Note: This step is critical and needs to be optimized to ensure permeabilization without excessive cell death.
-
-
Washing:
-
Gently remove the labeling and permeabilization solution.
-
Wash the cells 3-5 times with pre-warmed, fresh culture medium, incubating for at least 5 minutes during each wash.
-
-
Imaging: Proceed with live-cell imaging using appropriate Cy5 filter sets.
Protocol 2: Electroporation-Mediated Delivery of this compound
-
Cell Preparation: Harvest cells and resuspend them in an electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Electroporation:
-
Add this compound to the cell suspension at a final concentration of 10-100 µM.
-
Transfer the cell suspension to an electroporation cuvette.
-
Apply an electrical pulse using an electroporator. The optimal voltage and pulse duration are highly dependent on the cell type and electroporator and must be determined empirically.
-
-
Recovery:
-
Immediately after the pulse, transfer the cells to pre-warmed culture medium and plate them in an imaging dish.
-
Allow the cells to recover for at least 4-6 hours before imaging.
-
-
Washing and Imaging:
-
Gently wash the cells 2-3 times with fresh medium to remove any extracellular probe.
-
Proceed with live-cell imaging.
-
Mandatory Visualizations
Caption: The Fucose Salvage Pathway.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. biotium.com [biotium.com]
- 2. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting fucosyltransferase enzymatic reactions with modified GDP-fucose.
Welcome to the Technical Support Center for Fucosyltransferase Enzymatic Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered when working with fucosyltransferases, particularly when using modified GDP-fucose donor substrates.
Frequently Asked Questions (FAQs)
Q1: My fucosyltransferase reaction shows low or no product formation. What are the initial checks I should perform?
A1: When a fucosyltransferase reaction yields little to no product, a systematic check of the core components is the best first step. Begin by verifying the activity of your fucosyltransferase enzyme using a known, reliable substrate pair (e.g., standard GDP-fucose and a well-characterized acceptor). Ensure that your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Next, confirm the integrity and concentration of your acceptor substrate. Finally, meticulously check your reaction buffer composition, including pH and the concentration of any required divalent cations, as these are critical for optimal enzyme activity.
Q2: How can I be sure that my modified GDP-fucose is stable and active?
A2: The stability and purity of modified GDP-fucose are critical for a successful reaction. You can assess the integrity of your donor substrate using methods like ion-pair reversed-phase HPLC or LC-MS.[1][2][3] These techniques can separate the intact modified GDP-fucose from potential degradation products. It is also advisable to determine the accurate concentration of your modified GDP-fucose solution, as inaccuracies can lead to suboptimal reaction stoichiometry.
Q3: My enzyme is active with native GDP-fucose, but shows no activity with my modified analog. What could be the reason?
A3: This common issue often points towards enzyme substrate specificity. Fucosyltransferases can be highly selective, and modifications to the fucose moiety can prevent proper binding to the enzyme's active site. The enzyme may not recognize the modified sugar, or the modification may sterically hinder the catalytic process. It is also possible that the modified GDP-fucose is a competitive inhibitor rather than a substrate. Consider performing kinetic studies to determine if the analog is acting as an inhibitor.
Q4: What is the role of divalent cations in fucosyltransferase reactions, and how do I optimize their concentration?
A4: Many fucosyltransferases require divalent cations, most commonly manganese (Mn2+), for optimal activity.[4] These cations can play a role in the proper folding of the enzyme and in coordinating the binding of the GDP-fucose substrate. However, the optimal concentration can vary between different fucosyltransferases, and high concentrations can sometimes be inhibitory. It is recommended to perform a titration experiment to determine the optimal concentration of the specific divalent cation for your enzyme and substrate pair.
Q5: Are there any common contaminants in reaction components that could inhibit my fucosyltransferase?
A5: Yes, certain substances can inhibit fucosyltransferase activity. For example, chelating agents like EDTA can sequester the divalent cations essential for enzyme function. High concentrations of salts or detergents from purification buffers can also interfere with the reaction. Ensure that all your reagents are of high purity and that your enzyme and substrate preparations are free from any carryover contaminants from previous steps.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield in your fucosyltransferase reaction, follow this systematic troubleshooting guide.
Experimental Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield fucosyltransferase reactions.
Detailed Steps:
-
Enzyme Activity Control:
-
Action: Set up a control reaction with native GDP-fucose and a known acceptor substrate.
-
Expected Outcome: The control reaction should yield the expected product.
-
Troubleshooting: If the control fails, the enzyme itself is likely inactive or degraded. Use a fresh batch of enzyme.
-
-
Modified GDP-Fucose Integrity:
-
Action: Analyze your modified GDP-fucose by HPLC or mass spectrometry to check for degradation.
-
Expected Outcome: A major peak corresponding to the intact modified GDP-fucose should be observed.
-
Troubleshooting: If significant degradation is detected, synthesize or obtain a fresh batch of the modified donor. Store aliquots at -80°C to minimize degradation.
-
-
Reaction Condition Optimization:
-
Action: Systematically vary the concentration of divalent cations (e.g., MnCl2), pH, and temperature.
-
Expected Outcome: An optimal range for each parameter should be identified.
-
Troubleshooting: If no activity is observed across a range of conditions, the issue is likely with the substrates or enzyme specificity.
-
Issue 2: High Background Signal in Assays
High background can obscure true enzymatic activity. Here’s how to address it.
Logical Flow for Reducing High Background
Caption: A decision tree to identify and eliminate sources of high background in fucosyltransferase assays.
Detailed Steps:
-
Control Reactions:
-
Action: Perform control reactions omitting one component at a time (enzyme, donor, or acceptor).
-
Interpretation:
-
Signal in the "no enzyme" control suggests non-enzymatic product formation or contamination.
-
Signal in the "no acceptor" or "no donor" controls points to contamination in one of the other reagents.
-
-
-
Reagent Purity:
-
Action: Use fresh, high-purity reagents. Filter-sterilize buffers to remove any particulate matter.
-
Troubleshooting: If contamination is suspected in the substrates, they may need to be repurified.
-
-
Assay Conditions:
-
Action: Optimize assay conditions such as pH and salt concentration. Sometimes, non-specific interactions can be minimized by adjusting the ionic strength of the buffer.
-
Data and Protocols
Table 1: Recommended Reaction Conditions for Common Fucosyltransferases
| Fucosyltransferase | Optimal pH | Divalent Cation Requirement | Typical Concentration | Reference |
| Human FUT3 | 6.8 - 7.5 | Mn2+ | 5-25 mM | [5] |
| Human FUT7 | Broad (6.5 - 8.0) | Mn2+ | 10-25 mM | |
| Human FUT8 | 7.0 | Mn2+ | 10 mM | |
| Helicobacter pylori α(1,3)-FucT | 6.5 | Mn2+ | 5-10 mM | |
| O-Fucosyltransferase 1 (OFUT1) | 7.0 | Mn2+ | 10 mM |
Experimental Protocols
Protocol 1: General Fucosyltransferase Activity Assay
This protocol provides a framework for a standard fucosyltransferase assay. Optimization may be required for specific enzymes and substrates.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Acceptor Substrate (e.g., 1 mM)
-
Divalent Cation (e.g., 10 mM MnCl2)
-
Fucosyltransferase (e.g., 50 ng)
-
Modified GDP-fucose (e.g., 0.5 mM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the fucosyltransferase.
-
Incubate at the optimal temperature (typically 37°C) for a set time (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction mixture for product formation using an appropriate method such as HPLC, mass spectrometry, or a coupled-enzyme assay.
-
Protocol 2: Verifying the Integrity of Modified GDP-Fucose by HPLC
This protocol can be used to assess the purity of your modified GDP-fucose.
-
Sample Preparation:
-
Dilute a small aliquot of your modified GDP-fucose stock in the mobile phase to a suitable concentration for UV detection (e.g., 10-50 µM).
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An ion-pairing reagent (e.g., triethylamine acetate) in a water/acetonitrile gradient is often effective for separating nucleotide sugars.
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis:
-
The chromatogram should show a single major peak corresponding to your intact modified GDP-fucose. The presence of multiple peaks may indicate degradation or impurities.
-
Signaling Pathway and Experimental Workflow Diagrams
Fucosyltransferase Catalytic Cycle
Caption: A simplified diagram of the fucosyltransferase enzymatic reaction cycle.
This technical support center provides a starting point for troubleshooting your fucosyltransferase reactions with modified GDP-fucose. For more specific issues, consulting the primary literature for your particular enzyme is always recommended.
References
- 1. [Simultaneous determination of intracellular nucleotide sugars]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzyme Activity Measurement of Glycoprotein 3-Alpha-L-Fucosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of GDP-Fucose-Cy5 during storage.
Welcome to the technical support center for GDP-Fucose-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find frequently asked questions and troubleshooting guides to ensure the integrity and performance of this fluorescently labeled nucleotide sugar in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescently labeled nucleotide sugar. It consists of Guanosine Diphosphate (GDP) linked to fucose, which is then conjugated to a Cyanine 5 (Cy5) fluorescent dye. Its primary applications include:
-
Fluorescent labeling of glycans, glycoproteins, and glycolipids.[1][2][3]
-
Detection of specific glycan epitopes on cell surfaces and in biological samples.[1]
-
Quantification of fucosylation levels.[1]
-
Dual labeling experiments in conjunction with other fluorescently labeled nucleotide sugars like CMP-Cy3-Sialic Acid.
Q2: What are the main factors that can cause degradation of this compound during storage?
The degradation of this compound is primarily influenced by three main factors:
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Photobleaching: Exposure to light can irreversibly damage the Cy5 dye, leading to a loss of fluorescence.
-
Temperature: Elevated temperatures can accelerate the chemical degradation of both the nucleotide sugar and the fluorescent dye.
-
pH: The stability of the Cy5 dye is pH-dependent. Probes labeled with Cy5 can degrade at a pH above 7.0.
Q3: How should I properly store my lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at ≤ -20°C, protected from light. Under these conditions, the product is expected to be stable for at least 12 months from the date of receipt.
Q4: What is the recommended procedure for reconstituting and storing this compound?
It is recommended to resuspend lyophilized this compound in a slightly basic or neutral buffer, such as TE buffer (10 mM Tris, 0.1 mM EDTA) at pH 7.0. Probes labeled with Cy5 are known to degrade at a pH above 7.0. After reconstitution, it is crucial to:
-
Aliquot: Divide the solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store Frozen: Store the aliquots at -20°C or -80°C.
-
Protect from Light: Use amber or opaque tubes and store them in the dark.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could be related to the degradation of this compound.
Issue 1: Weak or no fluorescent signal in my assay.
| Possible Cause | Recommended Solution |
| Photobleaching | Minimize exposure of your sample and stock solutions to light. Use opaque tubes for storage and work under reduced light conditions when possible. Consider using antifade reagents in your imaging buffer if applicable. |
| Degradation due to Improper Storage | Review your storage conditions. Ensure the product has been consistently stored at or below -20°C and protected from light. Verify the pH of your storage buffer. For Cy5-labeled probes, a pH of 7.0 is recommended. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your reconstituted this compound to avoid multiple freeze-thaw cycles which can lead to degradation. |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on your imaging system are appropriate for Cy5 (Excitation max ~649 nm, Emission max ~671 nm). |
Issue 2: High background fluorescence in my experiment.
| Possible Cause | Recommended Solution |
| Contamination of Stock Solution | Ensure that your stock solution has not been contaminated. Use sterile, nuclease-free water or buffer for reconstitution. |
| Non-specific Binding | Optimize your experimental protocol to include appropriate blocking steps and washing procedures to minimize non-specific binding of the fluorescent probe. |
| Autofluorescence | Check for autofluorescence from your sample or buffers by imaging a control sample without this compound. |
Quantitative Data Summary
The stability of fluorescently labeled oligonucleotides is influenced by storage temperature and the resuspension medium. The following table summarizes the expected stability under different conditions. While this data is for fluorescently labeled oligonucleotides, it provides a useful reference for this compound.
| Storage Temperature | Resuspension Medium | Expected Stability |
| -20°C | TE Buffer (pH 7.0-8.0) | > 1 year |
| -20°C | Nuclease-free water | Several months |
| 4°C | TE Buffer (pH 7.0-8.0) | About a month |
| Room Temperature | TE Buffer (pH 7.0-8.0) | Several days to weeks |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a method to assess the stability of your this compound stock solution over time.
Materials:
-
This compound stock solution
-
TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 7.0)
-
Fluorometer or fluorescence plate reader with appropriate filters for Cy5
-
Opaque microcentrifuge tubes
Methodology:
-
Initial Measurement:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a dilution of the stock solution in TE buffer to a concentration suitable for your fluorometer.
-
Measure the fluorescence intensity (Excitation: 649 nm, Emission: 671 nm). This will be your baseline (T=0) measurement.
-
-
Storage:
-
Store the remaining aliquot under your standard storage conditions (e.g., -20°C, protected from light).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), thaw the same aliquot.
-
Prepare the same dilution as in step 1.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Compare the fluorescence intensity at each time point to the initial T=0 measurement. A significant decrease in fluorescence intensity indicates degradation.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting weak fluorescent signals.
References
Dealing with non-specific binding of GDP-Fucose-Cy5.
Welcome to the technical support center for GDP-Fucose-Cy5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of this compound during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently labeled nucleotide sugar. It consists of Guanosine Diphosphate (GDP) linked to fucose, which is then conjugated to a Cyanine5 (Cy5) fluorescent dye. Its primary applications include:
-
Fluorescent labeling of glycans, glycoproteins, and glycolipids.[1][2][3]
-
Detection and quantification of fucosylation levels on cell surfaces and specific glycan epitopes.[1]
-
Use in fucosyltransferase activity assays.
-
Live cell imaging of glycans.
Q2: What are the spectral properties of this compound?
A2: The Cy5 dye on this compound has an excitation maximum at approximately 649 nm and an emission maximum at around 671 nm, placing it in the far-red region of the spectrum. This is advantageous for biological assays as it minimizes autofluorescence from cells and tissues, leading to a better signal-to-noise ratio.
Q3: What are the common causes of non-specific binding of this compound?
A3: Non-specific binding of fluorescent probes like this compound can arise from several factors:
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Hydrophobic Interactions: The Cy5 dye is hydrophobic and can interact non-specifically with hydrophobic surfaces of proteins, membranes, and plasticware.
-
Electrostatic Interactions: The charged nature of the GDP molecule and the fluorescent dye can lead to ionic interactions with charged molecules and surfaces.
-
Probe Aggregation: At higher concentrations, fluorescent probes can form aggregates that may bind non-specifically.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid phase (e.g., microplate wells) or on biological components can lead to high background signals.
Q4: How should I store and handle this compound to maintain its stability?
A4: this compound is typically supplied as a lyophilized powder. It should be stored at ≤ -20 °C and is generally stable for at least 12 months from the date of receipt when stored properly. Before use, it should be reconstituted in an appropriate buffer as recommended by the supplier. Protect the solution from light to prevent photobleaching of the Cy5 dye.
Troubleshooting Guide: Non-Specific Binding of this compound
High background signal due to non-specific binding is a common issue in assays using fluorescently labeled probes. Below is a step-by-step guide to troubleshoot and mitigate this problem.
Issue 1: High Background Fluorescence in the No-Enzyme Control
This indicates that the this compound is binding non-specifically to the acceptor substrate, other proteins in the reaction, or the assay plate itself.
Diagram 1: Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background signals.
Solution 1: Optimize Blocking Strategy
Blocking unoccupied sites on the assay surface and reducing non-specific interactions with proteins is critical.
-
Choice of Blocking Agent: The effectiveness of a blocking agent can be assay-dependent. A comparison of common blocking agents is provided in Table 1.
-
Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time for your chosen blocking agent. Typically, blocking is performed for at least 1 hour at room temperature or overnight at 4°C.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can fluoresce, potentially increasing background in fluorescent assays. May not be suitable for detecting phosphoproteins. May contain bovine IgG which can cross-react with secondary antibodies. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive, effective for many applications. | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays. Not recommended for detecting phosphorylated proteins or when using avidin-biotin systems. |
| Normal Serum | 5-10% (v/v) | Effective at blocking non-specific binding to Fc receptors on cells. | More expensive. Must not be from the same species as the primary antibody to avoid cross-reactivity. |
| Casein | 0.1-0.5% (w/v) | Purified protein from milk, can be more consistent than milk. Smaller molecules may block more effectively. | Can have the same limitations as milk regarding phosphoproteins. |
| Protein-Free Blockers | Varies by manufacturer | Eliminates cross-reactivity with protein-based probes and antibodies. Good for assays where protein contamination is a concern. | Can be more expensive. |
Solution 2: Adjust Assay Buffer Conditions
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl from 50 mM to 150 mM) can disrupt non-specific electrostatic interactions.
-
Optimize pH: The pH of the buffer can influence the charge of both the fluorescent probe and the interacting molecules. A pH screen around the suggested assay pH may help identify a condition with lower non-specific binding.
Solution 3: Incorporate a Non-ionic Detergent
-
Tween-20 or Triton X-100: Adding a low concentration (0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your wash and/or reaction buffers can help to disrupt hydrophobic interactions that contribute to non-specific binding. Be aware that higher concentrations of detergents can sometimes increase non-specific binding of certain molecules.
Solution 4: Titrate this compound Concentration
-
Use the Lowest Effective Concentration: High concentrations of the fluorescent probe can lead to increased background. Perform a concentration titration to find the lowest concentration of this compound that provides a robust signal in the presence of the enzyme.
Issue 2: High Background Signal Only in the Presence of the Enzyme
This may indicate that the enzyme preparation itself is contributing to the non-specific binding or that the enzyme is binding the probe non-productively.
Solution 1: Check Enzyme Purity
-
Analyze Enzyme by SDS-PAGE: Run your fucosyltransferase preparation on an SDS-PAGE gel and stain with a total protein stain to assess its purity. Contaminating proteins could be the source of non-specific binding.
Solution 2: Include a Non-specific Protein Control
-
BSA Control: In your "No-Enzyme" control, add a non-specific protein (like BSA) at the same concentration as your fucosyltransferase to see if the background increases. This will help determine if the non-specific binding is specific to your enzyme or a general protein effect.
Experimental Protocols
General Protocol for Fucosyltransferase Activity Assay
This protocol is a general guideline and should be optimized for your specific enzyme and substrate.
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
0.1 to 5 µg of the acceptor protein.
-
0.2 nmol of this compound.
-
0.5 µg of the fucosyltransferase (e.g., FUT8, FUT9).
-
Assay Buffer (e.g., 25 mM Tris, 10 mM MnCl₂, pH 7.5) to a final volume of 30 µL.
-
-
-
Negative Control:
-
Prepare a negative control reaction by omitting the fucosyltransferase.
-
-
Incubation:
-
Incubate all reactions and controls at 37°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reactions by adding an appropriate volume of SDS-PAGE loading dye.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Image the gel using a fluorescent imager with excitation and emission settings appropriate for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
Signaling Pathway
Diagram 2: Fucosyltransferase Catalytic Mechanism
Caption: The enzymatic reaction catalyzed by a fucosyltransferase.
References
Photoconversion of Cy5 to Cy3 and its impact on imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the photoconversion of Cy5 to Cy3 in their imaging experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is Cy5 to Cy3 photoconversion?
A1: Cy5 to Cy3 photoconversion is a photochemical process where the far-red fluorescent dye Cy5 transforms into a yellow-emissive species identified as Cy3.[1][2][3][4][5] This conversion is induced by photoexcitation, the same process used to elicit fluorescence for imaging. The process involves the excision of a two-carbon unit (C2H2) from the polymethine chain of the Cy5 molecule. This phenomenon is not exclusive to Cy5 and has been observed in other indocarbocyanine dyes like Alexa Fluor 647 (AF647) and Cy5.5.
Q2: What is the underlying mechanism of this photoconversion?
A2: The photoconversion of Cy5 to Cy3 is primarily an intermolecular process mediated by singlet oxygen. Upon laser irradiation, singlet oxygen is generated, which leads to the oxidative cleavage of the polymethine chain of a Cy5 molecule. The resulting carbonyl products then undergo a series of bond-breaking and reconstitution events to form the shorter polymethine chain characteristic of Cy3.
Q3: What are the main consequences of Cy5 to Cy3 photoconversion in fluorescence imaging?
A3: The primary consequence is the appearance of a fluorescent signal in the green-yellow channel (where Cy3 is typically detected) that originates from a molecule initially labeled with a far-red dye. This can lead to significant artifacts in multicolor imaging experiments, potentially causing misinterpretation of colocalization studies and FRET (Förster Resonance Energy Transfer) data. The presence of this unexpected signal can obscure the true biological interactions being studied.
Q4: Can this photoconversion be beneficial?
A4: Yes, while often considered a deleterious artifact, the photoconversion of Cy5 and similar dyes can be harnessed for specific applications. For instance, it can be used as a method for photoactivation in high-density single-particle tracking experiments in living cells without the need for UV illumination, which can be phototoxic.
II. Troubleshooting Guide
This guide addresses common issues related to Cy5 to Cy3 photoconversion during fluorescence microscopy experiments.
Problem 1: Unexpected signal in the Cy3/Green channel when imaging Cy5.
-
Possible Cause 1: Laser-induced photoconversion. The excitation laser used for Cy5 imaging is causing the dye to convert to Cy3.
-
Solution:
-
Minimize Excitation Power: Use the lowest possible laser power for Cy5 excitation that still provides an adequate signal-to-noise ratio.
-
Reduce Exposure Time: Limit the duration of exposure to the excitation light.
-
Sequential Imaging: If performing multicolor imaging, acquire the Cy5 signal first before imaging other channels to minimize the cumulative exposure of Cy5 to its excitation wavelength.
-
-
-
Possible Cause 2: Ambient light-induced photoconversion. Exposure of the sample to ambient room light during preparation can cause Cy5 to convert to Cy3 even before imaging.
-
Solution:
-
Work in the Dark: Prepare your samples in a darkened room or use light-blocking tubes and covers.
-
Use Triplet-State Quenchers: The addition of triplet-state quenchers like Trolox (TX) or mercaptoethylamine (MEA) to the sample can help suppress photoconversion caused by ambient light.
-
-
Problem 2: Inaccurate FRET measurements with a Cy3-Cy5 pair.
-
Possible Cause: Photoconversion-induced spectral bleed-through. The photoconversion of the Cy5 acceptor to a Cy3-like species can lead to an artificial increase in the signal in the donor (Cy3) channel, confounding FRET calculations. This can be misinterpreted as a change in FRET efficiency.
-
Solution:
-
Control Experiments: Perform control experiments with Cy5-labeled samples only and monitor for any signal appearing in the Cy3 channel under your imaging conditions.
-
Use Antifade Reagents: Employing antifade mounting media containing oxygen scavengers can reduce the rate of photobleaching and potentially photoconversion.
-
Alternative FRET Pairs: If the problem persists and cannot be mitigated, consider using a different FRET pair that is less prone to photoconversion.
-
-
Problem 3: High background or non-specific signal in single-molecule imaging.
-
Possible Cause: Accumulation of photoconverted Cy3. In single-molecule localization microscopy (SMLM) techniques like dSTORM, the high laser intensities used can lead to a significant population of Cy5 molecules converting to Cy3, increasing the background fluorescence.
-
Solution:
-
Optimize Imaging Buffer: Use a specialized SMLM buffer containing oxygen scavenging systems (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) to create a reducing environment that can help mitigate photo-oxidation.
-
Conformationally Constrained Dyes: Consider using cyanine dyes with a more rigid structure, as they have been shown to be less susceptible to phototruncation.
-
-
III. Quantitative Data
The rate of Cy5 to Cy3 photoconversion is influenced by several factors, including the local concentration of the dye and the presence of quenchers.
Table 1: Effect of Inter-dye Distance and Labeling Density on Cy5 Photoconversion Ratio.
| Sample | Photoconversion Ratio per Cy5 Molecule (%) |
| Singly Labeled dsDNA | 0.024 |
| Dual-labeled dsDNA (dT20 spacer) | 0.034 |
| Dual-labeled dsDNA (dT0 spacer) | 0.044 |
| Antibody (DOL 0.2) | 0.026 |
| Antibody (DOL increased) | 0.044 |
Data synthesized from single-molecule experiments. The photoconversion ratio was calculated after 45 seconds of illumination with a 642 nm laser at 1 mW. DOL stands for Degree of Labeling.
Table 2: Impact of Ambient Light Exposure on the Formation of Photoconverted Cy3.
| Exposure to Ambient Light (hours) | Number of Photoproduct Cy3 Molecules per µm² |
| 0 | ~50 |
| 2 | ~150 |
| 5 | ~250 |
Data from a 1 µM stock solution of Cy5-labeled ssDNA exposed to ambient light prior to imaging.
IV. Experimental Protocols
Protocol 1: Measuring the Photoconversion Ratio of Cy5-labeled Molecules
This protocol is adapted from methodologies used in single-molecule fluorescence imaging.
-
Sample Preparation:
-
Immobilize singly or dually Cy5-labeled DNA or antibodies on a coverslip via biotin-neutravidin interactions.
-
For dual-labeled DNA, use different spacer lengths (e.g., dT0, dT20) to control the inter-dye distance.
-
For antibodies, use varying degrees of labeling (DOL).
-
Image in a suitable buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, pH 7.5).
-
-
Imaging Setup:
-
Use an objective-type Total Internal Reflection Fluorescence (TIRF) microscope.
-
Configure two detection channels: a red channel for Cy5 (e.g., >650 nm) and a green channel for the photoconverted Cy3 (e.g., 565–615 nm).
-
-
Data Acquisition:
-
First, locate the Cy5 molecules by illuminating with a 642 nm laser at a low power (e.g., 1 mW) and record their positions.
-
Bleach all Cy5 molecules by continuous illumination with the 642 nm laser for a set duration (e.g., 45 seconds).
-
After bleaching, switch to a 532 nm laser to excite the photogenerated Cy3.
-
Record the fluorescent spots appearing in the green channel.
-
-
Data Analysis:
-
Count the number of Cy5 molecules initially detected.
-
Count the number of Cy3 spots that appear and colocalize with the initial positions of the Cy5 molecules.
-
Calculate the photoconversion ratio by dividing the number of photogenerated Cy3 molecules by the total number of initial Cy5 molecules.
-
V. Visualizations
Diagrams
Caption: Mechanism of Cy5 to Cy3 photoconversion.
Caption: Troubleshooting workflow for unexpected Cy3 signal.
Caption: Workflow for measuring photoconversion ratio.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
How to choose the right fucosyltransferase for specific labeling.
Fucosyltransferase Technical Support Center
Welcome to the technical support center for fucosyltransferase-mediated labeling. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate fucosyltransferase, troubleshooting common experimental issues, and standardized protocols for successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are fucosyltransferases and how are they used for specific labeling?
A1: Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine diphosphate-fucose (GDP-Fucose), to an acceptor molecule.[1] This acceptor can be a glycoprotein, glycolipid, or oligosaccharide.[2] In the context of labeling, FUTs are used with modified fucose analogs (e.g., azide- or alkyne-functionalized GDP-Fucose) to covalently tag specific glycan structures on cells, proteins, or other biological molecules. This specificity allows for precise labeling of targets based on the unique acceptor preferences of each FUT enzyme.[3]
Q2: What are the main types of fucosyltransferases and how do their specificities differ?
A2: Fucosyltransferases are broadly categorized based on the glycosidic linkage they create. The primary types used in research include:
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α-1,2-Fucosyltransferases (e.g., FUT1, FUT2): These enzymes are responsible for creating the H-antigen, a precursor for the ABO blood group antigens.
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α-1,3/4-Fucosyltransferases (e.g., FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): This is a large family of enzymes that synthesize Lewis antigens (e.g., Lewis X, Sialyl Lewis X), which are crucial for cell adhesion and immune responses.[4] Each enzyme within this family has a distinct, though sometimes overlapping, substrate specificity. For instance, FUT7 is key for synthesizing the Sialyl Lewis X antigen, while FUT9 prefers terminal N-acetyllactosamine (LacNAc) structures.
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α-1,6-Fucosyltransferase (FUT8): This is the sole enzyme in mammals that adds a "core" fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans. This modification is critical for modulating the function of many glycoproteins, including antibodies and growth factor receptors.
-
O-Fucosyltransferases (POFUT1, POFUT2): Unlike the others which act in the Golgi, these enzymes function in the endoplasmic reticulum and transfer fucose directly to serine or threonine residues on proteins, particularly on Notch receptors.
Q3: How do I choose between a bacterial and a human fucosyltransferase for my experiment?
A3: The choice depends on your specific application.
-
Human FUTs are ideal when you need to replicate native mammalian glycosylation patterns precisely. They are highly specific but can sometimes be more challenging to produce and may require specific conditions (e.g., metal ions) for activity.
Q4: My target is a therapeutic antibody. Which fucosyltransferase is most relevant?
A4: For therapeutic antibodies (typically IgG), FUT8 is the most critical fucosyltransferase. FUT8 is responsible for core fucosylation of the N-glycan in the Fc region. The absence of this core fucose, achieved by using FUT8 knockout cell lines for antibody production, has been shown to significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for many anti-cancer antibody therapies. Therefore, research in this area often focuses on inhibiting or knocking out FUT8 activity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Labeling Efficiency | 1. Incorrect Enzyme-Substrate Match: The chosen FUT does not recognize the glycan structure on your target. 2. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or absence of required cofactors (e.g., Mn²⁺). 4. Inaccessible Glycans: The target glycan may be sterically hindered or masked on the protein/cell surface. | 1. Verify Specificity: Consult the enzyme's specificity data (see Table 1). Test a panel of FUTs if the target glycan is unknown. 2. Check Enzyme Activity: Use a positive control substrate to confirm enzyme activity. Store enzymes at -80°C in small aliquots. 3. Optimize Buffer: Ensure the reaction buffer is at the optimal pH (typically 6.5-7.5) and contains necessary cofactors. 4. Pre-treatment: Consider mild denaturation of protein targets or enzymatic removal of terminal sugars (e.g., sialic acid) to expose underlying acceptor sites. |
| High Background / Non-Specific Labeling | 1. Contaminating Glycosyltransferases: The enzyme preparation may not be pure. 2. Hydrolysis of Donor Substrate: The GDP-Fucose analog may be unstable. 3. Insufficient Washing: Unreacted labeling reagents remain. | 1. Use High-Purity Enzyme: Source enzymes from a reputable supplier or perform additional purification steps. 2. Use Fresh Substrate: Prepare donor substrate solutions immediately before use. 3. Optimize Wash Steps: Increase the number and duration of wash steps after the labeling reaction. Include a mild detergent like Tween-20 in wash buffers for cell-based assays. |
| Inconsistent Results Between Experiments | 1. Batch-to-Batch Variation: Differences in enzyme activity or substrate purity between lots. 2. Cell State Variability: If labeling live cells, differences in cell passage number, density, or metabolic state can alter surface glycosylation. 3. Inconsistent Protocol Execution: Minor variations in incubation times, temperatures, or reagent concentrations. | 1. Qualify New Batches: Test each new lot of enzyme and substrate with a standard control before use in critical experiments. 2. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent culture conditions before labeling. 3. Maintain Strict Protocol Adherence: Use checklists and precise measurements to ensure consistency. |
Data & Enzyme Selection
Choosing the right fucosyltransferase requires matching the enzyme's known specificity to the target glycan structure.
Table 1: Comparison of Common Fucosyltransferases for Labeling
| Enzyme | Linkage Formed | Typical Acceptor Substrate | Key Application Area |
| FUT1 / FUT2 | α-1,2 | Galβ1-3/4GlcNAc-R (Type 1 or 2 chains) | Labeling H-antigen structures; blood group research. |
| FUT3 / FUT5 / FUT6 | α-1,3 / α-1,4 | Galβ1-3/4GlcNAc-R (Type 1 or 2 chains) | General labeling of Lewis antigens. |
| FUT7 | α-1,3 | Sialyl-LacNAc (NeuAcα2-3Galβ1-4GlcNAc-R) | Specific labeling of Sialyl Lewis X, important in inflammation and cancer. |
| FUT8 | α-1,6 | Innermost GlcNAc of N-glycan core | Core fucosylation studies, antibody engineering, cancer biomarker research. |
| FUT9 | α-1,3 | Terminal Galβ1-4GlcNAc-R (non-sialylated) | Labeling terminal Lewis X structures. |
| POFUT1 | O-Fucose | Serine/Threonine in EGF-like repeats | Labeling Notch pathway components. |
Visualized Workflows and Logic
Decision-Making for Fucosyltransferase Selection
The process of selecting the correct enzyme can be visualized as a decision tree, guiding the researcher from the target type to the most suitable FUT.
Caption: Decision tree for selecting the appropriate fucosyltransferase.
General Experimental Workflow
The following diagram outlines the typical workflow for cell surface glycan labeling using a fucosyltransferase and a fucose analog for detection via click chemistry.
Caption: General workflow for fucosyltransferase-mediated cell labeling.
Key Experimental Protocol
Protocol: Cell Surface Fucosylation Labeling via Click Chemistry
This protocol describes the labeling of cell surface glycans using a fucosyltransferase and an azide-modified GDP-fucose, followed by detection with a fluorescent probe via copper-free click chemistry.
Materials:
-
Cells of interest in suspension (1 x 10⁶ cells/reaction)
-
Fucosyltransferase of choice (e.g., FUT8, FUT7)
-
GDP-Fucose-Azide (Donor Substrate)
-
Labeling Buffer: PBS with 1% FBS, 1 mM MnCl₂, pH 7.4
-
Wash Buffer: PBS with 1% FBS
-
DBCO-functionalized fluorophore (e.g., DBCO-488)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Count the cells and resuspend them in ice-cold Labeling Buffer at a concentration of 2 x 10⁶ cells/mL. Prepare 500 µL (1 x 10⁶ cells) per reaction.
-
-
Enzymatic Labeling Reaction:
-
To the 500 µL cell suspension, add the fucosyltransferase to its recommended final concentration (e.g., 10-50 µg/mL).
-
Add GDP-Fucose-Azide to a final concentration of 50-100 µM.
-
Incubate for 60-90 minutes at 37°C with gentle agitation. Note: Optimal time and temperature may vary based on the enzyme and cell type.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold Wash Buffer.
-
-
Click Chemistry Reaction:
-
Resuspend the washed cell pellet in 200 µL of Wash Buffer.
-
Add the DBCO-fluorophore to a final concentration of 25-50 µM.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with 1 mL of cold Wash Buffer to remove any unreacted fluorophore.
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer or appropriate buffer for analysis.
-
Analyze the labeled cells promptly by flow cytometry or fluorescence microscopy.
-
References
Validation & Comparative
A Head-to-Head Comparison: GDP-Fucose-Cy5 vs. GDP-Fucose-Biotin for Glycan Detection
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of detection method is paramount. This guide provides an in-depth comparison of two widely used chemoenzymatic labeling reagents: GDP-Fucose-Cy5 and GDP-Fucose-Biotin. By examining their performance characteristics, experimental workflows, and underlying principles, this document aims to equip researchers with the knowledge to select the optimal tool for their specific glycan detection needs.
The enzymatic transfer of a modified fucose sugar from a GDP-fucose donor onto a glycan structure by a fucosyltransferase (FUT) is a powerful technique for specific glycan labeling. The choice between a fluorescent dye like Cy5 and a high-affinity tag like biotin for this donor molecule has significant implications for experimental design, sensitivity, and downstream applications.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance characteristics of this compound and GDP-Fucose-Biotin based on available data and the principles of their respective detection methods.
| Feature | This compound | GDP-Fucose-Biotin | Key Considerations |
| Detection Principle | Direct Fluorescence | Indirect (Streptavidin-based) | Cy5 allows for immediate detection after labeling, while biotin requires a secondary detection step. |
| Sensitivity | High (fmol range) | Potentially Higher (pmol to fmol)[1][2] | Biotin-streptavidin systems can incorporate signal amplification steps (e.g., using HRP or AP conjugates), potentially leading to lower limits of detection.[2] |
| Signal-to-Noise Ratio | Good | Excellent (with amplification) | Amplification with biotin can significantly enhance the signal over background. However, endogenous biotin in some samples can increase background if not properly blocked. |
| Quantitative Capability | Linear range from 10 fmol to 100 pmol | Linear (dependent on detection method) | Both methods can be quantitative, but the linear range for biotin-based detection will depend on the specific streptavidin conjugate and substrate used. |
| Potential for Steric Hindrance | Higher | Lower | The larger size of the Cy5 molecule may cause more steric hindrance with the fucosyltransferase enzyme compared to the smaller biotin molecule, potentially affecting labeling efficiency for some enzyme-substrate combinations. |
| Photostability | Moderate (subject to photobleaching) | Not applicable (detection is enzymatic/colorimetric or with a fluorescent streptavidin) | For applications requiring long exposure times, such as microscopy, photobleaching of Cy5 can be a concern. |
| Workflow Complexity | Simpler (fewer steps) | More complex (requires secondary detection steps) | The biotin detection workflow involves additional incubation and washing steps with streptavidin conjugates. |
Experimental Workflows: Visualizing the Difference
The choice between this compound and GDP-Fucose-Biotin fundamentally alters the experimental workflow for glycan detection. The following diagrams, generated using the DOT language, illustrate the key steps for each method.
This compound Detection Workflow
Caption: Workflow for glycan detection using this compound.
GDP-Fucose-Biotin Detection Workflow
Caption: Workflow for glycan detection using GDP-Fucose-Biotin.
Detailed Experimental Protocols
To provide a practical guide for researchers, the following are detailed protocols for key experiments using both this compound and GDP-Fucose-Biotin. These protocols are based on established methods and can be adapted for specific experimental needs.
Protocol 1: Labeling of Glycoproteins with this compound and Detection by Fluorescence Imaging
Materials:
-
Glycoprotein of interest (1-10 µg)
-
This compound
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
SDS-PAGE gels and running buffer
-
Fluorescence imager with appropriate filters for Cy5 (Excitation: ~649 nm, Emission: ~671 nm)
Procedure:
-
In a microcentrifuge tube, prepare the labeling reaction by combining:
-
Glycoprotein: 1-10 µg
-
This compound: 1-5 µM
-
Fucosyltransferase: 0.5-1 µg
-
Reaction Buffer to a final volume of 20-50 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
After electrophoresis, visualize the Cy5-labeled glycoproteins directly in the gel using a fluorescence imager with the appropriate Cy5 filter set.
-
(Optional) The gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Protocol 2: Labeling of Glycoproteins with GDP-Fucose-Biotin and Detection by Western Blot
Materials:
-
Glycoprotein of interest (1-10 µg)
-
GDP-Fucose-Biotin
-
Recombinant Fucosyltransferase (e.g., FUT8)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Chemiluminescence detection system
Procedure:
-
Perform the enzymatic labeling reaction as described in Protocol 1, steps 1-3, substituting GDP-Fucose-Biotin for this compound.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane using a standard Western blot protocol.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubate the membrane with a solution of Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the chemiluminescent signal using a suitable imaging system (e.g., a CCD camera-based imager or X-ray film).
Choosing the Right Tool for the Job
The decision to use this compound or GDP-Fucose-Biotin depends heavily on the specific research question and experimental constraints.
Choose this compound for:
-
Rapid, direct detection: When a streamlined workflow with fewer steps is desired.
-
Multiplexing: The distinct spectral properties of Cy5 allow for potential multiplexing with other fluorescent probes.
-
Cellular imaging: For visualizing fucosylated glycans in living cells, direct fluorescence is often preferred.
Choose GDP-Fucose-Biotin for:
-
Highest sensitivity: When detecting low-abundance glycans, the signal amplification capabilities of the biotin-streptavidin system are a significant advantage.
-
Versatility in detection: Biotin can be detected with a wide range of streptavidin conjugates, including those linked to enzymes (HRP, AP), fluorophores, or affinity resins for purification.
-
Robust signal: The enzymatic amplification in methods like Western blotting with Streptavidin-HRP produces a stable and easily detectable signal.
References
A Comparative Guide to Fluorescent Probes for Fucosylation Analysis: Beyond GDP-Fucose-Cy5
For researchers, scientists, and drug development professionals investigating the critical role of fucosylation in cellular processes, disease progression, and therapeutic development, the ability to accurately detect and quantify this post-translational modification is paramount. While GDP-Fucose-Cy5 has been a valuable tool for direct enzymatic labeling of fucosylated glycans, a growing landscape of alternative fluorescent probes offers distinct advantages in sensitivity, specificity, and experimental flexibility. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Overview of Fucosylation Analysis Methods
Fluorescent analysis of fucosylation can be broadly categorized into three approaches:
-
Direct Enzymatic Labeling: This method utilizes a fluorescently-tagged GDP-fucose analog, such as this compound, as a donor substrate for fucosyltransferases (FUTs). The fluorescent fucose is directly transferred to the acceptor glycan, allowing for immediate visualization and quantification.
-
Metabolic Labeling with Bioorthogonal Chemistry: In this two-step approach, cells are first incubated with a fucose analog bearing a bioorthogonal handle, such as an azide or an alkyne. This modified fucose is incorporated into cellular glycans through the fucose salvage pathway. Subsequently, a fluorescent probe containing the complementary reactive group (e.g., an alkyne-fluorophore for an azide-modified fucose) is added, leading to a highly specific "click" reaction that fluorescently labels the fucosylated glycans.
-
Lectin-Based Detection: This method employs fluorescently conjugated lectins, which are proteins that bind to specific carbohydrate structures. Lectins with high affinity for fucose, such as Aspergillus oryzae lectin (AOL), can be used to detect fucosylated glycans on the cell surface or in fixed samples.
Quantitative Comparison of Fluorescent Probes
The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact signal strength and clarity. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Spectral Properties of Fluorescent Probes for Fucosylation Analysis
| Probe/Method | Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Direct Enzymatic | |||
| This compound | Cy5 | 649 | 671 |
| GDP-Fucose-FITC | FITC | 495 | 525[1] |
| GDP-Fucose-ATTO 488 | ATTO 488 | 501 | 523 |
| GDP-Fucose-ATTO 550 | ATTO 550 | 554 | 576[2] |
| Metabolic Labeling | |||
| Azido-Fucose + Alkyne-Naphthalimide | Naphthalimide Adduct | 357 | 462[3] |
| Lectin-Based | |||
| AOL-Fluorophore Conjugate | Dependent on Fluorophore | - | - |
Table 2: Performance Characteristics of Fucosylation Probes
| Probe/Method | Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ x ε) |
| Direct Enzymatic | ||||
| This compound | Cy5 | ~0.2-0.28 | ~250,000 | ~50,000-70,000 |
| GDP-Fucose-FITC | FITC | ~0.92[1] | ~75,000 | ~69,000 |
| GDP-Fucose-ATTO 488 | ATTO 488 | ~0.80 | ~90,000 | ~72,000 |
| GDP-Fucose-ATTO 550 | ATTO 550 | ~0.30 | ~120,000 | ~36,000 |
| Metabolic Labeling | ||||
| Azido-Fucose + Alkyne-Naphthalimide | Naphthalimide Adduct | 0.36 | Not Reported | - |
| Lectin-Based | ||||
| AOL-Fluorophore Conjugate | Dependent on Fluorophore | - | - | - |
Note: The brightness of a fluorophore is a product of its quantum yield and molar extinction coefficient and provides a measure of the intensity of the fluorescent signal.
Experimental Workflows and Logical Relationships
The choice of methodology dictates the experimental workflow. The following diagrams, generated using the DOT language, illustrate the distinct processes for each approach.
Caption: Workflow for direct enzymatic fucosylation analysis.
Caption: Workflow for metabolic labeling and click chemistry detection.
Caption: Workflow for lectin-based fucosylation analysis.
Detailed Experimental Protocols
Protocol 1: Direct Enzymatic Labeling using this compound
This protocol is adapted for a typical in vitro fucosyltransferase assay.
Materials:
-
Purified fucosyltransferase (e.g., FUT8)
-
Acceptor glycoprotein or oligosaccharide
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
SDS-PAGE reagents and imaging system
Procedure:
-
Prepare a reaction mixture containing the acceptor glycoprotein (1-5 µg), this compound (0.1-1 µM), and fucosyltransferase (0.1-0.5 µg) in a final volume of 20-50 µL of Assay Buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled glycoprotein using a fluorescence scanner with appropriate excitation and emission filters for Cy5.
-
(Optional) Stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm protein loading.
Protocol 2: Metabolic Labeling with 6-Azidofucose and Click Chemistry
This protocol describes the metabolic incorporation of an azido-fucose analog into cultured cells, followed by fluorescent detection.
Materials:
-
Peracetylated 6-azidofucose (Ac4FucAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA)
-
Click chemistry reaction buffer (containing copper(I) catalyst and ligand)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-100 µM Ac4FucAz for 24-72 hours. Include a control group of cells cultured without the fucose analog.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove unincorporated Ac4FucAz.
-
Click Reaction: Resuspend the cells in the click chemistry reaction buffer containing the alkyne-fluorophore probe (1-10 µM). Incubate at room temperature for 30-60 minutes, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess fluorescent probe.
-
Analysis: Analyze the fluorescently labeled cells by fluorescence microscopy or flow cytometry.
Protocol 3: Lectin-Based Detection using Fluorescently Labeled AOL
This protocol is suitable for detecting fucosylated glycans on the surface of live cells.
Materials:
-
Fluorescently labeled Aspergillus oryzae lectin (AOL) (e.g., AOL-FITC)
-
Cells of interest
-
PBS containing 1% Bovine Serum Albumin (BSA) (staining buffer)
-
(Optional) A non-fluorescent fucose-specific lectin for blocking control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
(Optional Blocking Step): To confirm specificity, pre-incubate a subset of cells with an excess of unlabeled fucose-specific lectin for 20-30 minutes on ice.
-
Lectin Staining: Resuspend the cells in staining buffer containing the fluorescently labeled AOL at a predetermined optimal concentration. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells three times with cold staining buffer to remove unbound lectin.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry or visualize by fluorescence microscopy.
Comparison of Performance and Applications
| Feature | This compound (Direct Enzymatic) | Metabolic Labeling + Click Chemistry | Lectin-Based Detection (AOL) |
| Principle | Direct enzymatic transfer of a fluorescent fucose analog. | Two-step: metabolic incorporation of a modified fucose followed by bioorthogonal ligation to a fluorescent probe. | Binding of a fluorescently labeled lectin to fucosylated glycans. |
| Advantages | - Single-step reaction.- Real-time monitoring of enzyme activity is possible.- Provides information on fucosyltransferase activity. | - High specificity and low background due to bioorthogonal reaction.- Can be used in living cells and organisms.- A variety of fluorophores can be used. | - Simple and rapid staining procedure.- Can be used on live or fixed cells.- High affinity and specificity for core fucose (AOL). |
| Disadvantages | - Potential for steric hindrance by the large Cy5 dye affecting enzyme kinetics.- May have higher background fluorescence from unbound probe.- Limited to in vitro assays or cell lysates. | - Two-step process is more time-consuming.- Requires cells to have a functional fucose salvage pathway.- Potential for cytotoxicity of modified fucose analogs at high concentrations. | - Does not provide information on fucosyltransferase activity.- Binding can be influenced by the overall glycan structure.- May not detect all types of fucosylation with equal affinity. |
| Typical Applications | - In vitro fucosyltransferase activity assays.- Screening for fucosyltransferase inhibitors.- Labeling of purified glycoproteins. | - Imaging fucosylation in living cells and organisms.- Proteomic identification of fucosylated proteins.- Tracking changes in fucosylation during cellular processes. | - Flow cytometric analysis of cell surface fucosylation.- Immunohistochemical staining of tissues.- Detection of core fucosylation in glycoproteins. |
Conclusion
The choice of a fluorescent probe for fucosylation analysis is a critical decision that depends on the specific research question and experimental system. This compound and other directly labeled analogs remain valuable for direct, in vitro enzymatic assays. For studies requiring high specificity and in vivo imaging, metabolic labeling with bioorthogonal chemistry offers a powerful and versatile approach. Finally, for rapid and specific detection of fucosylated glycans, particularly core fucose, lectin-based methods using probes like fluorescently labeled AOL are an excellent choice. By carefully considering the advantages and limitations of each method, researchers can select the optimal tool to illuminate the complex world of fucosylation.
References
Validating GDP-Fucose-Cy5 Labeling: A Comparison Guide with Fucosidase Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the specific incorporation of GDP-Fucose-Cy5 into glycoproteins, with a focus on enzymatic confirmation using fucosidase. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in obtaining reliable and reproducible results in their fucosylation studies.
Introduction
Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation is a hallmark of various diseases, most notably cancer, making the detection and quantification of fucosylated biomolecules a key area of research for biomarker discovery and therapeutic development.
This compound is a fluorescent analog of GDP-Fucose that serves as a substrate for fucosyltransferases, enabling the direct fluorescent labeling of fucosylated glycoproteins. However, validating that the fluorescent signal originates specifically from the enzymatic incorporation of fucose is paramount. Treatment with α-L-fucosidase, an enzyme that specifically cleaves terminal fucose residues, provides a robust method for this validation. A significant reduction in fluorescence intensity following fucosidase treatment confirms the specific labeling of fucosylated glycans.
Performance Comparison: this compound vs. Alternative Fucose Analogs
The choice of a fluorescent fucose analog can significantly impact the outcome of labeling experiments. Here, we compare this compound with other commonly used fucose analogs.
| Feature | This compound | 6-Alkynyl-Fucose / 7-Alkynyl-Fucose (Click Chemistry) | 2-Fluoro-peracetylated Fucose (2FF) |
| Labeling Principle | Direct enzymatic incorporation of a fluorescently tagged fucose donor. | Metabolic labeling with a fucose analog containing a bioorthogonal handle, followed by a click reaction with a fluorescent probe.[1][2] | Fucosyltransferase inhibitor that reduces overall fucosylation.[3] |
| Detection Method | Direct fluorescence imaging (microscopy, gel electrophoresis, flow cytometry). | Fluorescence imaging after click chemistry reaction. | Indirectly measured by a decrease in fucosylation, often using lectin staining or mass spectrometry.[3] |
| Sensitivity | High, due to the direct incorporation of a bright fluorophore. | Very high, as the click chemistry reaction is highly efficient and can amplify the signal. 7-alkynyl-fucose has been reported to have higher sensitivity than 6-alkynyl-fucose.[4] | Not a direct labeling method. |
| Toxicity | Generally low, as it is used in vitro or for cell surface labeling. | 6-azido-fucose has shown toxicity. Alkynyl-fucose analogs are generally less toxic. 7-alkynyl-fucose is reported to have low cytotoxicity. | Can affect cell growth at higher concentrations. |
| Ease of Use | Simple one-step enzymatic reaction. | Multi-step process involving metabolic incorporation and a subsequent chemical reaction. | Requires addition to cell culture and subsequent analysis of fucosylation levels. |
| Validation | Fucosidase digestion leading to a decrease in fluorescence. | Fucosidase digestion prior to click reaction would prevent labeling. | Not applicable for direct validation of labeling. |
Experimental Protocols
I. Labeling of Glycoproteins with this compound
This protocol describes the enzymatic labeling of a purified glycoprotein with this compound using a fucosyltransferase.
Materials:
-
Purified glycoprotein (e.g., a monoclonal antibody)
-
This compound
-
Fucosyltransferase (e.g., FUT8 for core fucosylation)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
SDS-PAGE materials
-
Fluorescence gel imager
Procedure:
-
Set up the labeling reaction in a microcentrifuge tube:
-
Purified glycoprotein: 5 µg
-
This compound: 1 µM
-
Fucosyltransferase: 0.5 µg
-
Reaction Buffer: to a final volume of 50 µL
-
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Terminate the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and perform electrophoresis.
-
Visualize the fluorescently labeled glycoprotein using a fluorescence gel imager with appropriate excitation and emission filters for Cy5 (Excitation/Emission: ~649/671 nm).
-
(Optional) Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
II. Validation of this compound Labeling with α-L-Fucosidase
This protocol details the enzymatic removal of Cy5-labeled fucose from the glycoprotein to validate the specificity of the labeling.
Materials:
-
This compound labeled glycoprotein (from Protocol I)
-
α-L-Fucosidase (from bovine kidney or a recombinant source)
-
Fucosidase Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
SDS-PAGE materials
-
Fluorescence gel imager
Procedure:
-
Take an aliquot of the this compound labeled glycoprotein.
-
Adjust the buffer conditions to be optimal for α-L-fucosidase activity. This can be done by buffer exchange or dilution into the fucosidase reaction buffer.
-
Set up the fucosidase digestion reaction:
-
This compound labeled glycoprotein: 2.5 µg
-
α-L-Fucosidase: 1-5 Units
-
Fucosidase Reaction Buffer: to a final volume of 25 µL
-
-
Set up a negative control reaction without α-L-fucosidase.
-
Incubate both reactions at 37°C for 4-16 hours.
-
Terminate the reactions by adding 2X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the treated and untreated samples side-by-side on an SDS-PAGE gel.
-
Perform electrophoresis and visualize the fluorescence as described in Protocol I.
Data Presentation
The following table presents hypothetical quantitative data from a validation experiment, demonstrating the expected decrease in fluorescence intensity after fucosidase treatment.
| Sample | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Decrease in Fluorescence |
| Labeled Glycoprotein | None (Control) | 15,842 | ± 950 | 0% |
| Labeled Glycoprotein | + α-L-Fucosidase | 1,235 | ± 150 | 92.2% |
Visualizations
Fucose Salvage Pathway
The following diagram illustrates the fucose salvage pathway, which is utilized by cells to incorporate exogenous fucose and fucose analogs into the cellular fucosylation machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two glycoengineering strategies to control the fucosylation of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Sensitivity and Low-Toxicity Fucose Probe for Glycan Imaging and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GDP-Fucose-Cy5 Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, confirming the successful incorporation of labeled monosaccharides is a critical step in understanding glycosylation patterns and developing novel therapeutics. This guide provides a detailed comparison of three powerful analytical techniques for confirming the incorporation of GDP-Fucose-Cy5 into glycoproteins: Liquid Chromatography-Mass Spectrometry (LC-MS), In-Gel Fluorescence, and Fluorescence Polarization.
This document outlines the experimental protocols for each method, presents quantitative comparisons in structured tables, and provides visual workflows to aid in selecting the most appropriate technique for your research needs.
At a Glance: Comparison of Analytical Methods
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | In-Gel Fluorescence | Fluorescence Polarization (FP) |
| Primary Output | Mass-to-charge ratio of labeled glycans/glycopeptides | Fluorescence intensity of labeled glycoproteins | Change in polarization of emitted light |
| Information Provided | Confirms incorporation, provides structural information (mass, fragmentation), relative quantification | Confirms incorporation, provides molecular weight estimation, relative quantification | Measures binding events and enzyme kinetics in real-time |
| Sensitivity | High (picomole to femtomole range) | Moderate to High (nanogram to picogram range) | Moderate |
| Throughput | Low to Medium | High | High |
| Sample Type | Released glycans, glycopeptides, intact glycoproteins | Intact glycoproteins in a mixture | Purified enzymes and substrates in solution |
| Key Advantage | Detailed structural characterization | Direct visualization in a complex mixture | Homogeneous, real-time assay |
| Key Limitation | Complex data analysis, lower throughput | No direct structural information on the glycan | Indirect measurement of incorporation, requires purified components |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a highly sensitive and specific method that physically separates labeled glycans or glycopeptides before their detection by a mass spectrometer. This technique not only confirms the incorporation of this compound but also provides detailed structural information. Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation method for fluorescently labeled glycans.[1]
Experimental Protocol: LC-HILIC-MS of Cy5-Labeled N-Glycans
A. Sample Preparation: Release and Labeling of N-Glycans
-
Denaturation: Denature the glycoprotein sample (20-50 µg) by incubating with 1.33% (w/v) SDS at 65°C for 10 minutes.
-
Enzymatic Release: Add PNGase F (1.2 U) and incubate overnight at 37°C to release the N-glycans from the protein.[2]
-
Labeling: The released glycans are then labeled with Cy5. Note: While protocols for other fluorescent labels like 2-AB are common, the principle of reductive amination or other suitable conjugation chemistry would be adapted for Cy5.
-
Purification: Purify the labeled N-glycans using HILIC Solid-Phase Extraction (SPE) to remove excess dye and other contaminants.[2] Pre-wash the SPE plate with 70% ethanol and water, followed by equilibration with 96% acetonitrile. After loading the sample, wash with 96% acetonitrile and elute the N-glycans with water.[2]
B. LC-HILIC-MS Analysis
-
Chromatography:
-
Column: Waters ACQUITY UPLC Glycan BEH Amide column (1.7 µm, 2.1 x 150 mm) or similar HILIC column.
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be a linear gradient of 70-53% acetonitrile over 25-30 minutes.
-
Flow Rate: 0.4-0.56 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Scan Range: m/z 400-2000.
-
Data Analysis: The presence of Cy5-labeled fucosylated glycans is confirmed by their specific mass-to-charge ratios. Tandem MS (MS/MS) can be used to obtain fragmentation data for structural elucidation.
-
Workflow for LC-MS Analysis
In-Gel Fluorescence Analysis
In-gel fluorescence is a straightforward and high-throughput method to visualize the incorporation of fluorescently labeled sugars into glycoproteins. This technique is particularly useful for screening multiple samples and for estimating the molecular weight of the fucosylated proteins.
Experimental Protocol: In-Gel Fluorescence of Cy5-Fucosylated Proteins
-
Enzymatic Reaction:
-
In a 30 µL reaction volume, combine the target protein (1-5 µg), this compound (0.2 nmol), a specific fucosyltransferase (e.g., FUT8, 0.2 µg), and an appropriate reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MnCl₂).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Include a negative control reaction without the fucosyltransferase.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
-
Fluorescence Imaging:
-
Visualize the gel using a fluorescence imager with excitation and emission wavelengths appropriate for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
A fluorescent band at the expected molecular weight of the target protein in the experimental lane, which is absent in the negative control, confirms the incorporation of Fucose-Cy5.
-
-
(Optional) Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize all protein bands and confirm equal loading.
Workflow for In-Gel Fluorescence Analysis
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger molecule. In the context of fucosylation, a small, fluorescently labeled this compound tumbles rapidly in solution, resulting in low polarization of emitted light. When a fucosyltransferase transfers the Fucose-Cy5 to a larger acceptor protein, the increased molecular size of the fluorescently labeled product leads to slower tumbling and a higher polarization value. This method is ideal for high-throughput screening of enzyme activity and inhibitors.
Experimental Protocol: Fucosylation Assay using FP
-
Assay Setup:
-
In a microplate (e.g., 384-well, black), prepare a reaction mixture containing the acceptor protein, the fucosyltransferase, and an appropriate buffer.
-
Initiate the reaction by adding this compound.
-
The final concentrations of each component should be optimized for the specific enzyme and substrate.
-
-
Measurement:
-
Measure the fluorescence polarization at different time points using a plate reader equipped with polarization filters for Cy5.
-
An increase in fluorescence polarization over time indicates the enzymatic transfer of Fucose-Cy5 to the acceptor protein.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against time to determine the reaction kinetics.
-
The assay can be adapted for inhibitor screening by including potential inhibitory compounds in the reaction mixture and observing a reduction in the rate of polarization increase.
-
Logical Diagram for Fluorescence Polarization
References
A Head-to-Head Comparison: Click Chemistry (GDP-Azido-Fucose) vs. Direct Fluorescent Labeling for Glycoprotein Analysis
For researchers, scientists, and drug development professionals, the precise labeling and visualization of glycoproteins are critical for understanding cellular processes and developing targeted therapeutics. Two prominent methods for fluorescently labeling fucosylated glycoproteins are click chemistry, utilizing metabolic labeling with precursors like GDP-Azido-Fucose, and direct fluorescent labeling with probes such as fluorescently conjugated lectins or antibodies. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Executive Summary
Click chemistry, a bioorthogonal ligation method, offers high specificity and efficiency for labeling glycoproteins. By metabolically incorporating an azido-functionalized fucose analog (from GDP-Azido-Fucose) into the glycan structure, a unique chemical handle is introduced. This handle can then be specifically and covalently tagged with a fluorescent probe via a click reaction. In contrast, direct fluorescent labeling relies on the affinity of fluorescently-tagged molecules, like lectins or antibodies, for specific glycan structures. While straightforward, this method can be susceptible to issues of specificity, affinity, and potential interference with biological functions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics of click chemistry (GDP-Azido-Fucose) versus direct fluorescent labeling, based on findings from various studies.
| Feature | Click Chemistry (GDP-Azido-Fucose) | Direct Fluorescent Labeling (e.g., Fluorescent Lectin) |
| Specificity | Very High: Covalent labeling of metabolically incorporated azido-fucose.[1][2] | Variable: Dependent on the binding affinity and specificity of the lectin/antibody for the target glycan.[3] |
| Labeling Efficiency | High and dose-dependent.[4] Can be influenced by cellular uptake and metabolic incorporation rates.[5] | Variable: Dependent on target accessibility and lectin/antibody concentration. |
| Signal-to-Noise Ratio | High: Bioorthogonal nature of the click reaction minimizes background fluorescence. | Lower: Potential for non-specific binding of the fluorescent probe, leading to higher background. |
| Effect on Cell Viability | Generally low toxicity at optimal concentrations, though high concentrations of azido-sugars can impact cellular functions. | Minimal, as it's an external labeling method. |
| Versatility | High: The azide handle can be tagged with a wide variety of reporter molecules (fluorophores, biotin, etc.). | Moderate: Limited by the availability of specifically labeled lectins/antibodies. |
| Workflow Complexity | More complex: Requires a metabolic labeling step followed by a click reaction. | Simpler: Involves a single incubation step with the fluorescent probe. |
| Suitability for In Vivo Imaging | Promising, with the development of copper-free click chemistry reactions. | Limited by probe stability and potential for non-specific tissue binding. |
Experimental Protocols
Key Experiment: Fluorescent Labeling of Cell-Surface Fucosylated Glycoproteins
Objective: To compare the labeling of fucosylated glycoproteins on the surface of cultured mammalian cells using Click Chemistry (GDP-Azido-Fucose) and Direct Fluorescent Labeling.
Protocol 1: Click Chemistry Labeling using GDP-Azido-Fucose Precursor
Materials:
-
Mammalian cell line of interest
-
Cell culture medium
-
Peracetylated N-azidoacetyl-L-fucose (Ac4FucAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Click reaction buffer (e.g., PBS with 5% bovine serum albumin)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA)
-
Alkyne-fluorophore (e.g., DBCO-Fluor 488)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with Ac4FucAz to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-fucose into cell-surface glycoproteins.
-
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated azido-sugar.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail by mixing the alkyne-fluorophore, CuSO4, and a reducing agent in the click reaction buffer. The use of a copper chelator like TBTA can improve reaction efficiency.
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
Mount the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter set.
-
Protocol 2: Direct Fluorescent Labeling using a Fluorescently-Labeled Lectin
Materials:
-
Mammalian cell line of interest (same as Protocol 1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescently-labeled lectin specific for fucose (e.g., FITC-conjugated Ulex europaeus agglutinin I - UEA I)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Gently wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Lectin Staining:
-
Dilute the FITC-conjugated UEA I lectin in blocking buffer to the recommended concentration (typically 10-20 µg/mL).
-
Incubate the cells with the diluted fluorescent lectin for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound lectin.
-
Mount the cells and visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter set.
-
Visualizing the Workflows
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of GDP-Fucose-Cy5 for Fucose Detection Over Traditional Lectin-Based Methods
For researchers, scientists, and drug development professionals engaged in the intricate study of glycosylation, the accurate detection and quantification of fucosylated glycans is paramount. Fucosylation plays a critical role in a myriad of biological processes, from cell adhesion and signaling to cancer progression and immune responses. While lectin-based assays have long been the standard for identifying fucosylated structures, a more recent enzymatic approach utilizing GDP-Fucose-Cy5 offers significant advantages in terms of specificity, quantitative potential, and versatility. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their fucosylation analysis.
The Fundamental Difference: Enzymatic Incorporation vs. Affinity Binding
The core distinction between this compound and lectin-based detection lies in their mechanism of action. Lectins are proteins that recognize and bind to specific carbohydrate structures on glycoproteins and glycolipids. Their use relies on the principle of affinity, where a fluorescently labeled lectin is applied to a sample, and its binding indicates the presence of the target fucose-containing glycan.
In contrast, this compound is a fucose analog conjugated to a Cy5 fluorescent dye. It is not a binding agent but a substrate for fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycans within the cell. This enzymatic approach allows for the direct and covalent incorporation of the fluorescent fucose analog into nascent or existing glycan chains.
Unveiling the Advantages of this compound
The enzymatic nature of this compound labeling confers several key advantages over the affinity-based binding of lectins.
Superior Specificity and Reduced Ambiguity
One of the primary limitations of lectin-based detection is the potential for cross-reactivity and ambiguity in binding. While many lectins are described as "fucose-specific," their affinity can be influenced by the surrounding glycan structure, and they may bind to other sugars, albeit with lower affinity. For instance, some lectins that bind to fucose may also recognize mannose-containing structures, leading to false-positive signals.
This compound, however, leverages the high specificity of fucosyltransferases. These enzymes have stringent substrate requirements, ensuring that the Cy5-labeled fucose is incorporated only at specific fucose-accepting positions on a glycan. This enzymatic precision minimizes off-target labeling and provides a more accurate representation of fucosylation events.
Direct Quantification and Kinetic Analysis
Lectin binding provides a semi-quantitative measure of fucosylation, often based on fluorescence intensity. However, this can be influenced by factors such as binding affinity, steric hindrance, and the multivalency of lectin-glycan interactions, making precise quantification challenging.
The enzymatic incorporation of this compound allows for a more direct and quantitative analysis of fucosylation levels. The amount of incorporated Cy5 is directly proportional to the number of accessible fucosylation sites and the activity of the fucosyltransferases present. This enables researchers to not only quantify the extent of fucosylation but also to study the kinetics of fucosylation reactions.
Versatility in Applications, Including Live-Cell and In Vivo Imaging
Lectin staining is typically performed on fixed cells or tissue sections, as the large lectin proteins can be toxic and are generally not cell-permeable. This limits their use in studying dynamic fucosylation processes in living systems.
This compound can be introduced into live cells, where it is utilized by the endogenous enzymatic machinery.[1] This opens the door to real-time imaging of fucosylation dynamics in living cells and even in whole organisms, such as zebrafish embryos.[2] This capability is invaluable for understanding the role of fucosylation in development, disease progression, and response to therapeutic interventions.
Comparative Overview
| Feature | This compound | Lectin-Based Detection |
| Mechanism | Enzymatic incorporation by fucosyltransferases | Affinity binding to carbohydrate structures |
| Specificity | High, determined by enzyme specificity | Variable, potential for cross-reactivity |
| Quantification | Direct, proportional to enzymatic activity | Semi-quantitative, influenced by affinity and accessibility |
| Live-Cell Imaging | Yes[1] | Limited, potential for toxicity and impermeability |
| In Vivo Imaging | Demonstrated in model organisms[2] | Generally not feasible |
| Kinetic Studies | Possible | Difficult |
| Potential for Artifacts | Minimal, dependent on enzyme activity | Steric hindrance, multivalency effects |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Glycoproteins using this compound
This protocol provides a general guideline for the in vitro labeling of a sample protein.
Materials:
-
Sample protein (0.1 to 5 µg)
-
This compound (0.2 nmol)
-
Recombinant fucosyltransferase (e.g., FUT8 or FUT9) (0.5 µg)
-
Assay Buffer (25 mM Tris, 10 mM MnCl2, pH 7.5)
-
Protein sample loading dye
-
SDS-PAGE reagents
-
Fluorescent imager
Procedure:
-
Prepare a reaction mixture by combining the sample protein, this compound, and the fucosyltransferase in Assay Buffer to a final volume of 30 µL.
-
Prepare a negative control reaction omitting the fucosyltransferase.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding an appropriate volume of protein sample loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Image the gel using a fluorescent imager in the far-red channel to detect Cy5 fluorescence.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie blue) to visualize all protein bands.
Protocol 2: General Lectin Staining for Fucose Detection in Tissue Sections
This protocol provides a general guideline for fluorescent lectin staining.
Materials:
-
Tissue sections on slides
-
Blocking solution (e.g., 5% BSA in TBST)
-
Fluorescently labeled fucose-specific lectin (e.g., AAL-FITC, UEA I-TRITC)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections if necessary.
-
Perform antigen retrieval if required for the specific tissue and target.
-
Immerse the slides in a blocking solution for at least 1 hour at room temperature to prevent non-specific binding.
-
Dilute the fluorescently labeled lectin to the recommended concentration in a suitable buffer.
-
Incubate the slides with the diluted lectin solution for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with wash buffer for 5 minutes each to remove unbound lectin.
-
Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5-10 minutes.
-
Wash the slides again with wash buffer.
-
Mount the coverslips using an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizing the Methodologies
To further illustrate the distinct mechanisms of these two fucose detection methods, the following diagrams outline their experimental workflows.
References
Cross-Validation of Fucosylation Levels: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of fucosylation, a critical post-translational modification, is paramount in various fields, from cancer biomarker discovery to the development of therapeutic antibodies. Given the potential for analytical variability, employing orthogonal methods for cross-validation is essential to ensure the accuracy and reliability of fucosylation analysis. This guide provides a comprehensive comparison of key orthogonal methods used to determine fucosylation levels, complete with experimental protocols, quantitative data, and workflow visualizations.
Introduction to Fucosylation and its Significance
Fucosylation is the enzymatic addition of a fucose sugar moiety to N-linked or O-linked glycans on proteins and lipids. This modification plays a crucial role in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses.[1][2] Aberrant fucosylation has been implicated in the pathology of several diseases, most notably cancer, where changes in fucosylation patterns can serve as diagnostic and prognostic biomarkers.[3] In the realm of biotherapeutics, the level of core fucosylation on monoclonal antibodies (mAbs) is a critical quality attribute, as its absence can significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.
The Principle of Orthogonal Method Cross-Validation
Orthogonal methods are distinct analytical techniques that measure the same attribute using different physical or chemical principles. By comparing the results from two or more orthogonal methods, researchers can gain greater confidence in their data, identify potential method-specific biases, and ensure the overall accuracy of their fucosylation assessment.
Comparison of Orthogonal Methods for Fucosylation Analysis
The following table summarizes the key performance characteristics of four widely used orthogonal methods for fucosylation analysis: Mass Spectrometry (MS), Lectin-based Assays, Capillary Electrophoresis (CE), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
| Feature | Mass Spectrometry (MS) | Lectin-Based Assays | Capillary Electrophoresis (CE) | HPAEC-PAD |
| Principle | Measures mass-to-charge ratio of fucosylated glycans or glycopeptides. | Utilizes the specific binding of lectins to fucose residues. | Separates labeled glycans based on their charge-to-size ratio. | Separates native glycans at high pH followed by electrochemical detection. |
| Specificity | High; can distinguish between different glycan isomers and linkage types. | Variable; depends on the specificity of the lectin used. | High; capable of resolving isomeric glycan structures. | High; excellent separation of various glycan structures. |
| Sensitivity | High; can detect low-abundance fucosylated species. | Moderate to high; dependent on the detection method (e.g., fluorescence, chemiluminescence). | High; particularly with laser-induced fluorescence (LIF) detection. | High; sensitive detection of carbohydrates down to picomole levels. |
| Throughput | Low to moderate; sample preparation can be extensive. | High; amenable to multi-well plate formats (ELISA, microarrays). | High; especially with multi-capillary array systems. | Moderate; requires sequential sample injection. |
| Quantitative Accuracy | High; with appropriate internal standards and calibration. | Semi-quantitative to quantitative; ELISA formats offer better quantitation than blotting. | High; with proper calibration and standards. | High; well-established for quantitative analysis of carbohydrates. |
| Cost | High (instrumentation and maintenance). | Low to moderate (reagents and basic equipment). | Moderate (instrumentation and consumables). | Moderate (instrumentation and consumables). |
| Expertise Required | High; requires specialized knowledge for data acquisition and interpretation. | Low to moderate; relatively straightforward protocols. | Moderate; requires expertise in instrument operation and data analysis. | Moderate; requires experience in chromatography. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample and instrumentation.
Mass Spectrometry-Based Fucosylation Analysis
This protocol outlines a general workflow for the analysis of N-linked fucosylation at the glycopeptide level.
Methodology:
-
Protein Extraction and Digestion: Extract proteins from the biological sample. Reduce and alkylate the cysteine residues, followed by digestion with a protease such as trypsin to generate peptides.
-
Glycopeptide Enrichment (Optional): To increase the sensitivity of detection for low-abundance glycopeptides, enrich for fucosylated glycopeptides using lectin affinity chromatography with a fucose-binding lectin (e.g., Lens culinaris agglutinin, LCA).
-
LC-MS/MS Analysis: Separate the peptides/glycopeptides using nano-liquid chromatography (nanoLC) coupled to a high-resolution mass spectrometer.
-
Data Acquisition: Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions in the full MS scan (MS1) are selected for fragmentation and analysis in tandem MS (MS/MS) scans.
-
Data Analysis: Identify glycopeptides and their fucosylation status using specialized software that can search the MS/MS data against protein sequence databases with glycan modifications. Quantify the relative abundance of fucosylated versus non-fucosylated forms of each glycopeptide.
Lectin-Based Fucosylation Analysis (Lectin Blotting)
This protocol describes a standard procedure for detecting fucosylated glycoproteins by lectin blotting.
Methodology:
-
Protein Separation and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA in TBST).
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL) diluted in blocking buffer.
-
Secondary Incubation: After washing, incubate the membrane with streptavidin conjugated to horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system. The intensity of the signal corresponds to the level of fucosylation.
Capillary Electrophoresis (CE) for Fucosylation Analysis
This protocol outlines the analysis of released N-glycans by CE with laser-induced fluorescence (LIF) detection.
Methodology:
-
N-Glycan Release and Labeling: Release N-glycans from the glycoprotein using an enzyme such as PNGase F. Label the released glycans with a fluorescent dye like 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
-
Purification: Remove excess fluorescent dye from the labeled glycans.
-
CE Separation: Separate the labeled glycans using a capillary electrophoresis system equipped with a LIF detector. The separation is based on the charge and hydrodynamic size of the glycans.
-
Data Analysis: Identify fucosylated glycan peaks based on their migration times relative to known standards. Quantify the relative abundance of each glycan species by integrating the peak areas in the electropherogram.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This protocol provides a general workflow for the analysis of released glycans by HPAEC-PAD.
References
Unveiling the Optimal Fucose Analog: A Comparative Guide to Alkynyl-Fucose Labeling Efficiency
For researchers, scientists, and professionals in drug development, the precise and efficient labeling of fucosylated glycans is paramount for understanding cellular processes and developing targeted therapeutics. The choice of alkynyl-fucose analog for metabolic labeling can significantly impact experimental outcomes. This guide provides an objective comparison of the labeling efficiency of various alkynyl-fucose analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable analog for your research needs.
Comparative Analysis of Alkynyl-Fucose Analog Labeling Efficiency
The efficiency with which alkynyl-fucose analogs are incorporated into cellular glycans and subsequently detected is a multi-faceted process. It depends on several factors including the analog's structure, its conversion to a GDP-fucose derivative, and its acceptance by fucosyltransferases.[1][2][3] Studies have demonstrated that subtle structural differences between analogs can lead to significant variations in labeling efficiency and specificity for different types of glycoproteins.[1][2]
Below is a summary of the comparative labeling efficiencies of commonly used alkynyl-fucose analogs.
| Fucose Analog | Relative Labeling Efficiency | Key Findings | Potential Drawbacks |
| 6-alkynyl-fucose (6-Alk-Fuc) | High | More efficiently modifies O-Fuc glycans compared to 7-Alk-Fuc. Leads to higher intracellular levels of its activated form, GDP-6-Alk-Fuc. | Labeling efficiency can be cell-type dependent. |
| 7-alkynyl-fucose (7-Alk-Fuc) | Moderate to Low | Generally shows weaker labeling of some glycoproteins compared to 6-Alk-Fuc. However, it is tolerated by a broad range of fucosyltransferases in vitro. | Poorly incorporated into secreted proteins and O-Fuc glycans on certain protein domains. |
| 6-azido-fucose (6-Az-Fuc) | Very High | Demonstrates highly efficient labeling, potentially surpassing both 6-Alk-Fuc and 7-Alk-Fuc. | May exhibit moderate cytotoxicity in certain cell lines. |
| Fucose alkyne (FucAl) | High | Shows a dose-dependent increase in labeling signal. Exhibits significantly lower toxicity compared to its azido counterparts, making it suitable for live-cell imaging. |
Experimental Workflows and Signaling Pathways
To visually represent the process of comparing alkynyl-fucose analog labeling efficiency, the following diagrams illustrate the key steps, from metabolic incorporation to final detection and analysis.
The metabolic pathway leading to the incorporation of fucose analogs into glycoproteins is a critical determinant of labeling efficiency. The diagram below outlines the salvage pathway for fucose metabolism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in comparing the labeling efficiency of different alkynyl-fucose analogs.
Metabolic Labeling of Cells with Alkynyl-Fucose Analogs
This protocol describes the incorporation of alkynyl-fucose analogs into cellular glycoproteins.
-
Cell Culture: Plate cells (e.g., HEK293, A549, or a cell line relevant to your research) in appropriate culture dishes and grow to a desired confluency (typically 70-80%) in complete growth medium.
-
Preparation of Fucose Analog Stock Solution: Dissolve the peracetylated form of the alkynyl-fucose analog (e.g., peracetylated 6-Alk-Fuc, 7-Alk-Fuc) in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). Peracetylation enhances cell permeability.
-
Metabolic Labeling: Dilute the stock solution of the fucose analog in fresh culture medium to the desired final concentration (e.g., 20 µM to 200 µM). Remove the old medium from the cells and replace it with the medium containing the fucose analog.
-
Incubation: Incubate the cells for a period of 1 to 3 days to allow for the metabolic incorporation of the analog into glycoproteins.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated analog. The cells can then be harvested by scraping or trypsinization for subsequent analysis.
Cell Lysis and Protein Quantification
This protocol details the preparation of cell lysates for downstream analysis.
-
Cell Lysis: Resuspend the harvested cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubation and Centrifugation: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in subsequent experiments.
Click Chemistry Reaction for Tagging Labeled Glycoproteins
This protocol describes the covalent attachment of a reporter molecule (e.g., biotin or a fluorophore) to the incorporated alkynyl-fucose.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 50 µg), an azide-functionalized reporter molecule (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr), and a copper-chelating ligand (e.g., TBTA) in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow the click reaction to proceed.
-
Sample Preparation for Analysis: Following the reaction, the protein sample can be precipitated (e.g., with acetone or methanol) to remove excess reagents and then resolubilized in a sample buffer appropriate for the downstream analysis method (e.g., SDS-PAGE sample buffer).
Detection and Quantification of Labeled Glycoproteins
The following methods can be used to detect and quantify the level of glycoprotein labeling.
-
SDS-PAGE and Western Blot:
-
Separate the proteins from the click chemistry reaction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
If a biotin-azide reporter was used, probe the membrane with a streptavidin-conjugated enzyme (e.g., streptavidin-HRP) followed by a chemiluminescent substrate for detection.
-
The intensity of the bands corresponding to labeled glycoproteins can be quantified using densitometry.
-
-
Mass Spectrometry:
-
For a more detailed analysis, specific protein bands can be excised from the gel and subjected to in-gel digestion.
-
The resulting peptides can be analyzed by mass spectrometry to identify the specific sites of glycosylation and confirm the incorporation of the fucose analog.
-
-
Flow Cytometry:
-
If a fluorescent azide reporter was used and the goal is to analyze cell surface labeling, the click chemistry reaction can be performed on intact cells.
-
The fluorescence intensity of the cell population can then be analyzed by flow cytometry to quantify the overall level of labeling.
-
References
Navigating the Fucosylation Landscape: A Comparative Guide to GDP-Fucose-Cy5 Specificity for Fucosyltransferase Isoforms
Fucosylation, the enzymatic addition of a fucose sugar to a glycan or protein, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to cancer progression and immune responses. Fucosyltransferases (FUTs) are the enzymes that catalyze this transfer from a donor substrate, most commonly Guanosine Diphosphate (GDP)-fucose. The use of fluorescently labeled donor analogs, such as GDP-Fucose-Cy5, has become an invaluable tool for studying FUT activity and specificity in vitro.
Comparative Specificity of this compound for FUT Isoforms
While a comprehensive, head-to-head kinetic analysis of this compound across all human FUT isoforms is not extensively documented, existing research indicates that various FUTs can utilize this fluorescent analog as a substrate. The Cy5 moiety, a fluorescent dye, is attached to the fucose, allowing for the detection and quantification of fucosylation events. Studies have shown that enzymes such as FUT2, FUT6, FUT7, FUT8, and FUT9 can recognize and transfer Cy5-labeled fucose to their respective acceptor substrates[1].
The specificity of each FUT isoform is primarily determined by the acceptor substrate and the linkage it creates (e.g., α1,2-, α1,3/4-, α1,6-). The modification on the fucose donor, as in this compound, can influence the efficiency of the enzymatic reaction. The following table summarizes the general substrate specificities of various human FUT isoforms. It is important to note that the relative activity with this compound may vary and should be determined empirically for each specific application.
| Fucosyltransferase Isoform | Linkage Type | Typical Acceptor Substrates | Reported Use with Fluorescent GDP-Fucose Analogs |
| FUT1, FUT2 | α1,2 | Galactose (forming H-antigen) | Yes, including this compound[1] |
| FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | α1,3/α1,4 | N-acetylglucosamine (GlcNAc) in various glycans (forming Lewis antigens) | Yes, including this compound and other fluorescent analogs[1][2][3] |
| FUT8 | α1,6 | Core GlcNAc of N-glycans | Yes, including this compound |
| POFUT1, POFUT2 | O-linked | Serine/Threonine in EGF-like repeats and Thrombospondin Type 1 Repeats | Primarily studied with natural GDP-fucose; tolerance for bulky fluorescent tags may be limited. |
Experimental Protocols
To facilitate the comparative analysis of FUT isoform specificity for this compound, a detailed experimental protocol for an in vitro fucosyltransferase activity assay is provided below.
In Vitro Fucosyltransferase Activity Assay with this compound
Objective: To determine and compare the enzymatic activity of different fucosyltransferase isoforms using this compound as the donor substrate and a suitable acceptor substrate.
Materials:
-
Recombinant fucosyltransferase isoforms (e.g., FUT1-9)
-
This compound (donor substrate)
-
Acceptor substrate (e.g., a specific glycoprotein, glycan, or synthetic oligosaccharide appropriate for the FUT isoform being tested)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂ and 10 mM MgCl₂
-
Stop Solution: 20 mM EDTA in water
-
96-well microplate, black, non-binding surface
-
Fluorescence microplate reader with appropriate excitation/emission filters for Cy5 (Excitation: ~649 nm, Emission: ~670 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of recombinant FUT isoforms, this compound, and the acceptor substrate in the reaction buffer.
-
Create a serial dilution of the FUT enzyme to determine the optimal concentration for the assay.
-
Prepare a standard curve using a known concentration range of the fucosylated product or a fluorescent standard with similar spectral properties to Cy5.
-
-
Reaction Setup:
-
In each well of the 96-well microplate, add the following components in the specified order:
-
Reaction Buffer
-
Acceptor substrate (to a final concentration appropriate for the enzyme, typically in the low micromolar to millimolar range)
-
Recombinant FUT isoform (at a predetermined optimal concentration)
-
-
Include negative control wells containing all components except the enzyme, and wells with no acceptor substrate to account for any background fluorescence or non-specific binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding this compound to each well to a final concentration that is typically at or above the expected Km value.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Stop Solution (e.g., 10 µL of 20 mM EDTA) to each well.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a microplate reader with the appropriate filters for Cy5.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Quantify the amount of fucosylated product formed using the standard curve.
-
Calculate the specific activity of each FUT isoform (e.g., in pmol/min/µg of enzyme).
-
For kinetic analysis (determination of Km and Vmax), the assay should be performed with varying concentrations of this compound while keeping the acceptor substrate concentration constant and saturating.
-
Visualizing the Fucosylation Process
To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro fucosyltransferase activity assay.
Caption: Overview of fucosylation pathways and their products.
Signaling Pathways Influenced by Differential Fucosylation
The specific types of fucosylation catalyzed by different FUT isoforms have profound effects on various signaling pathways.
-
Lewis Antigens and Cell Adhesion: FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9 are responsible for synthesizing Lewis antigens, such as sialyl Lewis X (sLex). These structures are crucial ligands for selectins, a family of cell adhesion molecules. The interaction between sLex on leukocytes and selectins on endothelial cells mediates leukocyte rolling and extravasation during inflammation. Overexpression of these FUTs in cancer cells can enhance metastasis by promoting adhesion to the endothelium.
-
Core Fucosylation and Receptor Signaling: FUT8-mediated core fucosylation of N-glycans on cell surface receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor, can modulate their signaling activities. Core fucosylation can affect receptor dimerization, ligand binding, and downstream signaling cascades, thereby influencing cell growth, differentiation, and migration. The absence of core fucose on antibodies, for instance, enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a critical consideration in the development of therapeutic antibodies.
-
Notch Signaling: Protein O-fucosyltransferases (POFUTs) play a critical role in the Notch signaling pathway, which is essential for development and tissue homeostasis. POFUT1 adds O-fucose to conserved serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor. This modification is crucial for the proper folding, trafficking, and ligand-binding affinity of the Notch receptor, thereby directly regulating the activation of the signaling pathway.
References
- 1. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Impact of Cy5 Conjugation on Enzyme Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled enzymes, understanding the potential influence of the fluorophore on the enzyme's catalytic activity is paramount. This guide provides a comprehensive comparison of enzyme kinetics before and after conjugation with the popular cyanine dye, Cy5. We will delve into supporting experimental data, detailed protocols for evaluation, and a comparison with alternative fluorescent dyes.
Impact of Cy5 on Enzyme Kinetic Parameters: A Data-Driven Perspective
The ideal fluorescent label should be an inert reporter, not interfering with the biological activity of the protein it is attached to. However, the addition of any molecule to an enzyme, including a fluorescent dye, has the potential to alter its structure and function. This can manifest as changes in the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax), which indicates the enzyme's catalytic efficiency.[1][2]
A key consideration is whether the dye is conjugated to the enzyme itself or to the substrate. While direct labeling of the enzyme is common for localization and binding studies, it carries a higher risk of impacting kinetics due to potential steric hindrance at the active site or allosteric effects.[3][4] Labeling the substrate is often employed in kinetic assays to monitor product formation.
Experimental Data: A Case Study with Restriction Endonuclease EcoRI
A study utilizing dual-color fluorescence cross-correlation spectroscopy monitored the real-time kinetics of the restriction endonuclease EcoRI.[5] In this experiment, a 66-bp double-stranded DNA (dsDNA) substrate was labeled at its 5' ends with Cy5 and Rhodamine Green. The cleavage of this substrate by EcoRI was monitored over a range of substrate concentrations to determine the kinetic parameters. To assess the impact of the fluorescent labels, the kinetics were also measured using a mixture of labeled and unlabeled dsDNA. The results demonstrated that the kinetics were identical, providing strong evidence that in this specific context, the Cy5 and Rhodamine Green labels at the ends of the DNA substrate did not interfere with the catalytic action of EcoRI.
| Enzyme | Substrate | Label | Km (nM) | kcat (min-1) | Reference |
| EcoRI | 66-bp dsDNA | Unlabeled | 14 ± 1 | 4.6 ± 0.2 | |
| EcoRI | 66-bp dsDNA | Cy5 and Rhodamine Green | 14 ± 1 | 4.6 ± 0.2 |
Table 1: Comparison of kinetic parameters for EcoRI with labeled and unlabeled DNA substrate. The data indicates no significant impact of the Cy5 and Rhodamine Green labels on the enzyme's kinetic performance in this experimental setup.
It is crucial to note that this study examined a labeled substrate. The impact of directly conjugating Cy5 to the enzyme itself could be different and should be experimentally determined for each specific enzyme and labeling site.
Potential Effects of Direct Enzyme Labeling
When directly labeling an enzyme, several factors can influence its kinetic properties:
-
Steric Hindrance: If the dye is conjugated near the active site, it may physically block the substrate from binding, leading to an increase in Km (lower affinity) and a decrease in Vmax.
-
Conformational Changes: The attachment of a dye could induce subtle changes in the enzyme's three-dimensional structure. These conformational changes might alter the geometry of the active site, affecting both substrate binding and catalytic efficiency.
-
Changes in Local Environment: The physicochemical properties of the dye, such as its hydrophobicity and charge, could alter the local microenvironment of the enzyme, which might influence its activity.
Due to these potential effects, it is essential to experimentally validate the kinetics of any fluorescently labeled enzyme.
Experimental Protocols
To evaluate the impact of Cy5 conjugation on enzyme kinetics, a systematic approach involving enzyme labeling, purification, and subsequent kinetic analysis is required.
Protocol 1: Cy5 Conjugation to an Enzyme
This protocol describes a general method for labeling an enzyme with a Cy5 NHS ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Purified enzyme in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
Procedure:
-
Enzyme Preparation: Dissolve the purified enzyme in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add the Cy5 stock solution to the enzyme solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for different enzymes.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Add the quenching reagent to the reaction mixture to stop the labeling reaction.
-
Purification: Separate the Cy5-conjugated enzyme from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Determining Enzyme Kinetic Parameters
This protocol outlines a general method for determining the Km and Vmax of both the unlabeled and Cy5-labeled enzyme using a spectrophotometric assay.
Materials:
-
Unlabeled enzyme
-
Cy5-conjugated enzyme
-
Substrate stock solution
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a Series of Substrate Dilutions: Create a range of substrate concentrations in the assay buffer. The concentrations should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested.
-
Set up the Reactions: For both the unlabeled and Cy5-labeled enzyme, set up a series of reactions, each containing a fixed concentration of the enzyme and a different concentration of the substrate.
-
Initiate the Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Initial Reaction Velocities (v0): Monitor the change in absorbance (or fluorescence) over a short period of time to determine the initial reaction velocity for each substrate concentration. It is crucial to measure the rate during the initial linear phase of the reaction.
-
Plot the Data: Plot the initial reaction velocities (v0) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.
Comparison with Alternative Fluorescent Dyes
Several alternatives to Cy5 are available for enzyme labeling. The choice of dye can depend on factors such as the available excitation sources, the desired emission wavelength, and the photophysical properties of the dye. While direct comparative kinetic data is scarce, the following table summarizes the key spectral properties of Cy5 and some common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness (Ext. Coeff. x QY) |
| Cy5 | ~649 | ~670 | ~0.27 | ~67,500 |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | ~82,500 |
| iFluor 647 | ~656 | ~670 | High | High |
| DyLight 650 | ~652 | ~672 | High | High |
Table 2: Comparison of photophysical properties of Cy5 and alternative red fluorescent dyes. Brightness is a key parameter for assay sensitivity.
When choosing an alternative, it is important to consider that each dye has a unique chemical structure and may interact differently with the target enzyme. Therefore, the impact on enzyme kinetics should be experimentally verified for any dye-enzyme conjugate.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the impact of Cy5 conjugation on enzyme kinetics.
Caption: Logical diagram for comparing the kinetic parameters of unlabeled versus Cy5-labeled enzyme.
Conclusion
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Steric Effects in Multiplexed Immunofluorescence | FluoroFinder [fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GDP-Fucose-Cy5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Guanosine Diphosphate (GDP)-Fucose-Cy5 is a fluorescently labeled sugar nucleotide vital for research in glycosylation and glycan analysis. While instrumental in scientific discovery, its proper disposal is crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of GDP-Fucose-Cy5, consolidating best practices in laboratory safety and chemical management.
Immediate Safety Considerations
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a chemical with unknown toxicity. The primary components are GDP-fucose, a naturally occurring biomolecule, and Cyanine-5 (Cy5), a fluorescent dye. While GDP-fucose is not considered hazardous, cyanine dyes warrant careful handling as their toxicological properties are not fully characterized.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution). This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
Quantitative Data Summary
| Property | Data | Notes |
| Molecular Formula | C₅₈H₇₉N₁₁O₂₅P₂S₂ | This formula corresponds to a common variant of the this compound conjugate. |
| Appearance | Typically a solid | Often supplied as a lyophilized powder. |
| Solubility | Soluble in water and aqueous buffers | Refer to the manufacturer's product sheet for specific solubility information. |
| Excitation Maximum | ~649 nm | The wavelength at which the Cy5 dye maximally absorbs light. |
| Emission Maximum | ~671 nm | The wavelength at which the Cy5 dye maximally emits fluorescence. |
| Acute Toxicity (Oral) | No data available | Treat as a substance with unknown toxicity. Avoid ingestion. |
| Aquatic Toxicity | No specific data available for the conjugate. | Cyanine dyes should not be released into the environment. Disposal into sewer systems is prohibited.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to minimize exposure and ensure compliance with standard laboratory waste management guidelines.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired this compound solid or solutions.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated consumables (e.g., gloves, bench paper).
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not fill liquid waste containers beyond 80% capacity to prevent spills.
-
-
Labeling of Waste Containers: All waste containers must be labeled in accordance with your institution's and local regulations for hazardous chemical waste. The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Chemical of Unknown Toxicity")
-
The date the waste was first added to the container.
-
-
Storage of Waste: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
This guidance is based on established principles of laboratory safety and chemical waste management. No specific experimental protocols were cited in the creation of this document, as it provides operational and disposal plans rather than reporting on experimental results. The procedures outlined are derived from general best practices for handling fluorescently labeled biomolecules and chemicals of unknown toxicity. Always consult your institution's specific safety protocols and local regulations for chemical waste management.
References
Essential Safety and Operational Guide for Handling GDP-Fucose-Cy5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like GDP-Fucose-Cy5. This fluorescently-labeled sugar nucleotide requires careful handling to minimize exposure and ensure experimental integrity. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment is the first line of defense against potential hazards. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all work with this compound. Must be ANSI Z87.1 compliant.[1][2] |
| Chemical Splash Goggles | Required when there is a risk of splashes, such as during solution preparation or transfer of larger volumes.[1][2][3] | |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling vials and preparing solutions. Provides protection against incidental contact. Should be changed immediately upon contamination. |
| Double Gloving | Recommended when handling stock solutions or performing lengthy procedures to provide an extra layer of protection. | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times to protect skin and clothing from minor spills and contamination. |
| Flame-Resistant (FR) Lab Coat | Recommended if working with flammable solvents in conjunction with this compound. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the powdered form of this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols. |
| N95 Respirator or equivalent | Recommended when weighing out the powdered compound if a fume hood is not available. |
Operational Plan: Handling and Experimental Protocols
Storage and Preparation of Stock Solutions:
-
Upon receipt, store this compound as recommended by the supplier, typically at -20°C or -80°C, protected from light to prevent photobleaching of the Cy5 dye.
-
Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture.
-
All manipulations of the powdered form should be carried out in a chemical fume hood.
-
When preparing stock solutions, use a suitable solvent such as sterile, nuclease-free water or a buffer recommended in the experimental protocol.
General Experimental Workflow: this compound is a fluorescent substrate used for labeling glycans, glycoproteins, and glycolipids. A typical experimental protocol involves the enzymatic transfer of the Cy5-labeled fucose to a target molecule by a fucosyltransferase.
A general assay protocol includes:
-
Preparation of a reaction mixture containing the sample, GDP-Cy5-Fucose, a fucosyltransferase (e.g., FUT8 or FUT9), and an appropriate assay buffer (e.g., 25 mM Tris, 10 mM MnCl2, pH 7.5).
-
Incubation of the reaction at 37°C for a specified time, typically 60 minutes.
-
Stopping the reaction, for example, by adding protein sample loading dye.
-
Analysis of the labeled product using techniques such as SDS-PAGE and fluorescence imaging.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As it contains a cyanine dye, it should be treated as hazardous chemical waste.
Waste Segregation:
-
All materials that have come into contact with this compound, including unused solutions, contaminated pipette tips, tubes, gloves, and other consumables, must be segregated as hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Disposal Procedure:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Solid waste, such as contaminated gloves and pipette tips, should be collected in a designated, lined hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EH&S) department.
Below is a workflow diagram for the handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
